Oxetorone Fumarate
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
34522-46-8 |
|---|---|
Molecular Formula |
C25H25NO6 |
Molecular Weight |
435.5 g/mol |
IUPAC Name |
3-(12H-[1]benzofuro[3,2-c][1]benzoxepin-6-ylidene)-N,N-dimethylpropan-1-amine;(E)-but-2-enedioic acid |
InChI |
InChI=1S/C21H21NO2.C4H4O4/c1-22(2)13-7-10-17-15-8-3-5-11-19(15)23-14-18-16-9-4-6-12-20(16)24-21(17)18;5-3(6)1-2-4(7)8/h3-6,8-12H,7,13-14H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI Key |
DQHRYCOJUKGIDH-WLHGVMLRSA-N |
Isomeric SMILES |
CN(C)CCC=C1C2=CC=CC=C2OCC3=C1OC4=CC=CC=C34.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CN(C)CCC=C1C2=CC=CC=C2OCC3=C1OC4=CC=CC=C34.C(=CC(=O)O)C(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Oxetorone fumarate; Nocertone; L 6257; L-6257; L6257; |
Origin of Product |
United States |
Foundational & Exploratory
The Pharmacological Profile of Oxetorone Fumarate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Oxetorone, available as oxetorone fumarate under trade names such as Nocertone, is a drug belonging to the class of serotonin receptor antagonists.[1] It has demonstrated efficacy in reducing the frequency and severity of migraine attacks, positioning it as a valuable option for patients who may not respond to other prophylactic treatments.[1] The therapeutic action of oxetorone is not mediated by a single mechanism but rather through its interaction with multiple receptor systems, contributing to its overall clinical effect.
Mechanism of Action
The primary mechanism of action of this compound is its antagonism of serotonin (5-hydroxytryptamine, 5-HT) receptors, particularly the 5-HT2 subtype.[1][2] Dysregulation of the serotonergic system is a key element in the pathophysiology of migraines, with fluctuations in serotonin levels contributing to the vasodilation and constriction of cerebral blood vessels that precipitate headache and associated symptoms. By blocking 5-HT2 receptors, oxetorone prevents the binding of serotonin, thereby stabilizing blood vessel tone and mitigating the vascular changes associated with migraine.
In addition to its potent anti-serotonergic effects, oxetorone exhibits several other pharmacological activities that contribute to its therapeutic profile:
-
Antihistaminic Effects: Oxetorone acts as a histamine H1 receptor antagonist. Histamine is involved in inflammatory responses and can contribute to the pain and nausea experienced during a migraine attack. By blocking H1 receptors, oxetorone reduces the inflammatory cascade.
-
Alpha-Adrenergic Blocking Properties: The compound possesses mild alpha-adrenergic blocking activity, which may further contribute to its vasodilatory and blood pressure-lowering effects, although this is considered a secondary mechanism.
-
Calcium Channel Inhibition: Oxetorone has been noted to inhibit calcium channels. This action can influence neurotransmitter release and vascular smooth muscle contraction, further contributing to the stabilization of the cerebrovascular system.
-
Sedative Properties: The sedative effects of oxetorone are thought to be beneficial in migraine prophylaxis by reducing the heightened neural excitability often observed in migraine sufferers.
Pharmacodynamics
The pharmacodynamic effects of oxetorone are a direct consequence of its multi-target receptor antagonism. The blockade of 5-HT2A receptors on vascular smooth muscle and platelets is believed to be the principal mechanism for migraine prophylaxis. The antihistaminic and sedative effects are likely responsible for some of the common side effects, such as drowsiness.
Receptor Binding Profile
While specific binding affinity (Ki) or IC50 values for this compound at its various targets are not extensively documented in publicly available literature, the following table summarizes its known receptor interactions.
| Receptor Target | Action | Implied Potency |
| Serotonin 5-HT2A Receptor | Antagonist | High |
| Histamine H1 Receptor | Antagonist | Significant |
| Alpha-1 Adrenergic Receptor | Antagonist | Mild to Moderate |
| Dopamine D2 Receptor | Antagonist | Suspected |
| Voltage-Gated Calcium Channels | Blocker | Moderate |
Pharmacokinetics
Detailed pharmacokinetic parameters for this compound in humans, such as Cmax, Tmax, and elimination half-life, are not well-documented in readily available scientific literature. A retrospective study on oxetorone toxicity noted that the highest measured serum concentration was delayed by 20-48 hours following ingestion in two cases of overdose, suggesting a potentially long absorption or distribution phase at high doses.
Table of Pharmacokinetic Parameters (Hypothetical)
The following table presents a hypothetical representation of pharmacokinetic parameters that would be determined in a clinical study.
| Parameter | Description | Typical Value (Example) |
| Tmax (hours) | Time to reach maximum plasma concentration | 2 - 4 |
| Cmax (ng/mL) | Maximum plasma concentration | Varies with dose |
| t1/2 (hours) | Elimination half-life | 8 - 12 |
| Bioavailability (%) | Fraction of administered dose reaching systemic circulation | ~70% |
| Protein Binding (%) | Percentage of drug bound to plasma proteins | >90% |
| Metabolism | Primary route of elimination | Hepatic (e.g., CYP450 enzymes) |
| Excretion | Primary route of removal from the body | Renal and fecal |
Clinical Efficacy and Safety
This compound is indicated for the prophylactic treatment of migraine. Clinical experience suggests that it may take several weeks of consistent use for the full therapeutic effect to be realized.
Efficacy
Clinical studies and real-world use have demonstrated that oxetorone can reduce the frequency and severity of migraine attacks.
Safety and Tolerability
Common side effects associated with this compound are often related to its antihistaminic and sedative properties and may include drowsiness, fatigue, and weight gain. A retrospective toxicological study indicated that severe symptoms, including coma and cardiovascular effects, were observed with ingestions of 1800 mg or more.
Experimental Protocols
The following sections detail the methodologies for key experiments that would be used to determine the pharmacological profile of this compound.
Radioligand Receptor Binding Assay for 5-HT2A Receptor Affinity
This protocol describes a competitive binding assay to determine the affinity (Ki) of oxetorone for the 5-HT2A receptor using a radiolabeled ligand such as [3H]ketanserin.
Objective: To quantify the binding affinity of this compound at the human 5-HT2A receptor.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human 5-HT2A receptor.
-
[3H]ketanserin (radioligand).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding control (e.g., 10 µM spiperone).
-
This compound stock solution.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Plate Setup: In a 96-well plate, add assay buffer, the radioligand at a concentration near its Kd, and varying concentrations of this compound.
-
Incubation: Add the cell membrane preparation to initiate the binding reaction. Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of oxetorone that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro Calcium Channel Blocking Activity Assay
This protocol outlines a method to assess the calcium channel blocking activity of oxetorone using a functional assay in a vascular smooth muscle preparation.
Objective: To determine the potency of this compound in inhibiting calcium-induced contractions in isolated vascular tissue.
Materials:
-
Isolated tissue preparation (e.g., rat thoracic aorta rings).
-
Krebs-Henseleit solution (physiological salt solution).
-
Potassium chloride (KCl) for depolarization.
-
Calcium chloride (CaCl2).
-
This compound stock solution.
-
Organ bath system with isometric force transducers.
Procedure:
-
Tissue Preparation: Mount aortic rings in organ baths containing Krebs-Henseleit solution, gassed with 95% O2 / 5% CO2, and maintained at 37°C.
-
Depolarization: Depolarize the tissue with a high concentration of KCl in a calcium-free Krebs-Henseleit solution.
-
Cumulative Concentration-Response Curve: Add cumulative concentrations of CaCl2 to elicit concentration-dependent contractions.
-
Inhibition by Oxetorone: In parallel experiments, pre-incubate the tissue with various concentrations of this compound before constructing the CaCl2 concentration-response curve.
-
Data Analysis: Measure the maximal contraction at each concentration of CaCl2 in the absence and presence of oxetorone. Plot the concentration-response curves and determine the IC50 value for oxetorone's inhibition of calcium-induced contractions.
Signaling Pathways
The therapeutic effects of this compound are mediated through the modulation of several key signaling pathways.
Serotonin 5-HT2A Receptor Antagonism
Histamine H1 Receptor Antagonism
Conclusion
This compound is a pharmacologically complex agent with a multimodal mechanism of action that underpins its efficacy in migraine prophylaxis. Its primary activity as a potent 5-HT2 receptor antagonist is complemented by antihistaminic, alpha-adrenergic blocking, and calcium channel inhibitory properties. While a comprehensive quantitative pharmacological profile is not extensively detailed in the public domain, the established qualitative profile provides a strong rationale for its clinical use. Further research to fully elucidate its receptor binding affinities and pharmacokinetic parameters would be of significant value to the scientific and medical communities. The experimental frameworks provided herein offer a roadmap for such future investigations.
References
An In-Depth Technical Guide to Oxetorone Fumarate: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxetorone, a multifaceted pharmacological agent, has garnered interest for its therapeutic potential, primarily in the management of migraine.[1] This technical guide provides a comprehensive overview of the chemical structure and properties of its fumarate salt, Oxetorone Fumarate. The document delves into its mechanism of action as a multi-receptor antagonist, targeting serotonin, histamine, and adrenergic pathways. Detailed physicochemical properties, experimental protocols for its characterization, and an exploration of its known signaling pathways are presented to serve as a valuable resource for researchers and professionals in drug development.
Chemical Structure and Identification
This compound is the fumarate salt of Oxetorone, a synthetic compound belonging to the class of benzoxepines.[2] The chemical structure of the active moiety, Oxetorone, is characterized by a dibenz[b,f]oxepine ring system fused with a furan ring.
Oxetorone
-
IUPAC Name: (3Z)-3-(1-benzofuro[3,2-c][1]benzoxepin-6(12H)-ylidene)-N,N-dimethylpropan-1-amine[3]
-
Chemical Formula: C₂₁H₂₁NO₂[4]
-
Molecular Weight: 319.4 g/mol
-
CAS Number: 26020-55-3
This compound
-
IUPAC Name: (Z)-1-(benzooxepino[4,3-b]benzofuran-6(12H)-ylidene)-N,N-dimethylpropan-1-amine fumarate
-
Chemical Formula: C₂₅H₂₅NO₆
-
Molecular Weight: 435.47 g/mol
-
CAS Number: 34522-46-8
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is crucial for formulation development, pharmacokinetic profiling, and understanding its biological activity.
| Property | Value | Reference |
| Molecular Formula | C₂₅H₂₅NO₆ | |
| Molecular Weight | 435.47 g/mol | |
| Appearance | Crystalline solid | |
| Solubility | Soluble in DMSO | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| pKa | Not available |
Mechanism of Action and Signaling Pathways
This compound exerts its pharmacological effects through a multi-targeted mechanism, acting as an antagonist at several key receptors involved in the pathophysiology of migraine and allergic reactions.
Serotonin 5-HT₂ Receptor Antagonism
A primary mechanism of action of Oxetorone is its antagonism of serotonin 5-HT₂ receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon activation by serotonin, couple to Gq/11 proteins. This coupling activates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). By blocking 5-HT₂ receptors, Oxetorone inhibits this signaling cascade, which is implicated in the vascular changes associated with migraine headaches.
Histamine H₁ Receptor Antagonism
Oxetorone also exhibits antihistaminic properties by acting as an antagonist at histamine H₁ receptors. Similar to 5-HT₂ receptors, H₁ receptors are GPCRs that couple to Gq/11 proteins, leading to the activation of the PLC-IP₃-DAG pathway and subsequent intracellular calcium release and PKC activation. This antagonism contributes to its therapeutic effects by mitigating histamine-mediated inflammatory responses.
Alpha-Adrenergic Receptor Blockade
In addition to its serotonergic and histaminic receptor antagonism, Oxetorone acts as an alpha-blocker. While the specific alpha-adrenergic receptor subtypes targeted are not extensively detailed in the available literature, this action likely contributes to its overall pharmacological profile, potentially influencing vascular tone. Alpha-1 adrenergic receptors are also Gq-protein coupled and activate the PLC signaling cascade.
Experimental Protocols
Standardized experimental protocols are essential for the consistent and reliable characterization of the physicochemical and pharmacological properties of this compound.
Determination of Physicochemical Properties
4.1.1. Solubility Determination (Shake-Flask Method)
-
Preparation of Buffers: Prepare a series of buffers at various pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) to mimic physiological conditions.
-
Sample Preparation: Add an excess amount of this compound to a known volume of each buffer in a sealed container.
-
Equilibration: Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Analysis: After equilibration, centrifuge or filter the samples to separate the undissolved solid. Analyze the concentration of the dissolved drug in the supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: The solubility at each pH is determined from the concentration of the saturated solution.
4.1.2. pKa Determination (Potentiometric Titration)
-
Sample Preparation: Dissolve a precisely weighed amount of this compound in a suitable solvent (e.g., water or a co-solvent system if solubility is low).
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) while continuously monitoring the pH using a calibrated pH meter.
-
Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa value(s) can be determined from the inflection point(s) of the titration curve.
Pharmacological Assays
4.2.1. Radioligand Binding Assay (for Receptor Affinity)
-
Membrane Preparation: Prepare cell membrane homogenates from cells or tissues expressing the target receptor (e.g., 5-HT₂A, H₁, or α₁-adrenergic receptors).
-
Assay Setup: In a multi-well plate, incubate the membrane preparation with a fixed concentration of a suitable radioligand (e.g., [³H]ketanserin for 5-HT₂A receptors) and varying concentrations of this compound.
-
Incubation: Incubate the mixture at a specific temperature for a defined period to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of this compound. The IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined from the resulting dose-response curve. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
4.2.2. Functional Assay (e.g., Calcium Mobilization Assay for Gq-coupled Receptors)
-
Cell Culture: Culture cells stably or transiently expressing the target receptor (e.g., 5-HT₂A or H₁).
-
Cell Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Assay Setup: In a microplate reader, stimulate the cells with a known agonist of the receptor in the presence and absence of varying concentrations of this compound.
-
Measurement: Measure the change in intracellular calcium concentration by monitoring the fluorescence of the dye over time.
-
Data Analysis: Generate dose-response curves for the agonist in the presence of different concentrations of this compound. The antagonistic activity of this compound can be quantified by determining the shift in the EC₅₀ of the agonist.
Pharmacokinetics and Metabolism
Limited information is publicly available regarding the detailed pharmacokinetics (Absorption, Distribution, Metabolism, and Excretion - ADME) of this compound. A study on oxetorone toxicity indicated that in cases of overdose, the highest measured serum levels were delayed by 20-48 hours following ingestion in some patients, suggesting potentially complex absorption or distribution kinetics. Further studies are required to fully elucidate the metabolic pathways and excretion routes of Oxetorone. Generally, drugs of this class undergo hepatic metabolism, often involving cytochrome P450 enzymes, followed by renal and/or fecal excretion.
Conclusion
This compound is a pharmacologically active compound with a well-defined chemical structure and a multi-receptor antagonist profile. Its ability to block 5-HT₂, H₁, and alpha-adrenergic receptors provides a rational basis for its use in migraine prophylaxis. This technical guide consolidates the available information on its chemical and physical properties, mechanism of action, and relevant experimental protocols. Further research is warranted to fully characterize its quantitative receptor binding affinities, detailed pharmacokinetic profile, and the specific downstream consequences of its interaction with various signaling pathways. Such data will be invaluable for optimizing its therapeutic use and for the development of future drug candidates with similar pharmacological profiles.
References
An In-depth Technical Guide to the Synthesis and Purification of Oxetorone Fumarate for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of Oxetorone Fumarate, a compound of interest for research in migraine prophylaxis and other related vascular headaches. This document outlines a plausible synthetic pathway, detailed experimental protocols, and methods for purification and characterization, designed to assist researchers in obtaining high-purity this compound for laboratory use.
Introduction to this compound
Oxetorone, with the IUPAC name (3Z)-3-[1]benzofuro[3,2-c][1]benzoxepin-6(12H)-ylidene-N,N-dimethylpropan-1-amine, is a bioactive molecule known for its antagonist activity at serotonin 5-HT2 receptors.[2] It is the fumarate salt of the active free base that is typically used in research and pharmaceutical formulations. For research purposes, the synthesis of a well-characterized, high-purity sample is paramount for obtaining reliable and reproducible results.
Chemical Structure:
Physicochemical Properties:
| Property | Value | Reference |
| Molecular Weight | 435.47 g/mol | |
| Melting Point | 160 °C | |
| Solubility | Soluble in DMSO | |
| Appearance | Crystalline solid |
Proposed Synthesis of Oxetorone
The synthesis of Oxetorone can be conceptually divided into two main stages: the construction of the core heterocyclic scaffold, 6,12-dihydrobenzo[b]benzofuro[2,3-e]oxepin-6-one, followed by the introduction of the dimethylaminopropylidene side chain.
Synthesis of the Core Heterocyclic Ketone
The synthesis of the dibenzo[b,f]oxepine core can be achieved through several reported methods. One plausible route involves an Ullmann-type coupling followed by a ring-closing metathesis reaction. An alternative approach involves the reaction of salicylaldehyde derivatives with 2-fluorobenzaldehydes. For the purpose of this guide, we will outline a general approach leading to the key ketone intermediate.
Experimental Protocol: Synthesis of 6,12-dihydrobenzo[b]benzofuro[2,3-e]oxepin-6-one (Hypothetical)
-
Reaction: A multi-step synthesis starting from commercially available precursors to form the tricyclic ketone. This typically involves the formation of a diaryl ether followed by an intramolecular cyclization to form the oxepine ring and subsequent oxidation to the ketone.
-
Reagents & Solvents: Specific reagents and solvents would be dependent on the chosen synthetic route and could include copper catalysts, palladium catalysts, various bases, and organic solvents like DMF, toluene, or DMSO.
-
Procedure:
-
Step-wise construction of the diaryl ether precursor.
-
Cyclization to form the dibenzo[b,f]oxepine ring system.
-
Oxidation of the benzylic position to the corresponding ketone.
-
-
Purification: The crude ketone intermediate would be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Attachment of the Dimethylaminopropylidene Side Chain
The introduction of the exocyclic double bond with the dimethylaminopropyl side chain can be effectively achieved via a Wittig reaction. This involves the reaction of the synthesized ketone intermediate with a pre-formed phosphorus ylide.
Experimental Protocol: Wittig Reaction for Oxetorone Synthesis
-
Preparation of the Wittig Reagent: The required Wittig reagent, 3-(dimethylamino)propyltriphenylphosphonium bromide, is prepared by the reaction of triphenylphosphine with 3-(dimethylamino)propyl bromide.
-
Reagents & Solvents: 6,12-dihydrobenzo[b]benzofuro[2,3-e]oxepin-6-one, 3-(dimethylamino)propyltriphenylphosphonium bromide, a strong base (e.g., n-butyllithium or sodium hydride), and an anhydrous aprotic solvent (e.g., THF or DMSO).
-
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), the phosphonium salt is suspended in the anhydrous solvent.
-
The suspension is cooled to a low temperature (e.g., 0 °C or -78 °C), and the strong base is added dropwise to generate the ylide (a color change, often to a deep red or orange, is indicative of ylide formation).
-
A solution of the ketone intermediate in the same anhydrous solvent is then added dropwise to the ylide solution.
-
The reaction mixture is allowed to warm to room temperature and stirred for several hours until completion (monitored by TLC).
-
Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude Oxetorone free base.
-
Caption: Proposed synthetic workflow for this compound.
Purification of this compound
The crude Oxetorone free base is first purified by column chromatography and then converted to its fumarate salt. The final purification is achieved by recrystallization of the fumarate salt.
Chromatographic Purification of Oxetorone Free Base
-
Method: Flash column chromatography on silica gel.
-
Eluent: A gradient of methanol in dichloromethane, typically starting from 100% dichloromethane and gradually increasing the methanol concentration. The polarity of the eluent system may need to be optimized based on TLC analysis. A small amount of a basic modifier, such as triethylamine (e.g., 0.1-1%), can be added to the eluent to prevent tailing of the amine on the acidic silica gel.
-
Procedure:
-
The crude Oxetorone is dissolved in a minimal amount of the initial eluent.
-
The solution is loaded onto a pre-packed silica gel column.
-
The column is eluted with the gradient solvent system, and fractions are collected.
-
Fractions are analyzed by TLC, and those containing the pure product are combined and concentrated to give the purified Oxetorone free base.
-
Formation and Recrystallization of this compound
-
Salt Formation: The purified Oxetorone free base is converted to its fumarate salt by reacting it with fumaric acid in a suitable solvent.
-
Recrystallization: The final purification is achieved by recrystallizing the this compound from a suitable solvent or solvent system to remove any remaining impurities.
-
Experimental Protocol:
-
The purified Oxetorone free base is dissolved in a suitable solvent, such as isopropanol or ethanol.
-
A solution of one equivalent of fumaric acid in the same or a miscible solvent is added to the Oxetorone solution.
-
The mixture is stirred, and the fumarate salt may precipitate directly, or the solution may need to be heated to achieve complete dissolution, followed by slow cooling to induce crystallization.
-
If the salt does not precipitate readily, the solution can be concentrated, or an anti-solvent (a solvent in which the salt is poorly soluble) can be added to promote precipitation.
-
The resulting crystals are collected by filtration, washed with a small amount of cold solvent, and dried under vacuum to yield pure this compound.
-
Caption: Purification workflow for this compound.
Analytical Characterization
To confirm the identity and purity of the synthesized this compound, a combination of analytical techniques should be employed.
| Technique | Expected Observations |
| ¹H NMR (Proton NMR) | The spectrum should show characteristic signals for the aromatic protons of the benzofuro-benzoxepine core, the vinylic proton of the exocyclic double bond, the aliphatic protons of the propyl chain, and the methyl groups of the dimethylamino moiety. The fumaric acid will show a singlet for its two equivalent vinylic protons. Integration of the signals should correspond to the number of protons in the molecule. |
| ¹³C NMR (Carbon NMR) | The spectrum will display signals for all the unique carbon atoms in the molecule, including the aromatic carbons, the carbons of the exocyclic double bond, the aliphatic carbons of the side chain, and the carbonyl and vinylic carbons of the fumarate counter-ion. |
| FTIR (Infrared Spectroscopy) | Characteristic absorption bands for C-H stretching (aromatic and aliphatic), C=C stretching (aromatic and alkene), C-O stretching (ether and furan), and potentially C=O and O-H stretching from the fumaric acid counter-ion. |
| Mass Spectrometry (MS) | Electrospray ionization (ESI) in positive mode should show a prominent peak corresponding to the protonated molecular ion of the Oxetorone free base [M+H]⁺ at m/z 320.17. |
| HPLC (High-Performance Liquid Chromatography) | A single major peak should be observed under appropriate chromatographic conditions, indicating the purity of the compound. The retention time will be specific to the chosen column and mobile phase. |
| Melting Point | A sharp melting point around 160 °C is expected for the pure fumarate salt. |
Biological Activity and Signaling Pathways
Oxetorone is primarily known for its antagonism of serotonin (5-HT) receptors, particularly the 5-HT₂ subtype. This activity is believed to be central to its mechanism of action in the prophylaxis of migraine. By blocking these receptors, Oxetorone may prevent the serotonin-induced vasoconstriction and subsequent vasodilation of cerebral blood vessels that are implicated in the pathophysiology of migraine headaches.
Caption: Simplified mechanism of action of Oxetorone.
Conclusion
This technical guide provides a framework for the synthesis and purification of this compound for research purposes. The proposed synthetic route, utilizing a Wittig reaction to introduce the key side chain, is a viable approach. The purification protocol, involving chromatographic separation of the free base followed by recrystallization of the fumarate salt, is designed to yield a high-purity product. Researchers should perform thorough analytical characterization to confirm the identity and purity of their synthesized material before its use in biological studies.
Disclaimer: The experimental protocols provided in this guide are based on established chemical principles and analogous reactions. Researchers should adapt and optimize these procedures as necessary and adhere to all laboratory safety guidelines.
References
In Vitro Binding Affinity of Oxetorone Fumarate to Serotonin Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxetorone, available as oxetorone fumarate, is recognized for its therapeutic application in the management of migraine.[1] Its mechanism of action is primarily attributed to its activity as a serotonin antagonist.[1][2] Serotonin, or 5-hydroxytryptamine (5-HT), is a pivotal neurotransmitter involved in a wide array of physiological processes, and its dysregulation is implicated in the pathophysiology of migraines.[1] this compound exerts its effects by blocking serotonin receptors, with a particular emphasis on the 5-HT2 receptor subtype.[1] This antagonism helps to stabilize the vascular fluctuations in the brain that are characteristic of migraine attacks. In addition to its serotonergic activity, oxetorone also exhibits antihistaminic properties and the ability to inhibit calcium channels, which may contribute to its overall therapeutic profile in migraine prophylaxis. This technical guide provides an in-depth overview of the in vitro binding affinity of this compound to various serotonin receptors, presenting available quantitative data, detailed experimental methodologies, and visualizations of relevant pathways and workflows.
Data Presentation: In Vitro Binding Affinity of this compound
| Receptor Subtype | Radioligand | Test System | Ki (nM) | IC50 (nM) | Reference |
| 5-HT1 Family | |||||
| 5-HT1A | [Data Not Available] | [Data Not Available] | [Data Not Available] | [Data Not Available] | |
| 5-HT1B | [Data Not Available] | [Data Not Available] | [Data Not Available] | [Data Not Available] | |
| 5-HT1D | [Data Not Available] | [Data Not Available] | [Data Not Available] | [Data Not Available] | |
| 5-HT2 Family | |||||
| 5-HT2A | [Data Not Available] | [Data Not Available] | [Data Not Available] | [Data Not Available] | |
| 5-HT2B | [Data Not Available] | [Data Not Available] | [Data Not Available] | [Data Not Available] | |
| 5-HT2C | [Data Not Available] | [Data Not Available] | [Data Not Available] | [Data Not Available] | |
| Other 5-HT Receptors | |||||
| 5-HT3 | [Data Not Available] | [Data Not Available] | [Data Not Available] | [Data Not Available] | |
| ... (other subtypes) | [Data Not Available] | [Data Not Available] | [Data Not Available] | [Data Not Available] |
Experimental Protocols
The determination of in vitro binding affinity of a compound like this compound to serotonin receptors is typically achieved through competitive radioligand binding assays. Below is a detailed, generalized methodology for conducting such an experiment for the 5-HT2A receptor, a known target of Oxetorone.
Objective: To determine the inhibitory constant (Ki) of this compound for the human 5-HT2A receptor.
Materials:
-
Cell Membranes: A preparation of cell membranes from a stable cell line (e.g., HEK293 or CHO cells) recombinantly expressing the human 5-HT2A receptor.
-
Radioligand: A high-affinity radiolabeled antagonist for the 5-HT2A receptor, such as [³H]-Ketanserin.
-
Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, followed by serial dilutions to obtain a range of test concentrations.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity 5-HT2A antagonist (e.g., unlabeled Ketanserin or another potent antagonist) to determine non-specific binding.
-
Assay Buffer: A buffer solution with a stable pH and appropriate ionic strength (e.g., 50 mM Tris-HCl, pH 7.4).
-
Filtration Apparatus: A cell harvester and glass fiber filters (e.g., GF/B or GF/C type) to separate bound from unbound radioligand.
-
Scintillation Counter: A liquid scintillation counter to measure the radioactivity of the filters.
-
Scintillation Cocktail: A liquid that emits light when excited by radioactive decay.
Procedure:
-
Membrane Preparation:
-
Homogenize the cells expressing the 5-HT2A receptor in ice-cold buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend it to a specific protein concentration, determined by a protein assay (e.g., Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, set up the following incubation tubes in triplicate:
-
Total Binding: Assay buffer, radioligand, and cell membrane preparation.
-
Non-specific Binding: Assay buffer, radioligand, non-specific binding control, and cell membrane preparation.
-
Competitive Binding: Assay buffer, radioligand, serially diluted this compound, and cell membrane preparation.
-
-
The final concentration of the radioligand is typically at or near its dissociation constant (Kd) for the receptor.
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
-
Termination and Filtration:
-
Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester.
-
Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters into scintillation vials containing scintillation cocktail.
-
Measure the radioactivity (in counts per minute, CPM, or disintegrations per minute, DPM) in each vial using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the resulting data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC50 value to the inhibitory constant (Ki) using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + ([L]/Kd))
-
Where [L] is the concentration of the radioligand used in the assay and Kd is the dissociation constant of the radioligand for the receptor.
-
-
Mandatory Visualizations
Experimental Workflow for In Vitro Binding Assay
Caption: Workflow of a competitive radioligand binding assay.
Signaling Pathway of a Gq-Coupled Serotonin Receptor (e.g., 5-HT2A)
Caption: Gq-coupled 5-HT2A receptor signaling pathway.
References
Pharmacokinetics and Metabolism of Oxetorone Fumarate in Animal Models: A Review of Available Data
For professionals in drug development, research, and clinical pharmacology, a thorough understanding of a compound's pharmacokinetic and metabolic profile is paramount. This technical guide synthesizes the publicly available information on the pharmacokinetics and metabolism of Oxetorone Fumarate in animal models. However, it is critical to note that detailed, publicly accessible data on this specific topic is exceptionally scarce.
Oxetorone is a serotonin antagonist that has been investigated for its potential therapeutic effects, particularly in the context of migraine and cluster headaches. Despite its clinical investigation, comprehensive preclinical data regarding its absorption, distribution, metabolism, and excretion (ADME) in animal models are not widely published in scientific literature or regulatory documents.
Our extensive search of scientific databases, patent literature, and regulatory agency websites did not yield specific quantitative data on the pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life) or detailed metabolic pathways of this compound in commonly used animal models such as rats, mice, dogs, or non-human primates.
While general principles of drug metabolism and pharmacokinetics in animal models are well-established, the absence of specific data for this compound prevents a detailed analysis and the creation of the requested data tables and visualizations. Typically, preclinical ADME studies would involve the following:
General Methodologies in Preclinical Pharmacokinetic and Metabolism Studies
Experimental Protocols:
A standard preclinical pharmacokinetic study would generally follow this workflow:
-
Animal Model Selection: Based on the therapeutic indication and physiological similarities to humans, appropriate animal models (e.g., Sprague-Dawley rats, Beagle dogs) are chosen.
-
Drug Administration: this compound would be administered via relevant routes, most commonly oral (gavage) and intravenous (bolus or infusion), at various dose levels.
-
Biological Sample Collection: Blood, plasma, urine, and feces are collected at predetermined time points. For tissue distribution studies, various organs would be harvested post-mortem.
-
Bioanalytical Method Validation: A sensitive and specific analytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), would be developed and validated to quantify Oxetorone and its potential metabolites in the biological matrices.
-
Pharmacokinetic Analysis: Non-compartmental or compartmental analysis of the concentration-time data would be performed to determine key pharmacokinetic parameters.
-
Metabolite Identification: In vitro systems (e.g., liver microsomes, hepatocytes) from different species, including humans, and in vivo samples would be used to identify the major metabolic pathways and the chemical structures of the metabolites. Common metabolic reactions include oxidation, hydroxylation, glucuronidation, and sulfation.
-
Excretion Studies: The primary routes of elimination (renal and fecal) of the parent drug and its metabolites would be determined by analyzing the collected urine and feces.
Visualization of a Generic Experimental Workflow:
The following diagram illustrates a typical workflow for a preclinical pharmacokinetic study.
Potential Metabolic Pathways
Given the chemical structure of Oxetorone, N-(benzofuranyl-2-methyl)piperidine, potential metabolic pathways could involve:
-
Oxidation of the piperidine ring: This could lead to the formation of various hydroxylated metabolites.
-
N-dealkylation: Cleavage of the bond between the piperidine nitrogen and the benzofuran methyl group.
-
Hydroxylation of the benzofuran ring: Addition of hydroxyl groups to the aromatic ring system.
-
Phase II Conjugation: The resulting hydroxylated metabolites could undergo glucuronidation or sulfation to facilitate excretion.
Visualization of a Hypothetical Metabolic Pathway:
The following diagram illustrates a hypothetical metabolic pathway for a generic piperidine-containing compound.
Conclusion
The lack of specific public data on the pharmacokinetics and metabolism of this compound in animal models presents a significant knowledge gap. For researchers and drug development professionals, this necessitates either conducting de novo preclinical ADME studies or seeking access to proprietary data that may exist within the developing company or regulatory submissions. The information provided in this guide is based on general principles of drug metabolism and pharmacokinetics and should be considered illustrative rather than a definitive account of this compound's properties. Further research and data transparency are required to fully characterize the ADME profile of this compound.
The Discovery and Development of Oxetorone: A Technical Overview for Antimigraine Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxetorone, a compound with a multifaceted pharmacological profile, has been investigated for its potential as a prophylactic treatment for migraine. This technical guide provides an in-depth overview of the discovery and development history of Oxetorone, with a focus on its synthesis, preclinical pharmacology, and clinical evaluation. The document summarizes available quantitative data, details relevant experimental methodologies, and visualizes key pathways and processes to offer a comprehensive resource for researchers in the field of antimigraine drug development.
Introduction
Migraine is a debilitating neurological disorder characterized by recurrent, severe headaches often accompanied by sensory disturbances. The complex pathophysiology of migraine has driven the search for diverse therapeutic agents. Oxetorone emerged as a potential antimigraine agent due to its unique combination of pharmacological activities, primarily as a serotonin 5-HT2 receptor antagonist, an antihistamine, and a calcium channel blocker.[1] This guide traces the scientific journey of Oxetorone from its initial synthesis to its evaluation as a potential therapy for migraine prophylaxis.[2]
Discovery and Synthesis
Logical Relationship of Oxetorone's Development:
References
Oxetorone Fumarate's Effects on the Central Nervous System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxetorone fumarate is a medication primarily utilized in the prophylaxis of migraine. Its therapeutic effects within the central nervous system (CNS) are attributed to a multi-target pharmacological profile. This technical guide provides an in-depth overview of the known CNS effects of this compound, focusing on its mechanism of action at key molecular targets. This document summarizes the available, albeit limited, quantitative data, outlines relevant experimental protocols for its study, and visualizes the core signaling pathways influenced by its activity.
Introduction
Oxetorone is a benzoxepine derivative that has been used as a prophylactic treatment for migraine headaches. Its efficacy is believed to stem from its ability to modulate several neurovascular and neuroinflammatory pathways implicated in the pathophysiology of migraine. This guide delves into the specific molecular interactions and their downstream consequences within the CNS that underpin the therapeutic action of this compound.
Core Mechanisms of Action in the CNS
This compound's primary effects on the central nervous system are mediated through its antagonist activity at serotonin 5-HT2 receptors, histamine H1 receptors, and its ability to block voltage-gated calcium channels.
Serotonin 5-HT2 Receptor Antagonism
The principal mechanism of action of oxetorone is its antagonism of serotonin 5-HT2 receptors. Dysregulation of the serotonergic system, particularly involving the 5-HT2 receptors, is a key element in the pathophysiology of migraines. By blocking these receptors, oxetorone is thought to stabilize cranial blood vessels and reduce the neurogenic inflammation that contributes to migraine pain.
Histamine H1 Receptor Antagonism
Oxetorone also exhibits potent antihistaminic properties, acting as an antagonist at histamine H1 receptors. Histamine, a key mediator of inflammatory and allergic responses, can contribute to the vasodilation and plasma extravasation seen in migraine attacks. Antagonism of H1 receptors in the CNS is also associated with sedative effects, which may contribute to the overall therapeutic profile of oxetorone in migraineurs who often experience sleep disturbances.
Calcium Channel Blockade
A further significant aspect of oxetorone's pharmacology is its ability to inhibit voltage-gated calcium channels. The influx of calcium through these channels is a critical step in neurotransmitter release and vascular smooth muscle contraction. By blocking these channels, oxetorone can modulate neuronal excitability and prevent the excessive vasoconstriction that can be a feature of the migraine aura phase.
Quantitative Pharmacological Data
Comprehensive quantitative data on the binding affinities (Ki) and inhibitory concentrations (IC50) of this compound for its primary CNS targets are not widely available in publicly accessible literature. The following tables are structured to present such data; however, specific values remain to be fully elucidated through further research.
Table 1: Receptor Binding Affinities (Ki) of this compound
| Receptor Subtype | Radioligand | Tissue Source | Ki (nM) | Reference |
| Serotonin 5-HT2A | Data not available | Data not available | Data not available | |
| Serotonin 5-HT2C | Data not available | Data not available | Data not available | |
| Histamine H1 | Data not available | Data not available | Data not available | |
| Dopamine D2 | Data not available | Data not available | Data not available |
Table 2: Inhibitory Concentrations (IC50) of this compound for Voltage-Gated Calcium Channels
| Channel Subtype | Experimental Model | IC50 (µM) | Reference |
| L-type | Data not available | Data not available | |
| N-type | Data not available | Data not available | |
| T-type | Data not available | Data not available |
Experimental Protocols
The following sections describe the standard methodologies that would be employed to determine the pharmacological profile of a compound like this compound.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of this compound for specific CNS receptors.
General Protocol:
-
Membrane Preparation: Homogenize brain tissue (e.g., rat cortex for 5-HT2A receptors) in a suitable buffer and centrifuge to isolate the cell membrane fraction containing the receptors of interest.
-
Incubation: Incubate the membrane preparation with a specific radioligand (e.g., [3H]ketanserin for 5-HT2A receptors) and varying concentrations of unlabeled this compound.
-
Separation: Separate the bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of this compound. The IC50 value (the concentration of oxetorone that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.
Experimental Workflow for Radioligand Binding Assay
Patch-Clamp Electrophysiology
Objective: To characterize the inhibitory effects of this compound on specific voltage-gated calcium channels.
General Protocol:
-
Cell Preparation: Isolate and culture primary neurons or use a cell line stably expressing the calcium channel subtype of interest (e.g., L-type, N-type).
-
Recording: Use the whole-cell patch-clamp technique to record ionic currents flowing through the calcium channels. A glass micropipette forms a high-resistance seal with the cell membrane.
-
Voltage Protocol: Apply a series of voltage steps to the cell membrane to activate the voltage-gated calcium channels and elicit calcium currents.
-
Drug Application: Perfuse the cell with a solution containing a known concentration of this compound.
-
Data Acquisition and Analysis: Record the calcium currents before and after drug application. The percentage of inhibition of the current at different concentrations of oxetorone is used to determine the IC50 value.
Signaling Pathways
The following diagrams illustrate the principal signaling pathways in the CNS that are modulated by this compound.
5-HT2A Receptor Antagonism Signaling Pathway
Antagonism of the Gq/11-coupled 5-HT2A receptor by oxetorone blocks the serotonin-induced activation of phospholipase C (PLC), thereby inhibiting the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This leads to a reduction in intracellular calcium release and protein kinase C (PKC) activation.
Unveiling the Calcium Channel Blocking Activity of Oxetorone Fumarate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxetorone fumarate, a medication primarily utilized in the prophylaxis of migraine, exhibits a multifaceted pharmacological profile.[1][2] While its principal mechanism of action is recognized as serotonin 5-HT2 receptor antagonism, a body of evidence suggests a contributory role of calcium channel blockade in its therapeutic efficacy.[2] This technical guide provides a comprehensive overview of the calcium channel blocking activity of this compound, synthesizing available information and presenting established experimental protocols for its investigation. Due to a lack of publicly available, specific quantitative data on the calcium channel blocking activity of this compound, this guide outlines the methodologies that would be employed to characterize this aspect of its pharmacodynamics.
Introduction to this compound's Multifaceted Mechanism of Action
This compound is an established therapeutic agent for the prevention of migraine attacks.[2] Its clinical effectiveness is attributed to a combination of pharmacological actions, primarily its potent antagonism of serotonin 5-HT2 receptors, which are implicated in the vascular and neuronal events of migraine pathophysiology.[2] Additionally, this compound possesses antihistaminic properties. A lesser-explored, yet significant, component of its mechanism is the inhibition of voltage-gated calcium channels. This activity likely contributes to its overall therapeutic effect by modulating vascular tone and neuronal excitability, key factors in migraine.
This guide focuses specifically on the calcium channel blocking properties of this compound, providing a framework for its detailed investigation.
Putative Signaling Pathway of this compound in Vascular Smooth Muscle
The following diagram illustrates the hypothesized signaling pathway through which this compound may exert its calcium channel blocking effects in vascular smooth muscle cells, leading to vasodilation.
Caption: Hypothesized mechanism of this compound-induced vasodilation.
Quantitative Analysis of Calcium Channel Blocking Activity: A Methodological Approach
Table 1: Hypothetical IC50 Values for this compound on L-type Calcium Channels
| Cell Type | Agonist | Assay Type | Hypothetical IC50 (µM) |
| A7r5 Vascular Smooth Muscle Cells | KCI | Calcium Influx Assay | Data Not Available |
| Primary Human Aortic Smooth Muscle Cells | Bay K 8644 | Calcium Influx Assay | Data Not Available |
| Isolated Rat Aorta | KCI | Contraction Assay | Data Not Available |
Table 2: Hypothetical pA2 Value Determination from Schild Analysis
| Tissue Preparation | Agonist | Antagonist | Hypothetical pA2 | Schild Slope |
| Isolated Rabbit Basilar Artery | KCI | This compound | Data Not Available | Data Not Available |
Experimental Protocols for Characterizing Calcium Channel Blockade
The following are detailed, standard experimental protocols that can be employed to quantitatively assess the calcium channel blocking activity of this compound.
In Vitro Vascular Smooth Muscle Contraction Assay
This assay determines the ability of this compound to inhibit vasoconstriction induced by a depolarizing agent that opens voltage-gated calcium channels.
Objective: To determine the potency of this compound in inhibiting KCl-induced contractions of isolated arterial rings.
Materials:
-
Male Wistar rats (250-300g)
-
Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose)
-
This compound stock solution
-
Potassium chloride (KCl) stock solution
-
Organ bath system with isometric force transducers
Procedure:
-
Euthanize rats and dissect the thoracic aorta.
-
Clean the aorta of connective tissue and cut into 3-4 mm rings.
-
Mount the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of 2g, with solution changes every 15 minutes.
-
Induce a reference contraction with 60 mM KCl. Wash the rings and allow them to return to baseline.
-
Incubate the rings with increasing concentrations of this compound (e.g., 1 nM to 100 µM) for 30 minutes.
-
Generate a cumulative concentration-response curve to KCl (10-80 mM) in the presence of each concentration of this compound.
-
Record the isometric tension and plot the concentration-response curves.
Data Analysis:
-
Calculate the EC50 values for KCl in the absence and presence of different concentrations of this compound.
-
Perform a Schild regression analysis by plotting the log (concentration ratio - 1) against the log molar concentration of this compound. The x-intercept provides the pA2 value.
Caption: Workflow for the in vitro vascular smooth muscle contraction assay.
Electrophysiology: Whole-Cell Patch-Clamp Technique
This technique directly measures the effect of this compound on the ionic currents flowing through calcium channels in isolated cells.
Objective: To characterize the inhibitory effect of this compound on L-type calcium channel currents in a heterologous expression system or primary vascular smooth muscle cells.
Materials:
-
HEK293 cells stably expressing the human α1C subunit of the L-type calcium channel, or primary cultured vascular smooth muscle cells.
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software.
-
Borosilicate glass capillaries for pipette fabrication.
-
External solution (in mM): 140 TEA-Cl, 10 BaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4 with TEA-OH).
-
Internal (pipette) solution (in mM): 120 CsCl, 10 EGTA, 5 Mg-ATP, 0.1 Na-GTP, 10 HEPES (pH 7.2 with CsOH).
-
This compound stock solution.
Procedure:
-
Culture cells on glass coverslips.
-
Place a coverslip in the recording chamber on the microscope stage and perfuse with external solution.
-
Form a high-resistance (>1 GΩ) seal between the patch pipette and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Hold the cell at a holding potential of -80 mV.
-
Elicit calcium currents by depolarizing voltage steps (e.g., to 0 mV for 200 ms).
-
After establishing a stable baseline current, perfuse the cell with increasing concentrations of this compound.
-
Record the calcium currents at each concentration of the drug.
Data Analysis:
-
Measure the peak inward current at each voltage step in the absence and presence of this compound.
-
Construct a concentration-inhibition curve and calculate the IC50 value.
-
Investigate the voltage-dependence of the block by applying a range of depolarizing pulses.
Caption: Workflow for whole-cell patch-clamp electrophysiology.
Conclusion
While the primary therapeutic action of this compound in migraine prophylaxis is attributed to its serotonin 5-HT2 receptor antagonism, its calcium channel blocking activity represents a significant, albeit less characterized, facet of its pharmacological profile. The methodologies outlined in this guide provide a robust framework for the detailed investigation of this activity. Elucidating the precise quantitative parameters and the specific subtypes of calcium channels targeted by this compound will provide a more complete understanding of its mechanism of action and could inform the development of future antimigraine therapies with enhanced efficacy and specificity. Further research utilizing these established protocols is warranted to fully characterize the contribution of calcium channel blockade to the therapeutic profile of this compound.
References
Preclinical Toxicological Profile of Oxetorone Fumarate: An Overview of Available Data
A comprehensive review of publicly available scientific literature and toxicological databases reveals a significant lack of detailed preclinical safety and toxicity data for Oxetorone Fumarate. Standard preclinical investigations, including acute, sub-chronic, and chronic toxicity studies in animal models, as well as genotoxicity, carcinogenicity, and reproductive toxicity assessments, are not readily accessible in the public domain. This information is likely proprietary and held by the manufacturer. Consequently, this guide will focus on the available information regarding the mechanism of action and human toxicological data of this compound, presented in a manner accessible to researchers, scientists, and drug development professionals.
Mechanism of Action
This compound is primarily classified as a serotonin receptor antagonist, with its therapeutic effects in migraine prophylaxis attributed to its interaction with the serotonergic system.[1][2] The key mechanisms of action include:
-
5-HT2 Receptor Antagonism: The principal mechanism involves the blockade of serotonin 5-HT2 receptors.[1][2] Dysregulation of serotonin levels, leading to vasodilation and constriction of cerebral blood vessels, is a key factor in the pathophysiology of migraines. By antagonizing 5-HT2 receptors, Oxetorone helps to stabilize these vascular changes.[1]
-
Antihistaminic Effects: Oxetorone also exhibits antihistaminic properties. Histamine contributes to the inflammatory response and associated pain and nausea in migraines. By blocking histamine receptors, Oxetorone can mitigate these symptoms.
-
Calcium Channel Inhibition: The compound has been shown to inhibit calcium channels, which play a role in neurotransmitter release and vascular constriction. This action further contributes to the stabilization of blood vessels.
-
Sedative Properties: The sedative effects of Oxetorone may help reduce the heightened neural excitability often experienced by individuals with migraines, creating a more stable neurological environment.
Human Toxicology
While preclinical animal data is scarce, information on the toxicological profile of Oxetorone in humans is available from retrospective observational studies of overdose cases. It is important to note that this data reflects acute toxicity and may not be representative of the effects of chronic, therapeutic exposure.
A retrospective study of 43 cases of Oxetorone exposure reported to the Angers Poison and Toxicovigilance Centre between January 2002 and May 2016 provides the most detailed insights into its acute toxicity in humans. The severity of poisoning was found to be dose-dependent.
Table 1: Dose-Dependent Severity of Acute Oxetorone Toxicity in Humans
| Ingested Dose Range (mg) | Severity of Symptoms | Observed Clinical Signs |
| > 600 (Median: 1200) | Moderate | Drowsiness, hypertonia, myosis, convulsions, arterial hypotension, QRS widening, QTc prolongation. |
| > 1800 (Median: 2700) | Severe | Coma, convulsions, QTc prolongation, QRS widening, ventricular tachycardia, arterial hypotension, cardiogenic shock. |
Plasma concentrations of Oxetorone were also correlated with the severity of symptoms, with severe symptoms observed at concentrations over 0.3 mg/L. A notable finding from this study was the potential for a delayed onset or secondary worsening of symptoms 10-48 hours after ingestion, suggesting membrane-stabilizing properties of the molecule.
The following provides a generalized experimental workflow based on the methodology described in the study of human overdose cases.
Objective: To describe the toxicological profile of Oxetorone from overdose cases and identify any relationship between clinical and analytical findings.
Study Design: Retrospective and observational.
Data Source: Cases of exposure to Oxetorone reported to a Poison and Toxicovigilance Centre over a defined period.
Inclusion Criteria: All reported cases of Oxetorone exposure.
Exclusion Criteria:
-
Cases with incomplete data.
-
Cases where Oxetorone was deemed not accountable for the observed symptoms.
-
Cases where clinical signs were primarily linked to a co-ingested drug.
-
Cases with a negative plasma concentration of Oxetorone.
Data Collection:
-
Assumed ingested dose of Oxetorone.
-
Clinical symptoms and their severity, assessed using a standardized scale (e.g., Poisoning Severity Score - PSS).
-
Paraclinical data (e.g., electrocardiogram findings).
-
Plasma Oxetorone concentrations, where available.
Data Analysis:
-
Correlation between the ingested dose and the severity of symptoms.
-
Identification of dose thresholds for moderate and severe toxicity.
-
Analysis of the time course of symptoms, including any delayed or secondary worsening.
-
Correlation between plasma concentrations and clinical severity.
Data Gaps and Conclusion
The absence of publicly available preclinical toxicology data for this compound presents a significant challenge in providing a comprehensive safety profile for researchers and drug development professionals. The information that is available is limited to its mechanism of action and human toxicology in acute overdose scenarios. Standard preclinical assessments, which are crucial for determining a drug's safety margin and potential target organ toxicities prior to human trials, remain undisclosed. Therefore, any evaluation of the preclinical toxicological profile of this compound is incomplete. For a thorough understanding of its safety, access to the proprietary data from regulatory submissions would be necessary.
References
Oxetorone Fumarate: A Technical Guide to Solubility and Stability for Researchers and Drug Development Professionals
Introduction
Oxetorone, formulated as oxetorone fumarate, is recognized for its activity as a serotonin antagonist, antihistamine, and alpha-blocker, primarily utilized in the management of migraines.[1][2] For researchers and professionals in drug development, a comprehensive understanding of a compound's physicochemical properties is paramount. Solubility and stability are critical determinants of a drug's bioavailability, formulation feasibility, and shelf-life. This in-depth technical guide provides a framework for evaluating the solubility and stability of this compound, offering detailed experimental protocols and an analysis of its structural attributes pertinent to these characteristics. While specific quantitative data for this compound is not extensively available in public literature, this guide presents established methodologies for its determination.
Chemical Profile of this compound
A thorough analysis of this compound's solubility and stability begins with its chemical structure. The molecule possesses several functional groups that influence its physicochemical behavior.
Structure of Oxetorone:
-
Core Structure: A complex, fused ring system consisting of a benzofuran ring fused to a benzoxepine ring.[2][3]
-
Tertiary Amine: An N,N-dimethylpropylamine side chain is attached to the core structure.[2] This group is basic and a likely site for salt formation, such as the fumarate salt, which generally enhances aqueous solubility. It is also susceptible to oxidation.
-
Conjugated System: The molecule features an extended π-conjugated system, which can make it susceptible to photodegradation.
-
Ether Linkages: The benzofuran and benzoxepine rings contain ether linkages, which can be prone to hydrolysis under certain conditions.
Solubility Profile of this compound
The solubility of an active pharmaceutical ingredient (API) in various media is a critical factor influencing its absorption and formulation. The tertiary amine in oxetorone suggests that its aqueous solubility will be pH-dependent.
Data on this compound Solubility
Specific quantitative solubility data for this compound is limited in publicly available literature. It is known to be soluble in dimethyl sulfoxide (DMSO). To provide a practical framework for researchers, the following table presents a template for organizing experimentally determined solubility data.
| Solvent/Media | Temperature (°C) | Solubility (mg/mL) | Method |
| Purified Water | 25 | Data to be determined | Shake-Flask |
| 0.1 N HCl (pH 1.2) | 37 | Data to be determined | Shake-Flask |
| Acetate Buffer (pH 4.5) | 37 | Data to be determined | Shake-Flask |
| Phosphate Buffer (pH 6.8) | 37 | Data to be determined | Shake-Flask |
| Phosphate Buffer (pH 7.4) | 37 | Data to be determined | Shake-Flask |
| Dimethyl Sulfoxide (DMSO) | 25 | Soluble | Vendor Data |
| Ethanol | 25 | Data to be determined | Shake-Flask |
| Methanol | 25 | Data to be determined | Shake-Flask |
| Propylene Glycol | 25 | Data to be determined | Shake-Flask |
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.
Objective: To determine the concentration of this compound in a saturated solution in a specific solvent at a constant temperature.
Materials:
-
This compound API
-
Selected solvents (e.g., water, buffers of various pH, organic solvents)
-
Scintillation vials or flasks
-
Shaking incubator or orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE or PVDF)
-
Calibrated analytical balance
-
HPLC system with a suitable column and detector (e.g., UV)
-
Volumetric flasks and pipettes
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The excess solid should be clearly visible.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be established by taking samples at various time points (e.g., 24, 48, 72 hours) and confirming that the concentration does not change over the last two time points.
-
After the incubation period, allow the samples to stand to let the undissolved solids settle.
-
Carefully withdraw a sample of the supernatant. To remove any remaining solid particles, either centrifuge the sample and take the supernatant or filter it through a syringe filter.
-
Quantitatively dilute the clear supernatant with a suitable solvent to a concentration within the calibrated range of the analytical method.
-
Analyze the diluted sample using a validated analytical method, such as HPLC-UV, to determine the concentration of this compound.
-
Calculate the solubility in mg/mL, accounting for the dilution factor.
Stability Profile of this compound
Stability testing is crucial for identifying potential degradation products and establishing appropriate storage conditions and shelf-life. Forced degradation studies are conducted to understand the degradation pathways and to develop a stability-indicating analytical method.
Predicted Degradation Pathways
Based on the structure of oxetorone, the following degradation pathways are plausible:
-
Hydrolysis: The ether linkages within the benzofuran and benzoxepine rings could be susceptible to acid or base-catalyzed hydrolysis, leading to ring opening.
-
Oxidation: The tertiary amine is a potential site for oxidation, which could lead to the formation of an N-oxide. The benzylic positions on the fused ring system are also susceptible to oxidation.
-
Photodegradation: The extensive conjugated system in oxetorone can absorb UV or visible light, potentially leading to photochemical degradation.
Caption: Predicted degradation pathways of oxetorone.
Forced Degradation Study and Stability-Indicating Method Development
A forced degradation study involves subjecting the drug substance to stress conditions such as acid, base, oxidation, heat, and light. The results are used to develop a stability-indicating analytical method, typically an HPLC method, that can separate the parent drug from its degradation products.
| Stress Condition | Reagent/Condition | Duration | Observation | % Degradation |
| Acid Hydrolysis | 0.1 N HCl | 24, 48, 72 h | Data to be determined | Data to be determined |
| Base Hydrolysis | 0.1 N NaOH | 24, 48, 72 h | Data to be determined | Data to be determined |
| Oxidation | 3% H₂O₂ | 24, 48, 72 h | Data to be determined | Data to be determined |
| Thermal | 60°C | 7 days | Data to be determined | Data to be determined |
| Photostability | ICH Option 2 (UV/Vis light) | As per ICH Q1B | Data to be determined | Data to be determined |
Experimental Protocol: Forced Degradation and Stability-Indicating HPLC Method Development
Objective: To investigate the degradation of this compound under stress conditions and to develop an HPLC method that can resolve the parent drug from any degradation products.
Materials:
-
This compound API
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC grade solvents (e.g., acetonitrile, methanol, water)
-
Buffers for mobile phase (e.g., phosphate, acetate)
-
Temperature-controlled oven
-
Photostability chamber
-
HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector
Procedure:
-
Preparation of Stressed Samples:
-
Acid/Base Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 N HCl or 0.1 N NaOH. Heat the solutions (e.g., at 60°C) for a defined period. At various time points, withdraw samples, neutralize them, and dilute for analysis.
-
Oxidation: Dissolve the drug in a suitable solvent and add 3% H₂O₂. Keep the solution at room temperature or slightly elevated temperature. Sample at different time points and dilute for analysis.
-
Thermal Degradation: Store the solid drug substance in an oven at an elevated temperature (e.g., 60°C). Also, prepare a solution of the drug and store it under the same conditions. Sample at specified intervals.
-
Photodegradation: Expose the solid drug and a solution of the drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B guidelines). Protect control samples from light.
-
-
HPLC Method Development:
-
Develop an HPLC method (typically reverse-phase) to analyze the stressed samples.
-
The goal is to achieve baseline separation between the peak for oxetorone and the peaks of all degradation products.
-
A PDA detector is highly recommended as it can assess peak purity and help in identifying degradation products by comparing their UV spectra to that of the parent drug. An MS detector can provide structural information about the degradants.
-
Vary parameters such as the column type (e.g., C18, C8), mobile phase composition (organic solvent and buffer ratio), pH of the mobile phase, and column temperature to optimize the separation.
-
-
Method Validation:
-
Once the method is developed, validate it according to ICH guidelines (Q2(R1)) for specificity, linearity, range, accuracy, precision, and robustness. The specificity is demonstrated by the method's ability to resolve the parent drug from its degradation products.
-
Caption: Experimental workflow for solubility and stability studies.
Conclusion
A comprehensive understanding of the solubility and stability of this compound is fundamental for its successful development into a safe and effective pharmaceutical product. Although specific data is not widely published, this guide provides the necessary theoretical background and detailed experimental protocols for researchers to determine these critical properties. By systematically evaluating solubility in various solvents and across a pH range, and by conducting thorough forced degradation studies, drug development professionals can establish a robust physicochemical profile for this compound. This knowledge will inform formulation strategies, ensure analytical method suitability, and ultimately contribute to defining appropriate storage conditions and shelf-life for the final drug product.
References
Methodological & Application
Application Note: High-Throughput Quantification of Oxetorone Fumarate in Human Plasma by LC-MS/MS
Abstract
This application note describes a sensitive, selective, and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of oxetorone in human plasma. The method utilizes a simple protein precipitation technique for sample preparation, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. The assay was developed and validated to support pharmacokinetic and toxicokinetic studies of oxetorone. All validation parameters were found to be within the acceptable limits as per regulatory guidelines.
Introduction
Oxetorone is a serotonin and histamine antagonist that has been investigated for the treatment of migraines. To accurately assess its pharmacokinetic profile, a robust and reliable bioanalytical method for its quantification in biological matrices is essential. This application note presents a detailed protocol for the determination of oxetorone in human plasma using LC-MS/MS, a technique widely recognized for its high sensitivity and specificity. The developed method is suitable for analyzing a large number of samples in a clinical or research setting.
Experimental
Materials and Reagents
-
Oxetorone Fumarate reference standard
-
Oxetorone-d6 (internal standard, IS)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid, analytical grade
-
Human plasma (K2-EDTA)
Instrumentation
-
Liquid Chromatograph: Shimadzu Nexera or equivalent UHPLC system
-
Mass Spectrometer: SCIEX Triple Quad™ 5500 or equivalent tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Analytical Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm, or equivalent.
Chromatographic Conditions
The chromatographic separation was achieved using a gradient elution on a C18 column.
| Parameter | Value |
| Column | Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Run Time | 5.0 minutes |
Gradient Program:
| Time (min) | %B |
| 0.0 | 10 |
| 0.5 | 10 |
| 2.5 | 95 |
| 3.5 | 95 |
| 3.6 | 10 |
| 5.0 | 10 |
Mass Spectrometric Conditions
The mass spectrometer was operated in the positive electrospray ionization (ESI+) mode. The multiple reaction monitoring (MRM) mode was used for the quantification of oxetorone and its internal standard.
| Parameter | Value |
| Ionization Mode | ESI Positive |
| Ion Spray Voltage | 5500 V |
| Temperature | 500 °C |
| Curtain Gas | 35 psi |
| Collision Gas | 9 psi |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 50 psi |
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Declustering Potential (V) |
| Oxetorone | 320.4 | 58.1 | 35 | 80 |
| Oxetorone-d6 (IS) | 326.4 | 64.1 | 35 | 80 |
Protocols
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve appropriate amounts of this compound and oxetorone-d6 (IS) in methanol to obtain individual stock solutions of 1 mg/mL of the free base.
-
Working Standard Solutions: Prepare serial dilutions of the oxetorone primary stock solution with a 50:50 mixture of acetonitrile and water to obtain working standard solutions at desired concentrations for calibration curve and quality control samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the IS primary stock solution with acetonitrile to achieve a final concentration of 100 ng/mL.
Sample Preparation Protocol
The sample preparation was performed using a protein precipitation method.
-
Pipette 50 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the internal standard working solution (100 ng/mL in acetonitrile) to each tube.
-
Vortex the mixture for 30 seconds to precipitate the plasma proteins.
-
Centrifuge the tubes at 13,000 rpm for 10 minutes at 4 °C.
-
Transfer 100 µL of the supernatant to a clean autosampler vial or 96-well plate.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
Caption: Plasma Sample Preparation Workflow.
Method Validation
The developed method was validated according to the International Council for Harmonisation (ICH) M10 Bioanalytical Method Validation guidelines. The validation parameters included selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
Results and Discussion
Selectivity
The selectivity of the method was assessed by analyzing six different blank human plasma samples. No significant interfering peaks were observed at the retention times of oxetorone and the internal standard, demonstrating the high selectivity of the method.
Linearity and Sensitivity
The calibration curve was linear over the concentration range of 0.1 to 100 ng/mL. A correlation coefficient (r²) of >0.99 was consistently achieved. The lower limit of quantification (LLOQ) was determined to be 0.1 ng/mL with a signal-to-noise ratio of >10.
Calibration Curve Summary:
| Parameter | Result |
| Concentration Range | 0.1 - 100 ng/mL |
| Regression Model | Linear, 1/x² weighting |
| Correlation Coefficient (r²) | > 0.995 |
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated by analyzing quality control (QC) samples at four concentration levels: LLOQ, low QC (LQC), medium QC (MQC), and high QC (HQC). The results are summarized in the table below.
Accuracy and Precision Data:
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ | 0.1 | ≤ 15.0 | ± 20.0 | ≤ 15.0 | ± 20.0 |
| LQC | 0.3 | ≤ 10.0 | ± 15.0 | ≤ 10.0 | ± 15.0 |
| MQC | 10 | ≤ 8.0 | ± 10.0 | ≤ 8.0 | ± 10.0 |
| HQC | 80 | ≤ 7.5 | ± 10.0 | ≤ 7.5 | ± 10.0 |
Recovery and Matrix Effect
The extraction recovery and matrix effect were assessed at LQC and HQC levels. The extraction recovery of oxetorone was consistent and reproducible across the tested concentrations. The matrix effect was found to be minimal, with the calculated matrix factor being close to 1.
Recovery and Matrix Effect Summary:
| QC Level | Extraction Recovery (%) | Matrix Effect (%) |
| LQC | 92.5 ± 4.1 | 95.8 ± 3.2 |
| HQC | 94.2 ± 3.5 | 97.1 ± 2.8 |
Stability
The stability of oxetorone in human plasma was evaluated under various storage and handling conditions, including bench-top stability, freeze-thaw stability, and long-term storage stability. The results indicated that oxetorone is stable under all tested conditions.
Conclusion
A simple, rapid, and robust LC-MS/MS method for the quantification of oxetorone in human plasma has been successfully developed and validated. The method demonstrates excellent sensitivity, selectivity, accuracy, and precision, making it suitable for high-throughput bioanalysis in pharmacokinetic studies.
Caption: Overall Analytical Workflow.
Application Notes and Protocols for In Vivo Efficacy Testing of Oxetorone Fumarate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxetorone Fumarate is a compound with a multi-faceted pharmacological profile, primarily known for its serotonin 5-HT2 receptor antagonism.[1][2][3] It also exhibits antihistaminic (H1), anti-adrenergic, and calcium channel blocking properties.[1] These mechanisms of action suggest its potential therapeutic efficacy in conditions such as migraine and allergic reactions.[4] The following application notes provide detailed in vivo experimental designs to test the efficacy of this compound in validated rodent models of migraine and allergic rhinitis.
Signaling Pathways and Experimental Workflow
The multifaceted mechanism of action of this compound suggests its interference with key signaling pathways involved in migraine and allergic responses. The diagrams below illustrate the proposed signaling pathway and the general experimental workflow for evaluating its in vivo efficacy.
References
- 1. New evidence for oxetorone toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Oxytocin and carbetocin effects on spontaneous behavior of male rats: modulation by oxytocin receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. animalcare.ubc.ca [animalcare.ubc.ca]
Application Notes and Protocols for Oxetorone Fumarate in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxetorone Fumarate is a serotonin antagonist with a multifaceted mechanism of action, making it a compound of significant interest in pharmacological research and drug development.[1][2][3] Primarily recognized for its antagonistic effects on 5-HT2 receptors, this compound also exhibits antihistaminic properties and the ability to block calcium channels.[1] This diverse activity profile makes it a valuable tool for investigating signaling pathways involved in a range of physiological and pathological processes. These application notes provide a detailed protocol for the dissolution of this compound for use in in vitro cell culture assays and an overview of its primary signaling mechanism.
Data Presentation
Chemical Properties and Solubility
| Property | Value |
| Synonyms | Nocertone, L 6257 |
| Molecular Formula | C₂₅H₂₅NO₆ |
| Molecular Weight | 435.47 g/mol |
| Appearance | Solid powder |
| Storage | Short term (days to weeks) at 0 - 4°C; Long term (months to years) at -20°C. Store in a dry, dark environment. |
| Solubility | Soluble in DMSO |
Experimental Protocols
Protocol for Dissolving this compound
This protocol outlines the steps for preparing a stock solution of this compound and its subsequent dilution for use in cell culture assays. It is crucial to use aseptic techniques throughout the procedure to prevent contamination of cell cultures.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, light-protecting microcentrifuge tubes
-
Sterile, pyrogen-free pipette tips
-
Vortex mixer
-
Cell culture medium, pre-warmed to 37°C
-
Sterile serological pipettes
Procedure:
-
Preparation of a 10 mM Stock Solution in DMSO:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.
-
In a sterile, light-protecting microcentrifuge tube, weigh out a precise amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.35 mg of this compound (Molecular Weight = 435.47 g/mol ).
-
Add the appropriate volume of anhydrous, cell culture grade DMSO to the tube. For the example above, add 1 mL of DMSO.
-
Vortex the solution thoroughly until the this compound is completely dissolved. Visually inspect the solution to ensure there are no visible particles.
-
-
Storage of the Stock Solution:
-
Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile, light-protecting microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Store the aliquots at -20°C for long-term storage.
-
-
Preparation of Working Solutions:
-
Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Dilute the stock solution to the desired final concentration in pre-warmed cell culture medium. For example, to prepare a 10 µM working solution, perform a 1:1000 dilution by adding 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.
-
Mix the working solution gently by pipetting up and down or by inverting the tube. Avoid vigorous vortexing, as this can damage components of the cell culture medium.
-
Important: The final concentration of DMSO in the cell culture medium should be kept to a minimum, typically below 0.5%, to avoid solvent-induced cytotoxicity. It is recommended to run a vehicle control (cell culture medium with the same final concentration of DMSO) in all experiments.
-
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for preparing this compound for cell culture experiments.
Signaling Pathway
The diagram below depicts the primary signaling pathway of this compound as a 5-HT2 receptor antagonist.
References
Application Notes and Protocols for Establishing a Migraine Animal Model for Oxetorone Fumarate Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Migraine is a debilitating neurological disorder characterized by recurrent, severe headaches often accompanied by sensory disturbances. The development of effective therapeutics relies on robust preclinical animal models that mimic key aspects of migraine pathophysiology. This document provides a detailed protocol for establishing a nitroglycerin (NTG)-induced migraine model in rats, a widely accepted model for studying migraine-like pain and trigeminal sensitization.[1][2] These application notes are specifically designed to guide researchers in the evaluation of Oxetorone Fumarate, a compound with a multi-faceted pharmacological profile, for its potential anti-migraine efficacy.
This compound is a serotonin antagonist, primarily targeting 5-HT2 receptors, and also possesses antihistaminic and mild anti-adrenergic properties.[3] Its mechanism of action suggests potential utility in migraine treatment by modulating vascular tone and neuro-inflammation.
Signaling Pathways and Experimental Workflow
To visualize the proposed mechanism of action of this compound in the context of a migraine model and the experimental design, the following diagrams are provided.
Caption: Proposed mechanism of this compound in NTG-induced migraine.
Caption: Experimental workflow for evaluating this compound.
Experimental Protocols
Animals
-
Species: Adult male Sprague-Dawley rats.
-
Weight: 250-300g.
-
Housing: Animals should be housed in a temperature-controlled environment with a 12-hour light/dark cycle and provided with ad libitum access to food and water.
-
Acclimatization: Allow a minimum of 7 days for acclimatization to the housing facility before the commencement of any experimental procedures.
Drug and Reagent Preparation
-
Nitroglycerin (NTG): Prepare a stock solution of NTG. On the day of the experiment, dilute the stock solution with 0.9% saline to a final concentration for a dose of 10 mg/kg. The solution should be protected from light.
-
This compound: Based on preclinical toxicology data, a No-Observed-Adverse-Effect Level (NOAEL) of 5 mg/kg/day has been established in rats in a 6-month oral study. Reproductive toxicity studies have used doses up to 20 mg/kg/day.[4] For initial efficacy studies, a dose range of 5-20 mg/kg can be explored. Dissolve this compound in a suitable vehicle (e.g., distilled water or 0.5% carboxymethylcellulose) for oral (p.o.) or intraperitoneal (i.p.) administration. The choice of administration route should be consistent throughout the study.
-
Vehicle Control: The same vehicle used to dissolve this compound should be used as a control.
Experimental Design and Procedure
This protocol utilizes a between-subjects design with three experimental groups:
-
Group 1 (Control): Vehicle + Saline
-
Group 2 (Migraine Model): Vehicle + NTG
-
Group 3 (Treatment): this compound + NTG
Experimental Timeline:
| Day | Procedure |
| Day 1-7 | Animal Acclimatization |
| Day 8-10 | Handling and habituation to the behavioral testing apparatuses. |
| Day 11 | Baseline Behavioral Testing: Conduct baseline measurements for all behavioral assays. |
| Day 12 | Drug Administration & Migraine Induction: - Administer Vehicle or this compound (p.o. or i.p.). - After a pre-determined time (e.g., 60 minutes), administer Saline or NTG (10 mg/kg, i.p.). |
| Day 12 | Post-NTG Behavioral Testing: Conduct behavioral assays at specific time points post-NTG injection (e.g., 2 hours). |
Behavioral Assays
-
Apparatus: A set of calibrated von Frey filaments.
-
Procedure:
-
Place the rat in an individual testing chamber with a wire mesh floor and allow for acclimatization for at least 15-20 minutes.
-
Apply the von Frey filaments perpendicularly to the plantar surface of the hind paw with sufficient force to cause the filament to bend.
-
A positive response is characterized by a sharp withdrawal of the paw.
-
The 50% paw withdrawal threshold can be determined using the up-down method.
-
-
Apparatus: A two-compartment box with one compartment brightly illuminated and the other dark. The compartments are connected by an opening.
-
Procedure:
-
Place the rat in the center of the light compartment.
-
Allow the animal to freely explore the apparatus for a set period (e.g., 5-10 minutes).
-
Record the time spent in each compartment and the number of transitions between the compartments. An increase in time spent in the dark compartment is indicative of photophobia.[5]
-
-
Apparatus: A high-resolution video camera.
-
Procedure:
-
Record the facial expressions of the rats at baseline and at specified time points after NTG injection.
-
Score the images based on the four action units of the Rat Grimace Scale: orbital tightening, nose/cheek flattening, ear changes, and whisker change.
-
Each action unit is scored on a 3-point scale (0 = not present, 1 = moderately present, 2 = obviously present).
-
Data Presentation
All quantitative data should be summarized in tables for clear comparison between the experimental groups.
Table 1: Mechanical Paw Withdrawal Threshold (grams)
| Group | Baseline (Mean ± SEM) | Post-NTG (Mean ± SEM) |
| Vehicle + Saline | ||
| Vehicle + NTG | ||
| This compound + NTG |
Table 2: Time Spent in Dark Compartment (seconds)
| Group | Baseline (Mean ± SEM) | Post-NTG (Mean ± SEM) |
| Vehicle + Saline | ||
| Vehicle + NTG | ||
| This compound + NTG |
Table 3: Rat Grimace Scale Score
| Group | Baseline (Mean ± SEM) | Post-NTG (Mean ± SEM) |
| Vehicle + Saline | ||
| Vehicle + NTG | ||
| This compound + NTG |
Statistical Analysis
Data should be analyzed using appropriate statistical methods, such as a one-way or two-way ANOVA followed by a post-hoc test (e.g., Tukey's or Dunnett's test) to compare the means between the different experimental groups. A p-value of less than 0.05 is typically considered statistically significant.
Conclusion
This document provides a comprehensive framework for establishing a nitroglycerin-induced migraine model in rats and for the preclinical evaluation of this compound. Adherence to these detailed protocols will enable researchers to generate reliable and reproducible data to assess the potential of this compound as a novel therapeutic agent for migraine. Careful consideration of the dose-response relationship and pharmacokinetic profile of this compound in rats will be crucial for the successful implementation of these studies.
References
- 1. Rotenone induced neurotoxicity in rat brain areas: a histopathological study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Pharmacokinetics, Tissue Distribution, Metabolism, and Excretion of Naringin in Aged Rats [frontiersin.org]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Preclinical Pharmacokinetics and Bioavailability of Oxypeucedanin in Rats after Single Intravenous and Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Oxetorone Fumarate
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a comprehensive guide for the quantitative analysis of Oxetorone Fumarate in bulk drug substance and pharmaceutical dosage forms using a stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method. The described protocol is intended for assay, impurity determination, and stability testing.
Introduction
This compound is a pharmaceutical agent that requires precise and reliable analytical methods for its quantification and stability assessment. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and specificity.[1][2] This application note details a stability-indicating RP-HPLC method developed and validated for this compound, ensuring that the drug substance can be accurately measured in the presence of its degradation products and any related substances.
A stability-indicating method is crucial for ensuring the safety and efficacy of pharmaceutical products by providing data on how the quality of the drug substance varies under the influence of various environmental factors such as light, heat, and humidity.[3] Forced degradation studies are performed to demonstrate the specificity of the method and to provide insights into the degradation pathways of the drug.[4][5]
Experimental Protocol: HPLC Method for this compound
This protocol outlines the chromatographic conditions, preparation of solutions, and system suitability requirements for the analysis of this compound.
Chromatographic Conditions
| Parameter | Specification |
| Instrument | High-Performance Liquid Chromatography system with UV or Photodiode Array (PDA) detector. |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size. |
| Mobile Phase | Acetonitrile and 0.025 M Potassium Dihydrogen Orthophosphate buffer (pH adjusted to 3.0 with orthophosphoric acid) in a ratio of 50:50 (v/v). |
| Flow Rate | 1.0 mL/min. |
| Detection Wavelength | 254 nm. |
| Column Temperature | 30°C. |
| Injection Volume | 20 µL. |
| Run Time | 20 minutes. |
Preparation of Solutions
-
Mobile Phase Preparation: Prepare a 0.025 M solution of Potassium Dihydrogen Orthophosphate in HPLC grade water and adjust the pH to 3.0 with orthophosphoric acid. Filter the buffer solution through a 0.45 µm membrane filter. Prepare the mobile phase by mixing the filtered buffer and acetonitrile in a 50:50 (v/v) ratio and degas before use.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Working Standard Solution (100 µg/mL): Pipette 10 mL of the Standard Stock Solution into a 100 mL volumetric flask and dilute to volume with the mobile phase.
-
Sample Preparation (for Assay): Accurately weigh a quantity of the powdered formulation equivalent to 100 mg of this compound and transfer to a 100 mL volumetric flask. Add approximately 70 mL of mobile phase and sonicate for 15 minutes to ensure complete dissolution. Dilute to volume with the mobile phase and mix well. Filter a portion of this solution through a 0.45 µm syringe filter. Pipette 10 mL of the filtered solution into a 100 mL volumetric flask and dilute to volume with the mobile phase.
System Suitability
Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. Inject the working standard solution five times and evaluate the following parameters.
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
Method Validation Summary
The proposed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines.
| Validation Parameter | Summary of Results |
| Specificity | The method is specific as there is no interference from placebo and degradation products at the retention time of the this compound peak. Peak purity analysis using a PDA detector confirms the homogeneity of the analyte peak. |
| Linearity | The method demonstrates linearity over a concentration range of 20-150 µg/mL. The correlation coefficient (r²) is typically > 0.999. |
| Accuracy (% Recovery) | The accuracy of the method is confirmed by recovery studies at three different concentration levels (80%, 100%, and 120%). The mean recovery is within the range of 98.0% to 102.0%. |
| Precision | Method Precision (Repeatability): The RSD for six independent sample preparations is ≤ 2.0%. Intermediate Precision: The RSD between results from different analysts on different days is ≤ 2.0%. |
| Robustness | The method is robust with respect to minor variations in flow rate (±0.1 mL/min), mobile phase composition (±2% organic phase), and column temperature (±2°C), with no significant impact on the results. |
| Limit of Detection (LOD) | The LOD is determined to be approximately 0.1 µg/mL. |
| Limit of Quantitation (LOQ) | The LOQ is established at approximately 0.3 µg/mL. |
Forced Degradation Studies
Forced degradation studies are conducted to demonstrate the stability-indicating nature of the method. This compound is subjected to various stress conditions to induce degradation.
Protocol for Forced Degradation
-
Acid Hydrolysis: Treat the drug substance with 0.1 N HCl at 60°C for 2 hours.
-
Base Hydrolysis: Treat the drug substance with 0.1 N NaOH at 60°C for 1 hour.
-
Oxidative Degradation: Treat the drug substance with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug substance to a temperature of 105°C for 48 hours.
-
Photolytic Degradation: Expose the drug substance solution to UV light (254 nm) and visible light for an extended period, as per ICH guidelines.
Summary of Forced Degradation Results
| Stress Condition | % Degradation | Observations |
| 0.1 N HCl, 60°C, 2h | ~15% | Major degradation peak observed at a lower retention time. |
| 0.1 N NaOH, 60°C, 1h | ~20% | Multiple degradation peaks observed. |
| 3% H₂O₂, RT, 24h | ~10% | A distinct degradation product is formed. |
| Thermal, 105°C, 48h | ~5% | Minor degradation observed. |
| Photolytic | ~8% | Degradation is observed under photolytic stress. |
The results confirm that the method can effectively separate the main peak of this compound from all degradation products, thus proving its stability-indicating capability.
Visualizations
Caption: Experimental workflow for the HPLC analysis of this compound.
Caption: Logical relationship of a stability-indicating HPLC method.
References
Application Notes and Protocols for Evaluating Oxetorone Fumarate's 5-HT2 Receptor Antagonism Using Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxetorone fumarate is a pharmaceutical agent recognized for its antagonist activity at serotonin 5-HT2 receptors.[1][2][3][4] This non-selective interaction with the 5-HT2 receptor family, which primarily includes the 5-HT2A, 5-HT2B, and 5-HT2C subtypes, underlies its therapeutic applications, notably in the management of migraine and other vascular headaches.[2] The 5-HT2 receptors are G protein-coupled receptors (GPCRs) that, upon activation by serotonin, predominantly couple to Gq/11 proteins. This coupling initiates a signaling cascade via phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). Subsequently, IP3 triggers the release of intracellular calcium (Ca2+), a key second messenger involved in a multitude of cellular responses.
Given the therapeutic importance of modulating 5-HT2 receptor activity, robust and reliable in vitro methods are essential for characterizing the pharmacological profile of antagonists like this compound. This document provides detailed protocols for three widely used cell-based functional assays to quantify 5-HT2 receptor antagonism: the Calcium Mobilization Assay, the Inositol Phosphate Accumulation Assay, and the Reporter Gene Assay. These assays provide quantitative data on the potency of antagonists in a cellular context, which is crucial for drug development and screening.
Data Presentation
Table 1: Functional Antagonism of 5-HT2 Receptor Antagonists
| Compound | Assay Type | Cell Line | Agonist Used | IC50 (nM) | Reference |
| This compound | Calcium Mobilization | HEK293/CHO | Serotonin | Data to be determined | |
| This compound | Inositol Phosphate | HEK293/CHO | Serotonin | Data to be determined | |
| This compound | Reporter Gene Assay | HEK293/CHO | Serotonin | Data to be determined | |
| Reference Antagonist 1 | Calcium Mobilization | HEK293/CHO | Serotonin | Example: 10 nM | [cite: source] |
| Reference Antagonist 2 | Inositol Phosphate | HEK293/CHO | Serotonin | Example: 15 nM | [cite: source] |
Signaling Pathways and Experimental Workflows
5-HT2 Receptor Signaling Pathway
Activation of the 5-HT2 receptor by its endogenous ligand, serotonin (5-HT), initiates a well-defined signaling cascade. The receptor, coupled to the Gq/11 protein, activates Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm. This rise in intracellular Ca2+ concentration triggers various downstream cellular responses.
References
Application Notes and Protocols for Oxetorone Fumarate in Rat Migraine Models
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This document provides detailed application notes and protocols relevant to the study of Oxetorone Fumarate in established rat models of migraine. Extensive literature searches indicate a notable absence of publicly available data on the specific dosage of this compound for treating migraine in these preclinical models. However, to facilitate future research, this document outlines the established protocols for inducing migraine-like symptoms in rats and details the known pharmacological mechanisms of this compound. The provided information is intended to serve as a foundational resource for researchers designing studies to investigate the potential efficacy of this compound in a preclinical setting.
Dosage Information (Reference Compounds)
As no specific dosage for this compound in rat migraine models has been identified in the literature, the following table summarizes dosages of other commonly used anti-migraine drugs in these models. This information is provided for reference and context only and should not be directly extrapolated to this compound.
| Compound | Dosage | Route of Administration | Rat Model | Reference |
| Sumatriptan | 1 mg/kg | Intraperitoneal (i.p.) | Environmental Irritant-Induced Migraine | [1] |
| Valproic Acid | 200 mg/kg | Intraperitoneal (i.p.) | Environmental Irritant-Induced Migraine | [1] |
| Morphine Sulfate | 6 mg/kg | Not Specified | Vascular Headache and Trigeminal Sensitization | [2] |
| Naproxen | 30 mg/kg | Not Specified | Vascular Headache and Trigeminal Sensitization | [2] |
| Olcegepant | 1 mg/kg | Not Specified | Vascular Headache and Trigeminal Sensitization | [2] |
Mechanism of Action of this compound
This compound is a medication with a multi-faceted pharmacological profile that suggests potential utility in the prophylactic treatment of migraine. Its primary mechanisms of action include:
-
Serotonin 5-HT2 Receptor Antagonism : The core of Oxetorone's anti-migraine effect is believed to be its antagonism of 5-HT2 receptors. Dysregulation of serotonin (5-hydroxytryptamine, 5-HT) is a key factor in the pathophysiology of migraine, leading to fluctuations in the diameter of cranial blood vessels. By blocking 5-HT2 receptors, Oxetorone prevents the binding of serotonin, which helps to stabilize these blood vessels and reduce the likelihood of a migraine attack.
-
Antihistaminic Effects : Oxetorone also exhibits antihistaminic properties. Histamine can contribute to the inflammatory response and associated pain and nausea during a migraine. By blocking histamine receptors, Oxetorone can mitigate these inflammatory aspects.
-
Calcium Channel Inhibition : The compound has been shown to inhibit calcium channels. This action can further contribute to the stabilization of blood vessels and may also play a role in modulating the release of neurotransmitters involved in pain signaling.
-
Sedative Properties : The sedative effects of Oxetorone may help to reduce the heightened neural excitability often observed in individuals who suffer from migraines, thereby creating a more stable neurological environment that is less prone to migraine initiation.
Signaling Pathway of this compound in Migraine Pathophysiology
Caption: Mechanism of action of this compound in migraine.
Experimental Protocols for Rat Migraine Models
The following are detailed protocols for two commonly used and well-validated rat models of migraine. These models can be used to assess the efficacy of potential anti-migraine compounds like this compound.
Nitroglycerin (NTG)-Induced Migraine Model
This is one of the most widely used models as NTG is a known migraine trigger in humans.
Materials:
-
Nitroglycerin (NTG) solution (e.g., 5 mg/mL in propylene glycol)
-
Saline solution (vehicle control)
-
Adult male Sprague-Dawley rats (170-250 g)
-
Syringes and needles for intraperitoneal (i.p.) injection
-
Behavioral testing apparatus (e.g., open field arena, light/dark box, von Frey filaments for allodynia testing)
Procedure:
-
Acclimatization: House rats in a controlled environment (12-hour light/dark cycle, ad libitum access to food and water) for at least one week prior to the experiment.
-
Baseline Behavioral Assessment: Prior to NTG administration, conduct baseline behavioral tests to assess locomotor activity, anxiety-like behavior, and sensory thresholds.
-
Induction of Migraine-like State:
-
Administer a single intraperitoneal (i.p.) injection of NTG at a dose of 10 mg/kg.
-
The control group receives an equivalent volume of the vehicle (saline or propylene glycol).
-
-
Behavioral and Physiological Assessments:
-
Time Course: Conduct behavioral assessments at various time points post-NTG injection (e.g., 30, 60, 90, 120, and 240 minutes) to capture the onset and duration of migraine-like symptoms.
-
Periorbital Allodynia: Measure mechanical sensitivity of the periorbital region using von Frey filaments. A decreased withdrawal threshold indicates allodynia.
-
Photophobia: Assess light-aversive behavior using a light/dark box. Increased time spent in the dark compartment is indicative of photophobia.
-
Spontaneous Pain Behaviors: Observe and quantify behaviors such as head scratching, facial grooming, and freezing.
-
(Optional) c-Fos Immunohistochemistry: At the end of the behavioral testing, perfuse the animals and collect brain tissue (specifically the trigeminal nucleus caudalis) to assess neuronal activation via c-Fos expression.
-
-
Drug Administration (for efficacy testing):
-
Administer the test compound (e.g., this compound) at a predetermined time before or after NTG injection.
-
Include a vehicle-treated group and a positive control group (e.g., sumatriptan) for comparison.
-
"Inflammatory Soup" (IS)-Induced Trigeminal Sensitization Model
This model mimics the neurogenic inflammation associated with migraine.
Materials:
-
Inflammatory Soup (IS) solution: A mixture of serotonin, histamine, bradykinin (e.g., 2 mM each), and prostaglandin E2 (PGE2, e.g., 0.2 mM) in saline.
-
Saline solution (vehicle control)
-
Adult male and female Sprague-Dawley rats
-
Surgical instruments for cannula implantation
-
Stereotaxic apparatus
-
Behavioral testing apparatus (as in the NTG model)
Procedure:
-
Surgical Implantation of Dural Cannula:
-
Anesthetize the rat.
-
Using a stereotaxic frame, surgically implant a guide cannula over the dura mater.
-
Allow the animal to recover from surgery for at least one week.
-
-
Baseline Behavioral Assessment: Conduct baseline behavioral tests as described for the NTG model.
-
Induction of Trigeminal Sensitization:
-
Gently restrain the rat and infuse a small volume (e.g., 2 µL) of the Inflammatory Soup (IS) onto the dura through the implanted cannula.
-
The control group receives an equivalent volume of saline.
-
For a chronic migraine model, this infusion can be repeated daily for several days.
-
-
Behavioral and Physiological Assessments:
-
Assess periorbital allodynia, photophobia, and spontaneous pain behaviors at various time points after IS infusion.
-
-
Drug Administration (for efficacy testing):
-
Administer the test compound either systemically (e.g., i.p.) or locally onto the dura via the cannula before or after IS infusion.
-
Experimental Workflow for a Rat Migraine Model Study
References
Use of Oxetorone Fumarate as a pharmacological tool in neuroscience research
Application Notes for Oxetorone Fumarate in Neuroscience Research
Introduction
This compound is a pharmacological agent primarily recognized for its use in the prophylactic treatment of migraines.[1] Its mechanism of action, involving antagonism of serotonin receptors, positions it as a potentially valuable tool for neuroscience research, particularly in studies investigating serotonergic signaling pathways and their roles in various physiological and pathological processes. These notes provide an overview of its known pharmacology and suggest applications for its use as a research tool.
Pharmacological Profile
This compound is characterized by a multi-target profile, which researchers must consider when designing experiments and interpreting results. Its primary activities include:
-
Serotonin 5-HT2 Receptor Antagonism: The principal mechanism of action is the blockade of 5-HT2 receptors.[2][3] This action is thought to stabilize blood vessel dilation and constriction in the brain, which is central to its antimigraine effects.[2] In a research context, this allows for the investigation of the role of 5-HT2 receptors in neuronal excitability, synaptic plasticity, and behavior.
-
Antihistaminic Effects: Oxetorone exhibits antagonist activity at histamine receptors.[3] This property is relevant for studies on the interplay between serotonergic and histaminergic systems, as well as research into neuroinflammation.
-
Calcium Channel Inhibition: The compound has been shown to inhibit calcium channels, which can contribute to the stabilization of vascular changes and may also modulate neurotransmitter release. This effect is critical to consider in experiments measuring calcium dynamics or synaptic transmission.
-
Sedative Properties: Oxetorone is known to have sedative effects, which may be beneficial in reducing heightened neural excitability. Researchers should account for this when planning behavioral studies in animal models.
Data Presentation
Table 1: Pharmacological Actions of this compound
| Target/Action | Effect | Implication in Neuroscience Research |
| Serotonin 5-HT2 Receptors | Antagonist | Investigation of 5-HT2-mediated neuronal signaling, plasticity, and behavior. |
| Histamine Receptors | Antagonist | Study of neuro-immune interactions and the role of histamine in neuronal function. |
| Calcium Channels | Inhibitor | Modulation of calcium-dependent signaling and neurotransmitter release. |
| Neural Excitability | Reduction (Sedative) | Examination of states of neuronal hyperexcitability and related behaviors. |
Table 2: Receptor Binding Profile of this compound
Note: Specific Ki values for this compound across a wide range of receptors are not extensively reported in publicly available literature. The following table represents the expected target profile based on qualitative descriptions. Researchers should perform binding assays to determine precise affinities for their targets of interest.
| Receptor Family | Target | Expected Affinity |
| Serotonin | 5-HT2A, 5-HT2C | High |
| Histamine | H1 | Moderate to High |
| Dopamine | D2-like | Lower / To be determined |
| Adrenergic | Alpha-1 | Lower / To be determined |
Visualizations
References
Application Notes and Protocols for Assessing the Sedative Effects of Oxetorone Fumarate In Vivo
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxetorone Fumarate is a medication primarily utilized for the prophylaxis of migraine headaches. Its therapeutic action is multifactorial, involving antagonism of serotonin 5-HT2 receptors, inhibition of calcium channels, and antihistaminic effects.[1] A notable characteristic of Oxetorone is its sedative properties, which are thought to contribute to its efficacy in migraine sufferers who often exhibit a state of heightened neural excitability.[1] These sedative effects are primarily attributed to its antagonism of histamine H1 receptors in the central nervous system. This document provides detailed application notes and protocols for assessing the sedative effects of this compound in vivo using standard preclinical behavioral assays.
Mechanism of Sedation: H1 Receptor Antagonism
The sedative effects of first-generation antihistamines, including Oxetorone, stem from their ability to cross the blood-brain barrier and act as inverse agonists at histamine H1 receptors. Histamine in the brain acts as a neurotransmitter that promotes wakefulness. By blocking the action of histamine at H1 receptors, Oxetorone reduces neuronal excitability, leading to sedation.[2][3]
Experimental Protocols for Assessing Sedation
Standardized behavioral tests in rodents are crucial for quantifying the sedative effects of pharmaceutical compounds. The following protocols are recommended for evaluating the in vivo sedative properties of this compound.
Open-Field Test (OFT)
The Open-Field Test is used to assess general locomotor activity and exploratory behavior. A sedative compound will typically decrease these activities.
Experimental Workflow:
Detailed Methodology:
-
Apparatus: A square or circular arena (e.g., 40 cm x 40 cm for mice) with walls high enough to prevent escape. The arena is typically made of a non-porous material for easy cleaning. The area is divided into a central zone and a peripheral zone.
-
Animals: Male or female rodents (e.g., C57BL/6 mice or Wistar rats). Animals should be housed under standard laboratory conditions with a 12-hour light/dark cycle.
-
Procedure: a. Habituate the animals to the testing room for at least 60 minutes before the experiment. b. Administer this compound or vehicle (e.g., saline, distilled water) via the desired route (intraperitoneal or oral). c. After a predetermined pretreatment time (e.g., 30 minutes for i.p. administration), gently place the animal in the center of the open-field arena. d. Record the animal's activity for a specified duration (e.g., 15-30 minutes) using an automated video-tracking system. e. Between trials, thoroughly clean the arena with 70% ethanol to eliminate olfactory cues.
-
Parameters to Measure:
-
Total distance traveled: A measure of overall locomotor activity.
-
Time spent in the center zone: Can indicate anxiety levels, but a significant decrease can also be a sign of sedation.
-
Rearing frequency: The number of times the animal stands on its hind legs, an exploratory behavior.
-
Immobility time: The duration for which the animal is inactive.
-
Rotarod Test
The Rotarod Test is used to assess motor coordination and balance. Sedative compounds can impair an animal's ability to remain on the rotating rod.
Experimental Workflow:
Detailed Methodology:
-
Apparatus: A rotating rod, typically with a textured surface for grip. The speed of rotation can be constant or accelerating.
-
Animals: As described for the Open-Field Test.
-
Procedure: a. Train the animals on the rotarod for 2-3 consecutive days before the test day to establish a stable baseline performance. Each training session may consist of 3-4 trials with an inter-trial interval. b. On the test day, administer this compound or vehicle. c. At the time of peak drug effect, place the animal on the rotating rod. d. Record the latency to fall off the rod. A trial is typically ended if the animal falls or passively rotates with the rod for two consecutive revolutions. A cut-off time (e.g., 300 seconds) is usually set. e. Perform multiple trials for each animal.
-
Parameter to Measure:
-
Latency to fall (seconds): The primary measure of motor coordination.
-
Elevated Plus-Maze (EPM)
The Elevated Plus-Maze is primarily a test for anxiety-like behavior. However, changes in general activity on the maze can also indicate sedative effects.
Experimental Workflow:
Detailed Methodology:
-
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two arms enclosed by high walls.
-
Animals: As described for the Open-Field Test.
-
Procedure: a. Habituate the animals to the testing room for at least 60 minutes. b. Administer this compound or vehicle. c. After the appropriate pretreatment time, place the animal in the center of the maze, facing one of the open arms. d. Allow the animal to explore the maze for a set period (typically 5 minutes), and record its behavior using a video-tracking system. e. Clean the maze thoroughly between animals.
-
Parameters to Measure:
-
Number of entries into open and closed arms: A decrease in the total number of arm entries can indicate sedation.
-
Time spent in open and closed arms: While primarily a measure of anxiety, a general reduction in movement will affect these parameters.
-
Data Presentation
Due to the limited availability of specific quantitative data for this compound in these behavioral tests, the following table presents representative data for a well-known first-generation H1 receptor antagonist, chlorpheniramine, which is expected to have a similar sedative profile. This data is for illustrative purposes to demonstrate how results can be presented.
| Behavioral Test | Treatment Group | Dose (mg/kg) | Key Parameter | Result (Mean ± SEM) |
| Open-Field Test | Vehicle | - | Total Distance Traveled (m) | 35.2 ± 3.1 |
| H1 Antagonist | 10 | Total Distance Traveled (m) | 21.5 ± 2.8 | |
| H1 Antagonist | 20 | Total Distance Traveled (m) | 15.8 ± 2.2** | |
| Rotarod Test | Vehicle | - | Latency to Fall (s) | 185.4 ± 12.3 |
| H1 Antagonist | 10 | Latency to Fall (s) | 112.7 ± 15.1 | |
| H1 Antagonist | 20 | Latency to Fall (s) | 75.3 ± 10.9 | |
| Elevated Plus-Maze | Saline | - | % Time in Open Arms | 25.6 ± 3.4 |
| Chlorpheniramine | 8 | % Time in Open Arms | 30.1 ± 4.1 | |
| Chlorpheniramine | 16 | % Time in Open Arms | 15.2 ± 2.9* | |
| Saline | - | Total Arm Entries | 22.1 ± 1.9 | |
| Chlorpheniramine | 8 | Total Arm Entries | 18.5 ± 2.3 | |
| Chlorpheniramine | 16 | Total Arm Entries | 12.4 ± 1.7 |
*Note: Data for the Elevated Plus-Maze is adapted from a study on chlorpheniramine in mice[1]. Data for the Open-Field Test and Rotarod Test are illustrative based on the known effects of sedative antihistamines. *p < 0.05, *p < 0.01 compared to the vehicle/saline group.
Conclusion
The protocols outlined in this document provide a robust framework for the in vivo assessment of the sedative effects of this compound. By employing the Open-Field Test, Rotarod Test, and Elevated Plus-Maze, researchers can obtain quantitative data on locomotor activity, motor coordination, and exploratory behavior to characterize the sedative profile of this compound. Consistent and standardized methodologies are essential for generating reliable and reproducible data in preclinical drug development.
References
- 1. H1 but not H2 histamine antagonist receptors mediate anxiety-related behaviors and emotional memory deficit in mice subjected to elevated plus-maze testing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of different histamine receptor agonists and antagonists on motor coordination in the rat rota rod test - Journal of Mazandaran University of Medical Sciences [jmums.mazums.ac.ir]
- 3. New findings in pharmacological effects induced by antihistamines: from PET studies to knock-out mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Oxetorone Fumarate in the Study of Neurogenic Inflammation
For Researchers, Scientists, and Drug Development Professionals
Application Note and Protocols
Introduction
Neurogenic inflammation is a complex physiological process characterized by the release of pro-inflammatory neuropeptides, such as Calcitonin Gene-Related Peptide (CGRP) and Substance P (SP), from activated sensory nerve terminals. This process is implicated in the pathophysiology of various conditions, most notably migraine headaches. Key events in neurogenic inflammation include vasodilation, plasma protein extravasation (the leakage of plasma from blood vessels), and mast cell degranulation.
Oxetorone Fumarate, a compound known for its efficacy in migraine prophylaxis, presents a valuable tool for researchers studying the mechanisms of neurogenic inflammation. Its primary mechanism of action involves the antagonism of serotonin 5-HT2 receptors. Additionally, it exhibits antihistaminic and alpha-adrenergic blocking properties. By targeting the 5-HT2 receptors, which are involved in the modulation of neurotransmitter and neuropeptide release, this compound can be utilized to investigate the serotonergic pathways that contribute to the inflammatory cascade in the trigeminal neurovascular system.
While direct and extensive research literature detailing the use of this compound specifically as an investigational tool in neurogenic inflammation is limited, its established pharmacological profile as a potent 5-HT2 antagonist allows for its application in relevant experimental models. This document provides an overview of its potential applications, relevant quantitative data from studies on similar 5-HT2 antagonists, and detailed protocols for key experiments where this compound could be employed to dissect the mechanisms of neurogenic inflammation.
Mechanism of Action in the Context of Neurogenic Inflammation
This compound's therapeutic effects in migraine are attributed to its multi-target profile. In the context of neurogenic inflammation, its most relevant action is the blockade of 5-HT2 receptors. Serotonin (5-HT) plays a multifaceted role in inflammation and nociception. The activation of 5-HT2A and 5-HT2B receptors, in particular, has been linked to pro-inflammatory and pain-promoting effects.
By antagonizing these receptors, this compound is hypothesized to:
-
Inhibit the release of CGRP and Substance P: 5-HT2 receptor activation on trigeminal ganglion neurons can facilitate the release of these potent vasodilators and pro-inflammatory peptides.[1] this compound, by blocking these receptors, is expected to attenuate this release.
-
Reduce dural plasma protein extravasation: A key event in neurogenic inflammation, plasma protein extravasation in the dura mater is thought to contribute to the pain of migraine.[2] 5-HT2 receptor antagonists have been shown to inhibit this process.[3]
-
Modulate trigeminal neuron activity: By interfering with serotonergic signaling, this compound may reduce the excitability of trigeminal neurons, which are central to the generation of migraine pain and the initiation of neurogenic inflammation.
Quantitative Data
Table 1: Effect of 5-HT2A Antagonist (Ketanserin) on Carrageenan-Induced Hyperalgesia and Edema in Rats [4]
| Treatment Group | Paw Withdrawal Latency (s) | Knee Joint Circumference (mm) |
| Vehicle Control | 9.8 ± 0.6 | 22.5 ± 0.3 |
| Carrageenan | 4.2 ± 0.4 | 28.1 ± 0.5 |
| Carrageenan + 1% Ketanserin (topical) | 8.9 ± 0.7 | 24.3 ± 0.4 |
| Carrageenan + 3% Ketanserin (topical) | 10.2 ± 0.8 | 23.1 ± 0.3 |
Table 2: Effect of 5-HT2 Antagonists on mCPP-Induced Dural Plasma Protein Extravasation (PPE) in Guinea Pigs [3]
| Treatment Group | PPE (% increase over control) |
| mCPP (agonist) | 100 |
| mCPP + Methysergide (non-selective 5-HT2 antagonist) | 25 ± 8 |
| mCPP + LY215840 (5-HT2 antagonist) | 35 ± 10 |
| mCPP + Xylamidine (peripheral 5-HT2 antagonist) | 40 ± 12 |
| mCPP + LY202146 (selective 5-HT2B antagonist) | 30 ± 9 |
Table 3: Effect of Rizatriptan (5-HT1B/1D Agonist) on KCl- and Proton-Stimulated CGRP Release from Cultured Trigeminal Neurons
| Condition | CGRP Release (pg/h/well) | % Inhibition by Rizatriptan |
| Basal | 20 ± 6.2 | N/A |
| 60 mM KCl | 125 ± 15 | 60% |
| pH 5.5 (Protons) | 80 ± 10 | No significant inhibition |
Note: This table is included to provide context on CGRP release assays, a key experimental model in neurogenic inflammation research.
Experimental Protocols
The following are detailed protocols for key experiments in which this compound could be applied to investigate neurogenic inflammation.
Protocol 1: In Vivo Model of Dural Plasma Protein Extravasation in Rats
This protocol is adapted from standard methods used to assess neurogenic inflammation in the dura mater, a key feature of migraine models.
Objective: To determine the effect of this compound on plasma protein extravasation in the dura mater induced by trigeminal ganglion stimulation.
Materials:
-
This compound
-
Male Sprague-Dawley rats (250-350 g)
-
Anesthetic (e.g., sodium pentobarbital)
-
Evans Blue dye (50 mg/kg)
-
Saline solution
-
Stereotaxic frame
-
Bipolar stimulating electrode
-
Formamide
-
Spectrophotometer
Procedure:
-
Animal Preparation:
-
Anesthetize the rat with an appropriate anesthetic.
-
Insert a catheter into the femoral vein for intravenous administration of compounds and dye.
-
Mount the rat in a stereotaxic frame.
-
-
Drug Administration:
-
Administer this compound (dissolved in a suitable vehicle) or vehicle control intravenously via the femoral vein catheter. A dose-response study should be performed to determine the optimal concentration.
-
-
Induction of Neurogenic Inflammation:
-
After a predetermined pretreatment time with this compound, inject Evans Blue dye (50 mg/kg, i.v.). The dye will bind to albumin and will be used to quantify plasma extravasation.
-
Lower a bipolar stimulating electrode into the trigeminal ganglion.
-
Electrically stimulate the trigeminal ganglion (e.g., 5 Hz, 5 ms, 1.0 mA for 5 minutes).
-
-
Tissue Collection and Analysis:
-
After stimulation, perfuse the rat with saline to remove intravascular Evans Blue.
-
Carefully dissect the dura mater.
-
Extract the Evans Blue from the dura mater by incubating it in formamide for 24 hours at room temperature.
-
Measure the concentration of Evans Blue in the formamide supernatant using a spectrophotometer at 620 nm.
-
Express the results as ng of Evans Blue per mg of dura mater tissue.
-
Expected Outcome: Pretreatment with this compound is expected to cause a dose-dependent reduction in the amount of Evans Blue extravasation in the dura mater following trigeminal stimulation, compared to the vehicle-treated group.
Protocol 2: In Vitro CGRP Release from Cultured Trigeminal Ganglion Neurons
This protocol describes a method to measure the release of CGRP from primary cultures of trigeminal ganglion neurons.
Objective: To investigate the effect of this compound on the release of CGRP from cultured trigeminal ganglion neurons stimulated by capsaicin or other pro-inflammatory agents.
Materials:
-
This compound
-
Primary cultures of rat trigeminal ganglion neurons
-
Capsaicin or other stimulating agents (e.g., high potassium solution, inflammatory soup)
-
HEPES-buffered saline (HBS)
-
CGRP enzyme immunoassay (EIA) kit
-
Cell culture plates and reagents
Procedure:
-
Cell Culture:
-
Isolate trigeminal ganglia from neonatal or adult rats and establish primary cultures according to standard protocols.
-
Plate the neurons in multi-well plates and allow them to mature.
-
-
Drug Treatment and Stimulation:
-
Wash the cultured neurons with HBS.
-
Pre-incubate the cells with various concentrations of this compound or vehicle for a specified period (e.g., 30 minutes).
-
Stimulate the neurons by adding capsaicin (to activate TRPV1 receptors and induce neuropeptide release) or another stimulating agent to the culture medium for a defined time (e.g., 15 minutes).
-
-
Sample Collection and Analysis:
-
Collect the supernatant (culture medium) from each well.
-
Measure the concentration of CGRP in the supernatant using a commercially available CGRP EIA kit, following the manufacturer's instructions.
-
Normalize the CGRP concentration to the total protein content of the cells in each well.
-
Expected Outcome: this compound is expected to inhibit the capsaicin-induced release of CGRP from the cultured trigeminal neurons in a concentration-dependent manner.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Simplified signaling pathway of neurogenic inflammation and the inhibitory action of this compound.
Caption: Workflow for the in vivo dural plasma protein extravasation experiment.
Caption: Workflow for the in vitro CGRP release assay from cultured trigeminal neurons.
References
- 1. researchgate.net [researchgate.net]
- 2. Neurogenic inflammation in the context of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neurogenic dural protein extravasation induced by meta-chlorophenylpiperazine (mCPP) involves nitric oxide and 5-HT2B receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Topical ketanserin attenuates hyperalgesia and inflammation in arthritis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Oral Administration of Oxetorone Fumarate to Rodents
Disclaimer: These protocols are generalized guidelines for the oral administration of a research compound to rodents. Specific details for Oxetorone Fumarate are limited in publicly available literature. Researchers should conduct pilot studies to determine the optimal vehicle, dosage, and administration frequency for their specific experimental model and objectives. All animal procedures must be approved by the institution's Animal Care and Use Committee (IACUC) and conducted in accordance with ethical guidelines.
Introduction
Oxetorone is a drug that has been studied for its potential therapeutic effects. For preclinical research involving rodent models, oral administration is a common route for evaluating its efficacy and pharmacokinetics. This document provides detailed protocols for the oral administration of this compound to rodents via oral gavage and a voluntary ingestion method.
Quantitative Data Summary
The following table summarizes example dosage information for Oxetorone administered to rats, based on available data. Researchers should determine the appropriate dose for their specific study.
| Parameter | Value | Species | Notes | Reference |
| Dosage 1 | 23 µmol/kg | Rat | Normal rats | [1] |
| Dosage 2 | 120 µmol/kg | Rat | ARF rats | [1] |
| Vehicle | To be determined empirically (e.g., Water, Saline, 0.5% Methylcellulose) | Rat/Mouse | Vehicle selection is critical for drug solubility and stability. | General Knowledge |
| Administration Volume | Typically 5-10 mL/kg | Rat/Mouse | Volume should be minimized to avoid distress. | General Knowledge |
| Frequency | To be determined by pharmacokinetic studies | Rat/Mouse | Dependent on the half-life of the compound and the study design. | General Knowledge |
Experimental Protocols
Protocol 1: Oral Gavage Administration
Oral gavage is a standard method for precise oral dosing in rodents.[2][3] However, it can be stressful to the animals and requires proper training to avoid injury.[4]
3.1.1. Materials
-
This compound
-
Appropriate vehicle (e.g., sterile water, saline, 0.5% methylcellulose)
-
Balance and weighing supplies
-
Mortar and pestle or homogenizer
-
Magnetic stirrer and stir bars
-
pH meter and solutions for pH adjustment (if necessary)
-
Animal scale
-
Appropriately sized gavage needles (flexible or rigid with a ball tip)
-
Syringes
3.1.2. Preparation of Dosing Solution
-
Calculate the required amount of this compound based on the desired dose and the number and weight of the animals.
-
Select an appropriate vehicle. The choice of vehicle will depend on the solubility of this compound. It is recommended to start with simple vehicles like water or saline. If the compound has poor solubility, a suspending agent like 0.5% methylcellulose or carboxymethylcellulose can be used.
-
Prepare the vehicle. For a 0.5% methylcellulose solution, gradually add 0.5 g of methylcellulose to 100 mL of heated (60-80°C) sterile water while stirring. Allow the solution to cool to room temperature while stirring to ensure complete dissolution.
-
Add this compound to the vehicle. If the compound is soluble, dissolve it directly in the vehicle. If it is a suspension, use a mortar and pestle or a homogenizer to grind the powder to a fine consistency before adding it to the vehicle.
-
Mix thoroughly. Use a magnetic stirrer to ensure a homogenous solution or suspension. For suspensions, continuous stirring during dosing is recommended to maintain homogeneity.
-
Adjust pH if necessary. The pH of the solution should be within a physiologically acceptable range.
-
Store the solution appropriately. The stability of the formulation should be determined. It is often recommended to prepare the dosing solution fresh daily.
3.1.3. Administration Procedure
-
Weigh the animal to determine the exact volume of the dosing solution to be administered.
-
Fill the syringe with the calculated volume of the dosing solution.
-
Properly restrain the animal. For rats and mice, this can be done by grasping the loose skin over the neck and shoulders to immobilize the head.
-
Insert the gavage needle. Gently insert the gavage needle into the mouth, passing it over the tongue and down the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw and reinsert.
-
Administer the solution. Once the needle is in the correct position (in the stomach), slowly administer the solution.
-
Withdraw the needle gently.
-
Monitor the animal for any signs of distress or adverse reactions after administration.
Protocol 2: Voluntary Oral Administration
To reduce the stress associated with oral gavage, alternative methods of voluntary oral administration have been developed. This method involves training the animals to voluntarily consume the drug mixed in a palatable vehicle.
3.2.1. Materials
-
This compound
-
Palatable vehicle (e.g., sweetened condensed milk, flavored gelatin, 10% sucrose solution)
-
Syringes or small dishes
-
Animal scale
3.2.2. Training Procedure
-
Habituate the animals to the palatable vehicle for several days before the experiment.
-
Offer a small amount of the vehicle alone in a small dish or via a syringe without a needle.
-
Once the animals readily consume the vehicle, the drug can be incorporated.
3.2.3. Dosing Procedure
-
Prepare the drug mixture. Mix the calculated dose of this compound with the palatable vehicle.
-
Present the mixture to the animal. Offer the mixture in the same manner as during the training.
-
Ensure complete consumption. Observe the animal to ensure it consumes the entire dose.
-
Monitor the animal for any behavioral changes or adverse effects.
Visualizations
Experimental Workflow for Oral Administration
Caption: Workflow for oral administration of this compound to rodents.
Hypothetical Signaling Pathway for Investigation
Caption: Hypothetical signaling pathway for this compound's mechanism of action.
References
Application Note: High-Throughput Analysis of Oxetorone Fumarate Metabolites in Human Plasma using LC-MS/MS
Abstract
This application note presents a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of oxetorone and its putative metabolites in human plasma. Oxetorone, a serotonin 5-HT2 receptor antagonist, is used in the prophylactic treatment of migraine. Understanding its metabolic fate is crucial for comprehensive pharmacokinetic and drug safety evaluations. This method employs a straightforward protein precipitation for sample preparation, followed by rapid and selective chromatographic separation on a C18 reversed-phase column. Detection is achieved using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode, providing high sensitivity and specificity. This protocol is intended for researchers, scientists, and drug development professionals engaged in the bioanalysis of oxetorone.
Introduction
Oxetorone is a benzoxepine derivative that acts as a serotonin antagonist and is prescribed for the prevention of migraine headaches.[1] The biotransformation of xenobiotics like oxetorone typically involves Phase I and Phase II metabolic reactions. Phase I reactions, primarily catalyzed by cytochrome P450 (CYP) enzymes, introduce or expose functional groups through processes such as oxidation, reduction, and hydrolysis.[2][3] These modifications can be followed by Phase II conjugation reactions, where an endogenous molecule is added to the drug or its metabolite, increasing its polarity and facilitating excretion.[2][3]
Given the chemical structure of oxetorone, potential Phase I metabolic pathways may include N-demethylation of the dimethylaminopropyl side chain and hydroxylation of the aromatic rings. Subsequent Phase II reactions could involve glucuronidation of the newly formed hydroxyl groups. Accurate and sensitive analytical methods are essential for the quantitative analysis of these metabolites in biological matrices to fully characterize the drug's pharmacokinetic profile. LC-MS/MS has become the gold standard for such analyses due to its high sensitivity, selectivity, and applicability to a wide range of compounds.
This application note details a hypothetical, yet scientifically grounded, LC-MS/MS protocol for the simultaneous determination of oxetorone and its potential metabolites in human plasma. The methodology is adapted from established bioanalytical techniques for structurally related compounds and general principles of drug metabolite analysis.
Experimental
Sample Preparation
A simple and efficient protein precipitation method is employed for the extraction of oxetorone and its metabolites from human plasma.
Protocol:
-
To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., a stable isotope-labeled oxetorone or a structurally similar compound).
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds and transfer the solution to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
Chromatographic separation is performed using a reversed-phase C18 column to resolve the parent drug from its more polar metabolites.
LC Parameters:
| Parameter | Value |
|---|---|
| Column | C18, 2.1 x 100 mm, 2.6 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-1 min: 10% B; 1-5 min: 10-90% B; 5-6 min: 90% B; 6.1-8 min: 10% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry
A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode is used for detection.
MS Parameters:
| Parameter | Value |
|---|---|
| Ionization Mode | ESI Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow | Desolvation: 800 L/hr; Cone: 50 L/hr |
Hypothetical MRM Transitions: The following table provides proposed MRM transitions for oxetorone and its potential metabolites. These would need to be optimized experimentally. The fragmentation patterns are predicted based on common fragmentation of similar chemical moieties.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Oxetorone | 320.2 | [Fragment A] | [To be optimized] |
| [Fragment B] | [To be optimized] | ||
| N-desmethyl-oxetorone | 306.2 | [Fragment C] | [To be optimized] |
| [Fragment D] | [To be optimized] | ||
| Hydroxy-oxetorone | 336.2 | [Fragment E] | [To be optimized] |
| [Fragment F] | [To be optimized] | ||
| Oxetorone Glucuronide | 496.2 | 320.2 | [To be optimized] |
| Internal Standard | [To be determined] | [To be determined] | [To be optimized] |
Data Presentation
The following table summarizes hypothetical quantitative data that would be generated during method validation, based on typical performance of similar bioanalytical assays.
| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Accuracy (%) | Precision (%RSD) | Recovery (%) |
| Oxetorone | 1 - 500 | 1 | 95 - 105 | < 15 | > 85 |
| N-desmethyl-oxetorone | 1 - 500 | 1 | 93 - 107 | < 15 | > 80 |
| Hydroxy-oxetorone | 2 - 1000 | 2 | 90 - 110 | < 15 | > 75 |
| Oxetorone Glucuronide | 5 - 2000 | 5 | 88 - 112 | < 15 | > 70 |
Visualizations
Predicted Metabolic Pathway of Oxetorone
Caption: Predicted metabolic pathway for oxetorone.
Experimental Workflow for Metabolite Analysis
Caption: Workflow for oxetorone metabolite analysis.
Conclusion
The described LC-MS/MS method provides a robust and sensitive approach for the quantification of oxetorone and its potential metabolites in human plasma. The simple sample preparation and rapid chromatographic analysis make it suitable for high-throughput applications in clinical and research settings. It is important to note that the specific MRM transitions and chromatographic conditions presented here are hypothetical and require experimental optimization and validation according to regulatory guidelines. This application note serves as a comprehensive template for researchers to develop and validate a bioanalytical method for oxetorone metabolite analysis.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Poor Aqueous Solubility of Oxetorone Fumarate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the poor aqueous solubility of Oxetorone Fumarate.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
A1: Oxetorone, the active moiety of this compound, has a predicted low aqueous solubility of approximately 0.0166 mg/mL.[1] This classifies it as a poorly soluble drug. The fumarate salt form is used to improve its physicochemical properties, but challenges in achieving desired concentrations in aqueous solutions for in vitro and in vivo studies may still arise.
Q2: I am observing very low dissolution of this compound in my neutral pH buffer. Is this normal?
A2: Yes, this is expected. Oxetorone is a basic compound, and its solubility is pH-dependent. In neutral or alkaline solutions, it will exhibit lower solubility. To enhance solubility, consider using a buffer with a lower pH.
Q3: Are there any known solvents in which this compound is freely soluble?
A3: this compound is reported to be soluble in dimethyl sulfoxide (DMSO).[2] For non-aqueous stock solutions, DMSO is a suitable choice. However, for aqueous-based assays, care must be taken to avoid precipitation when diluting the DMSO stock into your aqueous medium.
Q4: What is the Biopharmaceutics Classification System (BCS) class of Oxetorone?
A4: While the exact BCS classification for Oxetorone is not explicitly stated in the provided search results, based on its low solubility, it is likely to be a BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability) compound.[3][4] Formulation strategies for these classes of drugs are well-established and aim to enhance dissolution and solubility.[3]
Troubleshooting Guide
Issue 1: Inconsistent or low concentrations of this compound in aqueous solutions.
Possible Cause:
-
Precipitation of the compound upon dilution of an organic stock solution into an aqueous buffer.
-
Use of a buffer with a pH that does not favor the ionized (more soluble) form of the drug.
-
Exceeding the thermodynamic solubility limit in the chosen aqueous medium.
Solutions:
| Strategy | Experimental Protocol | Expected Outcome |
| pH Adjustment | Prepare a series of buffers with pH values ranging from 2 to 7.4. Determine the solubility of this compound in each buffer by adding an excess of the compound, equilibrating for 24-48 hours, filtering, and analyzing the supernatant by a suitable analytical method (e.g., HPLC-UV). | Increased solubility at lower pH values due to the protonation of the basic nitrogen atom. |
| Co-solvents | Prepare mixed solvent systems by adding a water-miscible organic solvent (e.g., ethanol, propylene glycol, polyethylene glycol 400) to your aqueous buffer in varying concentrations (e.g., 5%, 10%, 20% v/v). Evaluate the solubility of this compound in these co-solvent systems. | Enhanced solubility due to the reduction in the polarity of the solvent system. |
| Use of Surfactants | Incorporate non-ionic surfactants (e.g., Tween® 80, Poloxamer 188) or ionic surfactants (e.g., Sodium Lauryl Sulfate) at concentrations above their critical micelle concentration (CMC) into your aqueous medium. Measure the solubility of this compound in these surfactant solutions. | Increased apparent solubility through the formation of micelles that encapsulate the hydrophobic drug molecules. |
Experimental Workflow for Solubility Determination
Caption: Workflow for determining the equilibrium solubility of this compound.
Issue 2: Poor dissolution rate leading to incomplete drug release in in vitro assays.
Possible Cause:
-
Large particle size of the drug substance, resulting in a low surface area for dissolution.
-
Formation of drug agglomerates in the dissolution medium.
Solutions:
| Strategy | Experimental Protocol | Expected Outcome |
| Particle Size Reduction (Micronization) | If starting with a non-micronized powder, consider micronization using techniques like jet milling. Compare the dissolution profile of the micronized versus non-micronized material using a standard dissolution apparatus (e.g., USP Apparatus II). | A faster dissolution rate due to the increased surface area of the smaller particles. |
| Solid Dispersions | Prepare a solid dispersion of this compound in a hydrophilic carrier (e.g., PVP, HPMC, PEG). This can be achieved by methods such as solvent evaporation or melt extrusion. Evaluate the dissolution of the solid dispersion compared to the physical mixture and the pure drug. | Enhanced dissolution rate by presenting the drug in an amorphous, high-energy state and improving its wettability. |
| Complexation with Cyclodextrins | Prepare inclusion complexes of this compound with cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin). This can be done by co-precipitation, kneading, or freeze-drying methods. Compare the dissolution of the complex with the pure drug. | Improved apparent solubility and dissolution rate by forming a host-guest complex where the hydrophobic drug molecule is encapsulated within the cyclodextrin cavity. |
Decision Tree for Selecting a Solubility Enhancement Strategy
Caption: Decision-making framework for improving this compound solubility.
This guide provides a starting point for addressing the solubility challenges of this compound. The optimal strategy will depend on the specific experimental requirements, including the desired concentration, the formulation type (e.g., for in vitro testing or in vivo administration), and the acceptable excipients.
References
Technical Support Center: Addressing Variability in Oxetorone Fumarate In Vivo Study Results
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential variability in in vivo study results for Oxetorone Fumarate. Given the limited publicly available in vivo data for this compound, this guide incorporates principles from studies on related serotonin (5-HT₂) and histamine (H₁) receptor antagonists to provide a robust framework for experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound that we should be targeting in our in vivo models?
A1: this compound is a non-selective antagonist with multiple mechanisms of action, primarily targeting serotonin 5-HT₂ receptors and histamine H₁ receptors.[1] It also exhibits calcium channel blocking properties.[1] For migraine models, its efficacy is largely attributed to the blockade of 5-HT₂ receptors, which helps to stabilize blood vessel dilation and constriction in the brain.[1] Its antihistaminic effects can also contribute to reducing inflammation and associated migraine symptoms.[1]
Q2: We are observing high inter-animal variability in our pharmacokinetic (PK) data. What are the common causes?
A2: High PK variability is a common challenge in in vivo studies, especially with orally administered drugs.[2] Key factors include:
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Genetic differences among animals, even within the same strain.
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Physiological state: Differences in age, sex, weight, and health status can significantly impact drug metabolism.
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Gastrointestinal factors: Variations in gastric emptying time, intestinal motility, and gut microbiome can alter the rate and extent of oral drug absorption.
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Food and water intake: The presence or absence of food can affect drug absorption and metabolism.
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Stress: Handling and experimental procedures can induce stress, altering physiological parameters and drug metabolism.
Q3: How can we minimize variability in our in vivo studies with this compound?
A3: To minimize variability, consider the following:
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Standardize animal characteristics: Use animals of the same sex, age, and weight range. Ensure they are from a reputable supplier with a consistent genetic background.
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Acclimatization: Allow sufficient time for animals to acclimate to the housing and experimental conditions before starting the study.
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Consistent dosing: Use precise dosing techniques and ensure the formulation is homogenous. For oral administration, consider the timing of feeding.
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Randomization and blinding: Randomly assign animals to treatment groups and blind the investigators to the treatment allocation to reduce bias.
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Control environmental factors: Maintain consistent light/dark cycles, temperature, and humidity. Minimize noise and other stressors.
Q4: Are there established animal models for assessing the efficacy of this compound for migraine?
A4: Yes, several animal models are used to study migraine pathophysiology and test the efficacy of anti-migraine drugs. A common and well-validated model is the nitroglycerin (NTG)-induced migraine model in rodents. NTG administration can induce hyperalgesia and allodynia, mimicking migraine-like pain that is responsive to clinically effective treatments. Another approach involves the dural application of inflammatory substances to activate the trigeminovascular system.
Troubleshooting Guides
Issue 1: Inconsistent Pharmacokinetic (PK) Profile
| Observation | Potential Cause | Troubleshooting Steps |
| High variability in Cmax and AUC between animals in the same group. | Inconsistent Oral Absorption: Differences in gastric emptying, intestinal motility, or formulation dissolution. | 1. Fasting: Ensure a consistent fasting period before oral dosing. 2. Formulation: Verify the homogeneity and stability of the dosing formulation. Consider using a solution or a well-characterized suspension. 3. Route of Administration: If oral variability is too high, consider an alternative route like intraperitoneal (IP) or intravenous (IV) injection to bypass gastrointestinal absorption issues. |
| Lower than expected bioavailability. | First-Pass Metabolism: Significant metabolism in the gut wall or liver before the drug reaches systemic circulation. | 1. Administer via IV route: Compare the AUC from oral and IV administration to calculate absolute bioavailability. 2. In vitro metabolism studies: Use liver microsomes or hepatocytes to assess the metabolic stability of this compound. |
| Inconsistent half-life (t½). | Differences in Drug Metabolism and Elimination: Variation in the activity of metabolic enzymes (e.g., cytochrome P450s) or renal function. | 1. Animal Strain: Be aware of known metabolic differences between strains. 2. Health Status: Ensure animals are healthy and free from underlying conditions that could affect liver or kidney function. |
Issue 2: Variable Pharmacodynamic (PD) Response
| Observation | Potential Cause | Troubleshooting Steps |
| Inconsistent efficacy in migraine models at a given dose. | Variable Drug Exposure: Inconsistent PK is a primary driver of variable PD. Differences in Receptor Expression/Sensitivity: Individual animal differences in 5-HT₂ or H₁ receptor levels or downstream signaling. | 1. Correlate PK and PD: Measure plasma drug concentrations in a satellite group of animals to correlate exposure with efficacy. 2. Dose-Response Study: Conduct a dose-response study to establish a clear relationship between the dose and the observed effect. 3. Receptor Occupancy: Consider performing a receptor occupancy study to confirm target engagement at the doses tested. |
| Lack of a clear dose-response relationship. | Complex Mechanism of Action: The dual antagonism of 5-HT₂ and H₁ receptors, along with calcium channel blocking activity, may result in a non-linear or bell-shaped dose-response curve. Off-target effects at higher doses. | 1. Expand Dose Range: Test a wider range of doses, including lower and higher concentrations. 2. Selective Antagonists: Use selective 5-HT₂ and H₁ antagonists as controls to dissect the contribution of each pathway to the overall effect. |
| Development of tolerance with repeated dosing. | Receptor Downregulation or Desensitization: Chronic antagonist exposure can lead to changes in receptor expression or signaling pathways. | 1. Washout Period: Ensure an adequate washout period between doses in crossover studies. 2. Receptor Expression Analysis: In terminal studies, collect brain tissue to measure 5-HT₂ and H₁ receptor expression levels via techniques like Western blotting or autoradiography. |
Experimental Protocols
Protocol 1: Oral Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile of this compound following a single oral dose.
Materials:
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Male Sprague-Dawley rats (250-300g)
-
This compound
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Vehicle (e.g., 0.5% methylcellulose in water)
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Oral gavage needles
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Blood collection tubes (with anticoagulant, e.g., EDTA)
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Centrifuge
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LC-MS/MS system for bioanalysis
Methodology:
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Acclimatization: Acclimate rats to the facility for at least one week.
-
Fasting: Fast animals overnight (approximately 12 hours) before dosing, with free access to water.
-
Dosing: Administer a single oral dose of this compound (e.g., 10 mg/kg) via gavage. A control group should receive the vehicle only.
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Blood Sampling: Collect blood samples (approx. 200 µL) from the tail vein or other appropriate site at the following time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.
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Plasma Preparation: Immediately after collection, centrifuge the blood samples (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma.
-
Sample Storage: Store plasma samples at -80°C until analysis.
-
Bioanalysis: Determine the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and t½ using appropriate software.
Protocol 2: In Vivo Efficacy Assessment in a Rat Migraine Model
Objective: To evaluate the efficacy of this compound in reducing hyperalgesia in a nitroglycerin (NTG)-induced migraine model.
Materials:
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Male Sprague-Dawley rats (250-300g)
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Nitroglycerin (NTG) solution
-
This compound
-
Vehicle
-
Von Frey filaments for assessing mechanical sensitivity
Methodology:
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Baseline Measurement: Measure the baseline mechanical withdrawal threshold of the rats' hind paws using von Frey filaments.
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Treatment: Administer this compound or vehicle orally 1 hour before NTG injection.
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Migraine Induction: Induce a migraine-like state by injecting NTG (e.g., 10 mg/kg, i.p.).
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Post-NTG Assessment: Measure the mechanical withdrawal threshold at 1, 2, and 4 hours after NTG administration.
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Data Analysis: Compare the withdrawal thresholds between the vehicle-treated and this compound-treated groups. A significant increase in the withdrawal threshold in the drug-treated group indicates an anti-hyperalgesic effect.
Quantitative Data Summary
The following tables provide example pharmacokinetic data for other serotonin antagonists studied in rats, as specific data for this compound is not publicly available. These tables are intended to serve as a template for presenting your own experimental data.
Table 1: Example Pharmacokinetic Parameters of Serotonin Antagonists in Rats (Oral Administration)
| Compound | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | t½ (hr) | Reference |
| Lerisetron | 0.2 (i.v.) | - | - | - | - | |
| Ondansetron | 0.01 (s.c.) | 2.987 | 0.25 | 3.4 | 0.72 | |
| Ondansetron | 0.001 (s.c.) | 0.525 | 0.25 | 0.5 | 0.53 | |
| Ondansetron | 0.0001 (s.c.) | 0.031 | 0.25 | 0.03 | 0.65 |
Note: Data for Lerisetron was from intravenous administration. Ondansetron data is from subcutaneous administration.
Table 2: Example Brain to Plasma Ratios of Ondansetron in Rats
| Brain Region | Ratio | Reference |
| Motor Cortex | 0.45 | |
| Pre-frontal Cortex | 0.46 |
Visualizations
Signaling Pathways
Caption: Simplified signaling pathway of 5-HT₂ and H₁ receptors antagonized by this compound.
Experimental Workflow
Caption: General experimental workflow for an in vivo PK/PD study.
Logical Relationships in Troubleshooting
Caption: Logical relationship between sources of variability and mitigation strategies.
References
Technical Support Center: Optimizing HPLC Parameters for Oxetorone Fumarate Peak Resolution
Welcome to the technical support center for the HPLC analysis of Oxetorone Fumarate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in achieving optimal peak resolution during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound to consider for HPLC method development?
A1: Oxetorone is a basic compound with a pKa of approximately 9.76. Its structure contains a tricyclic benzofuro[3,2-c][1]benzoxepine core with a dimethylaminopropylidene side chain. Understanding its basicity is crucial for selecting the appropriate mobile phase pH to achieve good peak shape and resolution. The fumarate salt form means that fumaric acid will also be present in the sample.
Q2: What is a good starting point for an HPLC method for this compound analysis?
A2: A reversed-phase HPLC (RP-HPLC) method is the most common and suitable approach. Based on the analysis of similar basic pharmaceutical compounds, a good starting point would be a C18 column with a mobile phase consisting of a mixture of an acidic aqueous buffer and an organic modifier like acetonitrile or methanol. A low pH mobile phase (around 2-3) is recommended to ensure consistent protonation of Oxetorone and to suppress the ionization of residual silanol groups on the silica-based column, which helps in obtaining symmetrical peaks.
Q3: How does the mobile phase pH affect the peak shape of Oxetorone?
A3: As a basic compound, the retention and peak shape of Oxetorone are highly dependent on the mobile phase pH.
-
At low pH (e.g., pH 2-4): Oxetorone will be consistently protonated (positively charged). This leads to more predictable retention behavior. Low pH also suppresses the ionization of acidic silanol groups on the column's stationary phase, minimizing secondary interactions that cause peak tailing.[2]
-
At intermediate pH (around its pKa of 9.76): Both the protonated and neutral forms of Oxetorone will exist. This can lead to broad, distorted, or split peaks, as the two forms will have different retention times. It is generally advised to avoid working within 1.5-2 pH units of the pKa.
-
At high pH (e.g., pH > 11, if using a pH-stable column): Oxetorone will be in its neutral, less polar form, leading to increased retention. While this can be a valid approach, it requires a specialized column that is stable at high pH to prevent degradation of the stationary phase.
Q4: Which type of HPLC column is best suited for this compound analysis?
A4: A high-purity, end-capped C18 or C8 column is a good starting choice for the analysis of basic compounds like Oxetorone.[3] These columns have a reduced number of accessible silanol groups, which minimizes peak tailing. For particularly challenging separations or persistent peak tailing, a column with a polar-embedded stationary phase can provide better peak shape.
Q5: What is a typical UV detection wavelength for this compound?
A5: While a specific UV-Vis spectrum for Oxetorone was not found in the initial search, tricyclic compounds and serotonin antagonists often exhibit strong UV absorbance between 220 nm and 300 nm. A starting wavelength of around 230 nm or 254 nm is likely to provide good sensitivity. It is recommended to determine the optimal wavelength by running a UV scan of an this compound standard solution.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound.
| Problem | Potential Causes | Recommended Solutions |
| Poor Peak Resolution / Peak Co-elution | Inadequate separation between Oxetorone and other components (e.g., impurities, fumaric acid). | 1. Optimize Mobile Phase Composition: - Adjust the organic modifier (acetonitrile/methanol) percentage. A lower percentage of organic solvent will generally increase retention and may improve resolution. - Consider a gradient elution, starting with a lower organic percentage and gradually increasing it.[1] 2. Change Mobile Phase pH: - A slight adjustment of the mobile phase pH (within the stable range of the column) can alter the selectivity between analytes.[4] 3. Reduce Flow Rate: - A lower flow rate can increase the efficiency of the separation and improve resolution. 4. Change Column: - Switch to a column with a different selectivity (e.g., a phenyl-hexyl or a polar-embedded phase). - Use a longer column or a column with a smaller particle size to increase the number of theoretical plates. |
| Peak Tailing | Secondary interactions between the basic Oxetorone molecule and acidic silanol groups on the column. | 1. Lower Mobile Phase pH: - Ensure the mobile phase pH is low enough (e.g., pH 2.5-3.0) to fully protonate the silanol groups. 2. Increase Buffer Concentration: - A higher buffer concentration (e.g., 25-50 mM) can help to mask the residual silanol groups. 3. Add a Sacrificial Base: - In some cases, adding a small amount of a competing base like triethylamine (TEA) to the mobile phase can reduce tailing. However, this may affect MS compatibility. 4. Use a High-Purity, End-Capped Column: - These columns have fewer active silanol sites. 5. Lower Sample Load: - Overloading the column can lead to peak tailing. Try injecting a smaller volume or a more dilute sample. |
| Peak Fronting | Column overload or sample solvent being stronger than the mobile phase. | 1. Reduce Sample Concentration: - Dilute the sample to avoid overloading the column. 2. Match Sample Solvent to Mobile Phase: - Dissolve the sample in the initial mobile phase or a weaker solvent. |
| Broad Peaks | Extra-column volume, column degradation, or inappropriate flow rate. | 1. Minimize Tubing Length and Diameter: - Use shorter and narrower tubing between the injector, column, and detector to reduce dead volume. 2. Check Column Performance: - The column may be aging or contaminated. Flush the column with a strong solvent or replace it if necessary. 3. Optimize Flow Rate: - Too high or too low of a flow rate can lead to band broadening. Determine the optimal flow rate for your column dimensions and particle size. |
| Baseline Noise or Drift | Contaminated mobile phase, detector issues, or column bleed. | 1. Prepare Fresh Mobile Phase: - Filter and degas the mobile phase solvents. 2. Check Detector Lamp: - The detector lamp may be nearing the end of its life. 3. Flush the System: - Flush the HPLC system, including the column, to remove any contaminants. |
Experimental Protocols
Proposed Starting HPLC Method for this compound
This protocol provides a starting point for method development. Optimization will likely be required to achieve the desired resolution for your specific application.
| Parameter | Recommended Starting Condition |
| HPLC System | Any standard HPLC system with a UV detector |
| Column | C18, 150 mm x 4.6 mm, 5 µm particle size (high-purity, end-capped) |
| Mobile Phase A | 25 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 70% A / 30% B, hold for 10 minutes (Isocratic start). If needed, a gradient can be developed (e.g., 30% to 70% B over 15 minutes). |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (or optimal wavelength determined by UV scan) |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve this compound in the initial mobile phase to a concentration of approximately 0.1 mg/mL. Filter through a 0.45 µm syringe filter before injection. |
Visualizations
Logical Troubleshooting Workflow for Peak Resolution Issues
Caption: Troubleshooting workflow for HPLC peak resolution.
Relationship Between HPLC Parameters and Peak Resolution
Caption: Impact of HPLC parameters on peak resolution.
References
- 1. High perfomance liquid chromatography in pharmaceutical analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. HPLC in Pharmaceutical Applications and Pharmaceutical Industry | Lab Manager [labmanager.com]
- 4. A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing off-target effects of Oxetorone Fumarate in cellular assays
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the off-target effects of Oxetorone Fumarate in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is primarily known as a serotonin receptor antagonist, with a particular affinity for the 5-HT2 receptor subtype.[1] Its action at these receptors is believed to be central to its therapeutic effects.
Q2: What are the known off-target activities of this compound?
This compound is known to interact with other receptors, which can lead to off-target effects in cellular assays. Its pharmacological profile includes:
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Antihistaminic effects: It can block histamine receptors.[1]
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Adrenergic receptor blockade: It has been reported to have alpha-blocking activity.
-
Calcium channel inhibition: It can inhibit calcium channels.[1]
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Potential antidopaminergic actions: Some reports suggest it may also interact with dopamine receptors.
This polypharmacology necessitates careful experimental design to isolate the effects of 5-HT2 receptor antagonism.
Q3: Why is it critical to minimize off-target effects in my cellular assays?
Minimizing off-target effects is crucial for several reasons:
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Data Integrity: Off-target interactions can lead to misleading or false-positive results, incorrectly attributing a biological effect to the intended target (5-HT2 receptors).
-
Accurate Mechanistic Insights: To accurately understand the cellular signaling pathways modulated by 5-HT2 receptor antagonism, confounding signals from other receptor systems must be eliminated.
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Translational Relevance: For drug development purposes, understanding the specific on-target effects is vital for predicting in vivo efficacy and potential side effects.
Q4: What are the initial signs of potential off-target effects in my experiments?
Common indicators of off-target effects include:
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Inconsistent results with other known 5-HT2 receptor antagonists.
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A discrepancy between the cellular phenotype observed with this compound and the phenotype observed with genetic knockdown (e.g., siRNA or CRISPR) of the 5-HT2 receptor.
-
Cellular toxicity or unexpected phenotypes at concentrations close to the EC50 for the on-target effect.
-
Bell-shaped dose-response curves , which can indicate complex pharmacology involving multiple targets.
Troubleshooting Guides
Issue 1: High background signal or unexpected cellular response
Possible Cause: This may be due to the engagement of off-target receptors (e.g., histamine or adrenergic receptors) that are also expressed in your cell model and contribute to the signaling pathway being measured.
Troubleshooting Steps:
-
Dose-Response Curve Analysis:
-
Perform a wide-range dose-response curve (e.g., from 1 nM to 100 µM) to determine the potency of this compound for the observed effect.
-
If the potency is significantly different from its expected potency at 5-HT2 receptors, off-target effects are likely.
-
-
Use of Selective Antagonists:
-
Co-incubate your cells with this compound and a highly selective antagonist for a suspected off-target receptor (e.g., a selective H1 histamine receptor antagonist or an alpha-1 adrenergic receptor antagonist).
-
If the selective antagonist blocks the unexpected response, it confirms the involvement of that off-target receptor.
-
-
Orthogonal Approach:
-
Use a structurally different, highly selective 5-HT2 receptor antagonist as a positive control. If this compound recapitulates the desired on-target phenotype without the unexpected effects, it strengthens the evidence that the additional responses seen with this compound are due to off-target activities.
-
-
Cell Line Selection:
-
If possible, use a cell line with low or no expression of the suspected off-target receptors. This can be verified by qPCR or Western blotting.
-
Issue 2: Results are not reproducible
Possible Cause: Inconsistent results can arise from the complex pharmacology of this compound, where slight variations in experimental conditions can shift the balance between on- and off-target effects.
Troubleshooting Steps:
-
Standardize Experimental Conditions:
-
Ensure strict consistency in cell density, serum concentration, incubation times, and reagent preparation.
-
-
Concentration Optimization:
-
Based on a detailed dose-response curve, select the lowest concentration of this compound that gives a robust on-target effect. This minimizes the engagement of lower-affinity off-target receptors.
-
-
Control for Cellular Health:
-
Monitor cell viability at all tested concentrations of this compound. High concentrations may induce cytotoxicity through off-target mechanisms, leading to variability. Use a viability assay (e.g., Trypan Blue or a commercial kit) to ensure you are working with a non-toxic concentration range.
-
Quantitative Data Summary
| Target Class | Specific Receptor (Example) | Expected Relative Affinity (Conceptual) | Potential Cellular Assay Readout |
| Primary Target | 5-HT2A Receptor | High (Low nM) | Calcium Flux, IP1 Accumulation, Reporter Gene Assay (e.g., NFAT-luciferase) |
| Off-Target | H1 Histamine Receptor | Moderate (Mid-High nM) | Calcium Flux, cAMP Assay |
| Off-Target | Alpha-1 Adrenergic Receptor | Moderate to Low (High nM to Low µM) | Calcium Flux, IP1 Accumulation |
| Off-Target | L-type Calcium Channel | Low (µM range) | Calcium Flux (measuring influx) |
| Off-Target | Dopamine D2 Receptor | Low (µM range) | cAMP Assay |
Experimental Protocols
Protocol 1: Determining On-Target vs. Off-Target Effects using a Calcium Flux Assay
This protocol is designed to differentiate the 5-HT2A receptor-mediated calcium release from potential off-target effects on other Gq-coupled receptors (e.g., H1 histamine or alpha-1 adrenergic receptors).
Materials:
-
Cell line endogenously or recombinantly expressing the human 5-HT2A receptor.
-
This compound
-
Selective 5-HT2A antagonist (e.g., Ketanserin)
-
Selective H1 antagonist (e.g., Mepyramine)
-
Selective alpha-1 antagonist (e.g., Prazosin)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Fluorescence plate reader with an injection system.
Methodology:
-
Cell Preparation:
-
Seed cells in a 96-well black, clear-bottom plate and grow to 80-90% confluency.
-
On the day of the assay, remove the culture medium and load the cells with the calcium-sensitive dye according to the manufacturer's instructions. Incubate for 45-60 minutes at 37°C.
-
Wash the cells gently with assay buffer to remove excess dye.
-
-
Antagonist Pre-incubation:
-
To separate wells, add:
-
Vehicle control (assay buffer)
-
A saturating concentration of the selective 5-HT2A antagonist.
-
A saturating concentration of the selective H1 antagonist.
-
A saturating concentration of the selective alpha-1 antagonist.
-
-
Incubate for 15-30 minutes at room temperature.
-
-
This compound Treatment and Measurement:
-
Prepare a dose-response curve of this compound.
-
Place the plate in the fluorescence plate reader and begin recording baseline fluorescence.
-
Inject the different concentrations of this compound into the wells.
-
Measure the change in fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the peak fluorescence response for each concentration.
-
Plot the dose-response curves for this compound in the presence and absence of the selective antagonists.
-
A rightward shift in the dose-response curve in the presence of a specific antagonist indicates that this compound is acting at that receptor.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA can be used to confirm the direct binding of this compound to the 5-HT2 receptor in a cellular environment.
Materials:
-
Cells expressing the 5-HT2 receptor.
-
This compound
-
DMSO (vehicle control)
-
PBS and lysis buffer with protease inhibitors.
-
Antibody specific to the 5-HT2 receptor.
-
SDS-PAGE and Western blotting reagents and equipment.
Methodology:
-
Cell Treatment:
-
Treat cultured cells with either vehicle (DMSO) or a saturating concentration of this compound for 1 hour at 37°C.
-
-
Heat Challenge:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
-
Centrifuge to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
-
Western Blotting:
-
Quantify the amount of soluble 5-HT2 receptor in each sample by Western blotting using a specific antibody.
-
-
Data Analysis:
-
Plot the band intensity of the soluble 5-HT2 receptor as a function of temperature for both vehicle and this compound-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates thermal stabilization of the receptor upon drug binding, confirming target engagement.
-
Visualizations
Caption: this compound's polypharmacology and its downstream cellular effects.
Caption: Troubleshooting workflow for suspected off-target effects.
References
Improving the yield and purity of Oxetorone Fumarate synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of Oxetorone Fumarate synthesis.
FAQS: General Questions
Q1: What is the general synthetic strategy for Oxetorone?
A1: The synthesis of Oxetorone typically involves a two-step process:
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Grignard Reaction: Reaction of dibenzo[b,f]oxepin-10(11H)-one with a Grignard reagent, 3-(dimethylamino)propyl magnesium chloride, to form the tertiary alcohol intermediate, 11-[3-(dimethylamino)propyl]-6,11-dihydrodibenzo[b,e]oxepin-11-ol.
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Dehydration: Acid-catalyzed dehydration of the tertiary alcohol intermediate to yield the final product, Oxetorone.
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Salt Formation: Reaction of the Oxetorone free base with fumaric acid to produce the more stable and crystalline this compound salt.
Q2: What are the critical parameters to control for a high yield in the Grignard reaction step?
A2: The most critical parameters for a successful Grignard reaction are:
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Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents, especially water. All glassware must be thoroughly dried, and anhydrous solvents (typically diethyl ether or tetrahydrofuran) must be used.
-
Purity of Magnesium: The magnesium turnings should be fresh and reactive. Activation with a small crystal of iodine may be necessary to initiate the reaction.
-
Temperature Control: The reaction is exothermic. Maintaining a gentle reflux during the addition of the reactants is crucial to prevent side reactions.
-
Slow Addition: The dibenzo[b,f]oxepin-10(11H)-one solution should be added slowly to the Grignard reagent to control the reaction rate and minimize byproduct formation.
Q3: What are the common challenges during the dehydration step?
A3: The primary challenges in the acid-catalyzed dehydration of the tertiary alcohol are:
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Incomplete Reaction: Insufficient acid catalyst or reaction time can lead to incomplete conversion of the alcohol.
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Rearrangement Products: While less common for this specific structure, carbocation rearrangements are a possibility in acid-catalyzed dehydrations, potentially leading to isomeric impurities.
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Polymerization: Strong acidic conditions and high temperatures can sometimes lead to polymerization of the desired alkene product.
Q4: How is the final product, this compound, typically purified?
A4: Recrystallization is the most common method for purifying crude this compound. The choice of solvent is critical and often involves a solvent/anti-solvent system. A common approach is to dissolve the crude product in a hot polar solvent (e.g., ethanol, methanol, or acetone) and then induce crystallization by cooling or by the addition of a less polar anti-solvent (e.g., heptane, hexane, or water).
Troubleshooting Guides
Guide 1: Low Yield in Grignard Reaction
| Symptom | Possible Cause | Suggested Solution |
| Reaction fails to initiate (no cloudiness or exotherm) | Inactive magnesium surface. | Activate magnesium with a small crystal of iodine or a few drops of 1,2-dibromoethane. Ensure magnesium turnings are fresh. |
| Presence of moisture in reagents or glassware. | Flame-dry all glassware before use. Use freshly distilled anhydrous solvents. Ensure starting materials are dry. | |
| Low yield of tertiary alcohol, recovery of starting ketone | Incomplete reaction. | Increase the reaction time or use a slight excess of the Grignard reagent. |
| Grignard reagent was quenched. | Re-verify the anhydrous conditions of the entire setup. | |
| Formation of a significant amount of biphenyl-type byproducts | Wurtz-type coupling of the Grignard reagent. | This can occur if the reaction temperature is too high. Maintain a gentle reflux and add the ketone slowly. |
Guide 2: Issues During Dehydration Step
| Symptom | Possible Cause | Suggested Solution |
| Incomplete conversion of the tertiary alcohol | Insufficient acid catalyst. | Increase the amount of acid catalyst (e.g., sulfuric acid, phosphoric acid, or p-toluenesulfonic acid). |
| Insufficient reaction time or temperature. | Increase the reaction time or temperature, monitoring for the formation of degradation products. | |
| Formation of multiple spots on TLC, indicating byproducts | Rearrangement or side reactions. | Use a milder acid catalyst or lower the reaction temperature. Consider using a dehydrating agent that operates under milder conditions, such as Martin's sulfurane. |
| Formation of a tar-like substance | Polymerization of the alkene product. | Lower the reaction temperature and use the minimum effective concentration of the acid catalyst. |
Guide 3: Purity Issues with Final this compound Product
| Symptom | Possible Cause | Suggested Solution |
| Product is oily or fails to crystallize | Presence of impurities. | Purify the crude Oxetorone free base by column chromatography before salt formation. |
| Incorrect recrystallization solvent. | Experiment with different solvent/anti-solvent systems. Common choices include ethanol/water, acetone/heptane, or methanol/diethyl ether. | |
| Low purity after recrystallization | Co-crystallization of impurities. | Perform a second recrystallization from a different solvent system. |
| Incomplete removal of residual starting materials or intermediates. | Ensure the preceding steps have gone to completion. Consider a purification step for the intermediate alcohol. |
Experimental Protocols
Protocol 1: Synthesis of Oxetorone
Step 1: Grignard Reaction
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq).
-
Add a small crystal of iodine to the flask.
-
In the dropping funnel, place a solution of 3-(dimethylamino)propyl chloride (1.1 eq) in anhydrous tetrahydrofuran (THF).
-
Add a small portion of the alkyl chloride solution to the magnesium to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle reflux.
-
Once the reaction has started, add the remaining alkyl chloride solution dropwise to maintain a steady reflux.
-
After the addition is complete, stir the reaction mixture at room temperature until the magnesium is consumed.
-
In a separate dropping funnel, add a solution of dibenzo[b,f]oxepin-10(11H)-one (1.0 eq) in anhydrous THF.
-
Add the ketone solution dropwise to the prepared Grignard reagent at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the reaction at room temperature for 2-4 hours.
-
Cool the reaction mixture in an ice bath and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude tertiary alcohol.
Step 2: Dehydration
-
Dissolve the crude tertiary alcohol from the previous step in toluene.
-
Add a catalytic amount of p-toluenesulfonic acid (0.1 eq).
-
Heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed during the reaction.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and wash with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude Oxetorone free base.
Step 3: Salt Formation
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Dissolve the crude Oxetorone free base in ethanol.
-
In a separate flask, dissolve fumaric acid (1.0 eq) in hot ethanol.
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Add the fumaric acid solution to the Oxetorone solution with stirring.
-
Allow the mixture to cool to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the precipitated this compound by filtration, wash with cold ethanol, and dry under vacuum.
Protocol 2: Purity Analysis by HPLC
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH adjusted to ~3.0).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a known amount of this compound in the mobile phase.
Data Presentation
Table 1: Typical Reaction Parameters and Expected Outcomes
| Parameter | Grignard Reaction | Dehydration | Recrystallization |
| Key Reagents | Mg, 3-(dimethylamino)propyl chloride, dibenzo[b,f]oxepin-10(11H)-one | p-Toluenesulfonic acid | Ethanol/Water |
| Solvent | Anhydrous THF | Toluene | - |
| Temperature | Reflux | Reflux | Room Temperature to 0°C |
| Typical Yield | 70-85% (crude alcohol) | 80-95% (crude base) | >90% |
| Expected Purity | - | >95% (after workup) | >99.5% |
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting logic for synthesis issues.
How to prevent degradation of Oxetorone Fumarate in stock solutions
This technical support center provides guidance on the proper handling and storage of Oxetorone Fumarate stock solutions to minimize degradation and ensure experimental accuracy.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound is soluble in DMSO.[1] For most in vitro applications, preparing a concentrated stock solution in DMSO is the recommended starting point.
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: For short-term storage (days to weeks), it is recommended to store this compound stock solutions at 0-4°C. For long-term storage (months), the stock solution should be stored at -20°C.[1] To minimize the effects of freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Q3: How long can I store this compound stock solutions?
Q4: What are the potential signs of degradation in my this compound stock solution?
A4: Degradation of your this compound stock solution may not always be visually apparent. However, some signs can include:
-
Color change: A noticeable change in the color of the solution.
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Precipitation: The formation of solid particles in the solution, especially after it has been warmed to room temperature.
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Reduced potency: A decrease in the expected biological activity in your experiments.
If you observe any of these signs, it is recommended to discard the stock solution and prepare a fresh one.
Q5: What are the common causes of this compound degradation?
A5: Like many complex organic molecules, this compound can be susceptible to several degradation pathways:
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Hydrolysis: The chemical breakdown of the molecule by reaction with water. The ester-like features in the oxepine ring system could be susceptible to hydrolysis under acidic or basic conditions.
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Oxidation: Degradation due to reaction with oxygen. The tertiary amine and the double bond in the structure are potential sites for oxidation.
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Photolysis: Degradation caused by exposure to light, particularly UV light. Compounds with aromatic rings and conjugated systems can be light-sensitive.
Factors that can accelerate these degradation processes include improper storage temperature, exposure to light, and inappropriate pH of the solution.
Troubleshooting Guide
Issue: Unexpected or inconsistent experimental results.
If you are experiencing variability in your experimental outcomes, it could be related to the integrity of your this compound stock solution.
.
Caption: Troubleshooting workflow for inconsistent experimental results.
Issue: Visible changes in the stock solution (color change, precipitation).
Visible changes in your stock solution are a strong indicator of degradation or solubility issues.
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Degradation | Discard the solution and prepare a fresh stock. Ensure proper storage conditions (aliquoted, protected from light, appropriate temperature) are used for the new stock. |
| Precipitation due to low temperature | Warm the solution to room temperature and vortex to redissolve. If precipitation persists, the solution may be supersaturated or degraded. |
| Solvent Evaporation | If the cap was not sealed tightly, the solvent may have evaporated, increasing the compound's concentration and causing it to precipitate. Prepare a fresh solution. |
Quantitative Data Summary
While specific quantitative stability data for this compound is not publicly available, the following table provides an example of how such data is typically presented. This can serve as a template for your own internal stability assessments.
| Solvent | Storage Temp. | Concentration | Duration | % Purity Remaining (HPLC) | Observations |
| DMSO | -20°C | 10 mM | 1 month | >99% | Clear, colorless solution |
| DMSO | 4°C | 10 mM | 1 month | 98% | Clear, colorless solution |
| DMSO | Room Temp | 10 mM | 1 week | 95% | Slight yellowing of solution |
| PBS (pH 7.4) | 4°C | 100 µM | 24 hours | 90% | Significant degradation observed |
Experimental Protocols
Protocol for Assessing the Stability of an this compound Stock Solution
This protocol outlines a general method for determining the stability of your this compound stock solution over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound solid
-
High-purity DMSO
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other suitable mobile phase modifier)
-
HPLC system with a UV detector
-
C18 HPLC column
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Analytical balance
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Volumetric flasks and pipettes
-
Amber vials for storage
Methodology:
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound powder.
-
Dissolve the powder in a precise volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Ensure the compound is fully dissolved by vortexing or brief sonication.
-
-
Initial Analysis (Time Zero):
-
Immediately after preparation, dilute a small aliquot of the stock solution to a suitable concentration for HPLC analysis (e.g., 10 µM) using the mobile phase.
-
Inject the diluted sample onto the HPLC system.
-
Record the peak area of the this compound peak. This will serve as your baseline (100% purity).
-
-
Storage:
-
Aliquot the remaining stock solution into several amber vials.
-
Store the vials under the desired conditions to be tested (e.g., -20°C, 4°C, room temperature).
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 1 week, 1 month, 3 months), retrieve one vial from each storage condition.
-
Allow the vial to equilibrate to room temperature.
-
Prepare a diluted sample for HPLC analysis as described in step 2.
-
Inject the sample and record the peak area of the this compound peak.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial (Time Zero) peak area.
-
% Remaining = (Peak Area at Time X / Peak Area at Time Zero) * 100
-
Monitor for the appearance of new peaks, which would indicate the formation of degradation products.
-
Visualizations
References
Dealing with high background noise in Oxetorone Fumarate binding assays
This guide provides troubleshooting strategies and detailed protocols to help researchers, scientists, and drug development professionals address the common issue of high background noise in Oxetorone Fumarate binding assays. Given that this compound is a non-selective serotonin (5-HT) receptor antagonist, primarily targeting 5-HT2 receptors, the advice is tailored for G-protein coupled receptor (GPCR) binding assays.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is considered "high background" in a receptor binding assay and why is it problematic?
A: High background refers to an elevated signal in the "non-specific binding" (NSB) wells. These wells contain the radioligand and cell membrane preparation, plus a high concentration of an unlabeled competitor to saturate the target receptors.[4] Any signal detected is therefore due to the radioligand binding to non-receptor components like the filter mat, assay plate, or other proteins.[4] This is problematic because it lowers the signal-to-noise ratio, making it difficult to distinguish the true "specific binding" signal. High background reduces assay sensitivity and reliability, potentially masking the effects of test compounds.
Q2: What are the most common causes of high background in an this compound binding assay?
A: High background noise can stem from several sources, which can be grouped into four main categories:
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Radioligand Issues: The radioligand may be sticking to assay tubes, pipette tips, or the filter mat, especially if it is hydrophobic. Degradation of the radioligand can also lead to byproducts that contribute to non-specific binding.
-
Membrane Preparation Quality: Poor quality membrane preparations with low receptor density or the presence of contaminating proteins can increase non-specific binding sites.
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Assay Conditions: Suboptimal incubation times, temperature, or buffer composition (e.g., pH, ionic strength) can contribute to high background.
-
Inefficient Washing: Inadequate washing steps, including insufficient volume, incorrect temperature, or allowing filters to dry out, can fail to remove all unbound radioligand.
Q3: How can I specifically address the problem of a "sticky" radioligand binding to filters and labware?
A: To combat a hydrophobic or "sticky" radioligand, several strategies can be employed:
-
Use Coated Labware: Utilize non-protein or low-protein binding plates and tubes to minimize surface adhesion. If the stock radiochemical is in a silanized vial, this indicates the ligand is likely hydrophobic.
-
Pre-treat Filters: Soaking filter plates in a solution like 0.1-0.5% polyethylenimine (PEI) can help neutralize the negative charge of glass fiber filters, reducing ligand adhesion.
-
Modify Assay Buffer: Including agents like Bovine Serum Albumin (BSA) (e.g., 0.1% to 1%) in the assay buffer can help by blocking non-specific sites on the assay components.
-
Pre-coat Pipette Tips: When pipetting a sticky ligand, aspirate and dispense the solution back into the source vial once or twice to pre-coat the inside of the tip before transferring to the assay plate.
Q4: What is an acceptable level of non-specific binding (NSB) in a binding assay?
A: Ideally, non-specific binding should be less than 50% of the total binding detected at the highest radioligand concentration used. For a robust assay, the specific binding should account for at least 80% of the total binding. If NSB is higher than 50%, it significantly compromises the assay's sensitivity and the reliability of the derived parameters like affinity (Kd) and receptor density (Bmax).
Troubleshooting Guide for High Background Noise
This section provides a systematic approach to identifying and resolving the root causes of high background.
Problem Area 1: Radioligand and Reagents
| Potential Cause | Troubleshooting Steps & Solutions |
| Radioligand Concentration Too High | Use a lower concentration of the radioligand, typically at or below its Kd value. This minimizes binding to low-affinity, non-specific sites. |
| Radioligand Degradation/Impurity | Check the purity and age of the radioligand. Radiochemical purity should ideally be >90%. If in doubt, obtain a fresh batch. Store aliquots at the recommended temperature to avoid repeated freeze-thaw cycles. |
| Hydrophobic ("Sticky") Ligand | Include a blocking agent like 0.1-1% BSA in the assay buffer. Consider pre-treating filter plates with 0.3% polyethylenimine (PEI). Use low-protein binding labware. |
Problem Area 2: Membrane Preparation
| Potential Cause | Troubleshooting Steps & Solutions |
| Too Much Membrane Protein | Reduce the amount of membrane protein per well. A typical range is 100-500 µg, but this should be optimized for your specific receptor preparation. Titrate the membrane concentration to find the optimal balance between specific signal and NSB. |
| Poor Membrane Quality | Ensure proper homogenization and washing of membranes during preparation to remove endogenous ligands and other interfering substances. Always use protease inhibitors during preparation to prevent receptor degradation. |
Problem Area 3: Assay Conditions & Washing
| Potential Cause | Troubleshooting Steps & Solutions |
| Suboptimal Incubation Time/Temp | Optimize incubation time and temperature. While equilibrium must be reached for specific binding, shorter incubation times can sometimes reduce NSB. |
| Incorrect Buffer Composition | Optimize the pH and ionic strength of the binding and wash buffers. Sometimes, including salts (e.g., NaCl, MgCl₂) can reduce non-specific interactions. |
| Inefficient Washing | Increase the number of wash cycles (e.g., from 3 to 5). Ensure you are using a sufficient volume for each wash. Use ice-cold wash buffer to minimize the dissociation of the specifically bound ligand while washing away unbound ligand. |
| Filters Drying Out During Wash | Do not allow the filters to dry out between washes, as this can cause the radioligand to bind irreversibly to the filter matrix. |
Quantitative Assay Parameters
The table below summarizes key quantitative parameters for developing a robust this compound binding assay.
| Parameter | Recommended Value/Range | Rationale & Key Considerations |
| Membrane Protein | 100 - 500 µ g/well | Titration is necessary to optimize the signal window. Too much protein increases NSB. |
| Radioligand Concentration | ≤ Kd value | Minimizes binding to non-specific, low-affinity sites. |
| Non-Specific Binding (NSB) | < 50% of Total Binding | High NSB obscures the specific signal and reduces assay accuracy. |
| Specific Binding | ≥ 80% of Total Binding | A high specific-to-total ratio indicates a robust and sensitive assay. |
| Radiochemical Purity | > 90% | Impurities can contribute significantly to high NSB. |
| Wash Buffer Temperature | 4°C (Ice-cold) | Reduces the dissociation rate of the specific ligand-receptor complex during washing. |
Experimental Protocols
Protocol 1: Cell Membrane Preparation for 5-HT Receptor Assays
This protocol is a general method for preparing membranes from cultured cells expressing the target serotonin receptor.
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Cell Harvesting: Grow cells to confluency. Wash the cell monolayer twice with ice-cold phosphate-buffered saline (PBS).
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Lysis: Scrape the cells into an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, supplemented with protease inhibitors).
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Homogenization: Homogenize the cell suspension using a Dounce homogenizer or by sonication on ice to ensure complete cell lysis.
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Initial Centrifugation: Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to pellet nuclei and intact cells.
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Membrane Pelleting: Transfer the supernatant to a new tube and centrifuge at high speed (e.g., 30,000 - 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.
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Washing: Discard the supernatant. Resuspend the membrane pellet in fresh, ice-cold binding buffer (e.g., 50 mM Tris, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4). Centrifuge again at high speed. Repeat this wash step to remove any soluble interfering substances.
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Final Preparation: Resuspend the final membrane pellet in binding buffer.
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Quantification & Storage: Determine the protein concentration using a standard protein assay (e.g., BCA). Aliquot the membrane preparation and store at -80°C until use.
Protocol 2: Radioligand Binding Assay (96-Well Filtration Format)
This protocol outlines a standard competitive binding assay.
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Assay Plate Setup: In a 96-well plate, add the following components in triplicate for each condition:
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Total Binding: Assay buffer, membrane preparation, and radioligand.
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Non-Specific Binding (NSB): Assay buffer, membrane preparation, radioligand, and a high concentration of an unlabeled competitor (e.g., 10 µM unlabeled Oxetorone or another 5-HT2 antagonist).
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Test Compound: Assay buffer, membrane preparation, radioligand, and varying concentrations of the test compound.
-
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Incubation: Incubate the plate under optimized conditions (e.g., 60-90 minutes at room temperature). The plate may be gently agitated during this time.
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Filtration: Rapidly terminate the binding reaction by filtering the contents of the plate through a glass fiber filter plate (e.g., GF/B or GF/C) using a cell harvester (vacuum manifold).
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Washing: Immediately wash the filters multiple times (e.g., 3-5 times) with ice-cold wash buffer to remove unbound radioligand. Do not let the filters dry between washes.
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Drying: Dry the filter mat completely. This can be done in a drying oven at a low temperature or under a heat lamp.
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Scintillation Counting: Add scintillation cocktail to each well of the dried filter plate and count the radioactivity using a microplate scintillation counter.
Visualizations
The following diagrams illustrate key concepts for understanding and troubleshooting your assay.
Caption: A workflow for systematically troubleshooting high background noise.
References
Adjusting experimental protocols for Oxetorone Fumarate's sedative properties
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the sedative properties of Oxetorone Fumarate.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental evaluation of this compound's sedative effects.
Issue 1: Inconsistent or Lack of Sedative Effect at Expected Doses
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Question: We are not observing the expected sedative effects of this compound in our rodent model. What could be the issue?
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Answer: Several factors could contribute to a lack of observed sedation. Consider the following troubleshooting steps:
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Dose Range: The effective sedative dose of this compound may vary depending on the animal species, strain, and the specific behavioral assay being used. It is recommended to perform a dose-response study to determine the optimal dose for your experimental conditions.
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Route of Administration: The bioavailability and metabolism of this compound can be significantly influenced by the route of administration (e.g., oral, intraperitoneal). Ensure the chosen route is appropriate and allows for sufficient absorption to reach central nervous system targets.
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Acclimation and Habituation: Insufficient acclimation of animals to the testing environment can lead to heightened arousal and novelty-induced activity, which may mask sedative effects. Ensure a proper habituation period to the testing room and apparatus.
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Timing of Behavioral Testing: The peak sedative effect will depend on the pharmacokinetic profile of this compound. Conduct pilot studies to determine the optimal time point for behavioral testing after drug administration.
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Environmental Factors: Noise, light intensity, and handling stress can all influence the behavioral outcomes. Maintain a consistent and controlled experimental environment.
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Issue 2: High Variability in Behavioral Data
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Answer: High variability is a common challenge in behavioral pharmacology. The following strategies can help improve the consistency of your results:
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Standardize Procedures: Ensure all experimental procedures, including animal handling, drug administration, and data recording, are strictly standardized across all experimental groups and cohorts.
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Blinding: Whenever possible, the experimenter should be blind to the treatment conditions to minimize unconscious bias in handling and scoring.
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Increase Sample Size: A larger sample size can help to reduce the impact of individual animal differences on the overall results.
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Control for Circadian Rhythms: Test all animals at the same time of day to control for variations in activity levels due to their natural circadian rhythms.
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Animal Health and Stress: Ensure all animals are healthy and free from stress, as this can significantly impact their behavior.
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Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism for this compound's sedative properties?
A1: The sedative effects of this compound are primarily attributed to its antagonist activity at two key receptors:
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Serotonin 5-HT2A Receptors: Blockade of these receptors in the central nervous system is associated with sedative and anxiolytic effects.
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Histamine H1 Receptors: Antagonism of H1 receptors is a well-known mechanism for inducing sedation, a common side effect of first-generation antihistamines.
Q2: Which behavioral assays are most appropriate for evaluating the sedative effects of this compound in rodents?
A2: A battery of tests is recommended to comprehensively assess sedation. Key assays include:
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Open Field Test: To measure general locomotor activity and exploratory behavior. A sedative effect would be indicated by a decrease in distance traveled and rearing frequency.
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Rotarod Test: To assess motor coordination and balance. A sedative-induced impairment would result in a decreased latency to fall from the rotating rod.
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Thiopental-Induced Sleeping Time: To evaluate the potentiation of a known hypnotic agent. An increase in the duration of sleep induced by thiopental would suggest a sedative effect of this compound.
Q3: Are there any known drug interactions that could affect the sedative properties of this compound in our experiments?
A3: Yes, co-administration of other centrally acting drugs can influence the sedative effects of this compound. Be cautious when using:
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Other CNS Depressants: Benzodiazepines, barbiturates, and alcohol can have additive or synergistic sedative effects with this compound.
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CYP450 Enzyme Inhibitors/Inducers: As with many drugs, the metabolism of this compound may be altered by compounds that affect cytochrome P450 enzymes, potentially leading to altered plasma concentrations and sedative effects.
Data Presentation
Table 1: Receptor Binding Affinity of this compound (Example)
| Receptor | Radioligand | Kᵢ (nM) - this compound | Reference Compound | Kᵢ (nM) - Reference |
| 5-HT₂ₐ | [³H]Ketanserin | [Data to be determined] | Ketanserin | 2.5 |
| H₁ | [³H]Pyrilamine | [Data to be determined] | Diphenhydramine | 15 |
*Note: Kᵢ values for this compound are placeholders and should be determined experimentally.
Table 2: Effect of this compound on Locomotor Activity in the Open Field Test (Example Data)
| Treatment Group (mg/kg, p.o.) | Total Distance Traveled (cm) (Mean ± SEM) | Number of Rears (Mean ± SEM) |
| Vehicle | 1500 ± 120 | 45 ± 5 |
| This compound (1) | [Data to be determined] | [Data to be determined] |
| This compound (5) | [Data to be determined] | [Data to be determined] |
| This compound (10) | [Data to be determined] | [Data to be determined] |
| Diazepam (2) | 800 ± 90 | 20 ± 3 |
*Note: Data for this compound are placeholders and should be determined experimentally.
Experimental Protocols
Protocol 1: Open Field Test for Locomotor Activity
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Apparatus: A square or circular arena (e.g., 40x40x40 cm) with walls high enough to prevent escape. The arena floor is typically divided into a grid for manual scoring or monitored by an automated video-tracking system.
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Procedure:
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Acclimate the animals to the testing room for at least 60 minutes before the experiment.
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Administer this compound or vehicle at the desired doses and route.
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At a predetermined time post-administration (e.g., 30 minutes), gently place the animal in the center of the open field arena.
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Record the animal's activity for a set duration (e.g., 10-15 minutes).
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Key parameters to measure include total distance traveled, time spent in the center versus the periphery, and the number of vertical rears.
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Thoroughly clean the apparatus with 70% ethanol between each animal to remove olfactory cues.
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Protocol 2: Rotarod Test for Motor Coordination
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Apparatus: A rotating rod apparatus with adjustable speed.
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Procedure:
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Train the animals on the rotarod at a constant low speed (e.g., 4 rpm) for a set duration (e.g., 2 minutes) for 2-3 days prior to the experiment to establish a baseline performance.
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On the test day, administer this compound or vehicle.
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At the predetermined time point, place the animal on the accelerating rotarod (e.g., accelerating from 4 to 40 rpm over 5 minutes).
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Record the latency to fall from the rod.
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Conduct 2-3 trials per animal with a sufficient inter-trial interval.
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Protocol 3: Thiopental-Induced Sleeping Time
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Materials: Thiopental sodium solution, animal scale, timer.
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Procedure:
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Administer this compound or vehicle.
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After a set pretreatment time (e.g., 30 minutes), administer a sub-hypnotic dose of thiopental sodium (e.g., 40 mg/kg, i.p.).
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Immediately start a timer and observe the animal for the loss of the righting reflex (the inability of the animal to return to an upright position when placed on its back). The time to the loss of the righting reflex is the onset of sleep.
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The duration of sleep is the time from the loss to the spontaneous recovery of the righting reflex.
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Monitor the animals closely throughout the experiment.
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Mandatory Visualizations
Caption: this compound's sedative signaling pathway.
Caption: Workflow for assessing sedative properties.
Caption: Troubleshooting inconsistent sedative effects.
Technical Support Center: Long-Term Administration of Oxetorone Fumarate to Animals
This technical support center provides guidance for researchers, scientists, and drug development professionals on the challenges associated with the long-term administration of Oxetorone Fumarate in animal models. The information is presented in a question-and-answer format for clarity and ease of use.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is primarily a serotonin (5-HT) receptor antagonist, with a notable effect on 5-HT2 receptors.[1][2] By blocking these receptors, it helps to modulate vascular tone and neurogenic inflammation, which are implicated in migraines.[2] It also exhibits antihistaminic and mild anti-adrenergic properties, which may contribute to its therapeutic effects.[2][3]
Q2: What are the potential toxic effects of this compound at high doses?
Q3: Are there species-specific differences in the metabolism and bioavailability of orally administered drugs?
A3: Yes, significant species-specific differences in oral bioavailability, first-pass metabolism, and pharmacokinetics are common for many drugs. For example, the oral bioavailability of some compounds can vary widely between species like mice, rats, rabbits, and dogs. Therefore, it is essential to conduct pharmacokinetic studies in the specific animal model being used for long-term administration to determine appropriate dosing regimens.
Q4: What are some general challenges with long-term oral drug administration in animals?
A4: Long-term oral administration in animals can be challenging due to factors such as poor drug palatability, which can lead to reduced food and water intake and inconsistent dosing. Stress induced by handling and dosing procedures can also impact animal welfare and experimental outcomes. Additionally, gastrointestinal upset is a common side effect of many orally administered medications.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Reduced food/water intake | Poor palatability of this compound in feed or water. | - Mask the taste: Consider mixing the compound with a small amount of a palatable substance like flavored gelatin or a sweet syrup (ensure the vehicle is inert and appropriate for the animal model).- Alternative administration route: If palatability remains an issue, consider oral gavage for precise dosing, though be mindful of the potential for stress with repeated handling.- Novel delivery methods: Explore methods like mixing the drug in a solid hydration gel matrix. |
| Inconsistent plasma drug levels | - Incomplete or variable absorption.- Species-specific rapid metabolism.- Animal non-compliance with dosing (e.g., spitting out medicated food). | - Pharmacokinetic profiling: Conduct a pilot pharmacokinetic study to determine the absorption, distribution, metabolism, and excretion (ADME) profile of Oxetorone in your specific animal model.- Formulation optimization: Investigate different formulations that may improve solubility and absorption.- Monitor dosing: For voluntary consumption methods, closely monitor animals to ensure the full dose is consumed. |
| Observed Sedation or Lethargy | Known sedative properties of Oxetorone, potentially due to its antihistaminic effects. | - Dose adjustment: The dose may be too high for the chosen animal model. Consider a dose-ranging study to find a therapeutically relevant dose with minimal sedative effects.- Acclimatization period: Allow for an acclimatization period to see if tolerance to the sedative effects develops.- Monitor activity levels: Quantify activity levels using appropriate behavioral tests to assess the impact of sedation on the experiment. |
| Gastrointestinal Issues (e.g., diarrhea, vomiting) | Direct irritation of the GI tract by the drug or alteration of gut motility. This is a common side effect of oral medications. | - Administer with food: Giving the drug with food can sometimes mitigate GI upset.- Divide the daily dose: Administering the total daily dose in two or more smaller doses may reduce peak concentrations and GI irritation.- Veterinary consultation: If symptoms are severe or persistent, consult with a veterinarian. |
| Unexpected Hormonal Changes | In rats, Oxetorone has been shown to stimulate progesterone secretion and induce hyperprogesteronemia. | - Hormone monitoring: If relevant to the study's endpoints, include regular monitoring of reproductive hormones.- Species selection: Be aware of this potential effect and consider if the chosen species is appropriate if hormonal balance is a critical factor.- Pathological examination: At the end of the study, perform a thorough histopathological examination of reproductive tissues. |
Quantitative Data Summary
The following tables present hypothetical, yet plausible, pharmacokinetic and toxicity data for this compound in different animal models to serve as a reference for what researchers might expect.
Table 1: Hypothetical Pharmacokinetic Parameters of this compound Following a Single Oral Dose (20 mg/kg)
| Species | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Oral Bioavailability (%) |
| Mouse | 150 ± 35 | 1.0 ± 0.5 | 600 ± 120 | 15 |
| Rat | 250 ± 50 | 2.0 ± 0.8 | 1200 ± 250 | 25 |
| Dog | 800 ± 150 | 4.0 ± 1.5 | 9600 ± 1800 | 70 |
Table 2: Hypothetical Incidence of Adverse Events in a 90-Day Rodent Toxicity Study
| Adverse Event | Vehicle Control (n=20) | Low Dose (10 mg/kg/day) (n=20) | Mid Dose (30 mg/kg/day) (n=20) | High Dose (100 mg/kg/day) (n=20) |
| Sedation | 0% | 5% | 25% | 70% |
| Weight Loss (>10%) | 5% | 5% | 15% | 40% |
| Elevated Liver Enzymes | 0% | 0% | 10% | 35% |
| QTc Prolongation | 0% | 0% | 5% | 20% |
Experimental Protocols & Visualizations
Experimental Workflow for Long-Term Administration
The following diagram outlines a typical workflow for a long-term (e.g., 90-day) oral administration study in an animal model.
Caption: Workflow for a 90-day oral toxicity study.
Potential Signaling Pathway of this compound
This diagram illustrates the potential mechanism of action of this compound based on its known receptor targets.
Caption: Oxetorone's antagonistic action on receptors.
References
Technical Support Center: Refining Analytical Methods for Low Concentrations of Oxetorone Fumarate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining analytical methods for the determination of low concentrations of Oxetorone Fumarate. The following information is intended as a starting point for method development and validation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended analytical techniques for quantifying low concentrations of this compound?
A1: For the determination of low concentrations of this compound, High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) are highly recommended.[1][2] Spectrophotometric methods can also be developed for simpler formulations or as a preliminary estimation technique.[3][4]
Q2: What are the key considerations for sample preparation when analyzing this compound in biological matrices?
A2: Sample preparation is a critical step to remove interferences and concentrate the analyte.[5] For biological matrices like plasma or serum, protein precipitation is a common initial step, followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE) for further cleanup and concentration. The choice of extraction solvent and SPE sorbent should be optimized to ensure good recovery of this compound.
Q3: How can I improve the sensitivity of my HPLC method for this compound?
A3: To enhance sensitivity, consider the following:
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Detector Wavelength: Ensure the UV detector is set to the wavelength of maximum absorbance for this compound.
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Mobile Phase Composition: Optimize the mobile phase to achieve good peak shape and resolution.
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Injection Volume: Increasing the injection volume can improve the signal, but may also lead to peak broadening.
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Column Technology: Utilize a column with smaller particle size (e.g., UHPLC) for better efficiency and sensitivity.
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Derivatization: Although more complex, derivatization can be employed to introduce a chromophore or fluorophore for more sensitive detection.
Q4: What are the common causes of peak tailing in the HPLC analysis of this compound?
A4: Peak tailing can be caused by several factors, including secondary interactions between the basic analyte and acidic silanol groups on the column, column overload, or dead volume in the system. Using an end-capped column, adding a competing base to the mobile phase, or reducing the sample concentration can help mitigate this issue.
Q5: How do I address matrix effects in LC-MS/MS analysis of this compound?
A5: Matrix effects, such as ion suppression or enhancement, are a significant challenge in LC-MS/MS. To minimize their impact, implement a robust sample cleanup procedure (e.g., SPE), use a stable isotope-labeled internal standard, and perform matrix effect studies during method validation.
Troubleshooting Guides
HPLC Method Troubleshooting
| Problem | Possible Causes | Solutions |
| No Peaks or Very Small Peaks | 1. Detector lamp is off. 2. No sample injected. 3. Incorrect mobile phase composition. 4. Detector settings are incorrect. | 1. Turn on the detector lamp. 2. Check the autosampler and vial for proper sample injection. 3. Verify the mobile phase preparation and composition. 4. Check detector wavelength and other settings. |
| Ghost Peaks | 1. Contamination in the mobile phase or injection solvent. 2. Carryover from a previous injection. 3. Air bubbles in the detector. | 1. Use fresh, high-purity solvents. 2. Implement a needle wash step in the autosampler method. 3. Degas the mobile phase properly. |
| Fluctuating Baseline | 1. Air bubbles in the pump or detector. 2. Leaks in the system. 3. Incomplete mobile phase mixing. 4. Column temperature fluctuations. | 1. Purge the pump and detector to remove air. 2. Check all fittings for leaks. 3. Ensure proper mixing of mobile phase components. 4. Use a column oven for stable temperature control. |
| Peak Tailing or Fronting | 1. Column degradation. 2. Sample solvent incompatible with the mobile phase. 3. Column overload. 4. Secondary interactions with the stationary phase. | 1. Replace the column. 2. Dissolve the sample in the mobile phase if possible. 3. Dilute the sample or reduce the injection volume. 4. Adjust mobile phase pH or use an end-capped column. |
| Shifting Retention Times | 1. Change in mobile phase composition. 2. Fluctuation in column temperature. 3. Inconsistent flow rate. 4. Column aging. | 1. Prepare fresh mobile phase accurately. 2. Ensure the column oven is functioning correctly. 3. Check the pump for proper operation. 4. Equilibrate the column sufficiently or replace if necessary. |
LC-MS/MS Method Troubleshooting
| Problem | Possible Causes | Solutions |
| Low Signal Intensity | 1. Ion suppression from the matrix. 2. Inefficient ionization. 3. Incorrect MS/MS transition parameters. 4. Clogged ion source. | 1. Improve sample cleanup; use a divert valve. 2. Optimize ESI source parameters (e.g., capillary voltage, gas flow). 3. Re-optimize precursor and product ions and collision energy. 4. Clean the ion source components. |
| High Background Noise | 1. Contaminated mobile phase or solvents. 2. Leaks in the LC system introducing contaminants. 3. Electrical noise. | 1. Use high-purity LC-MS grade solvents. 2. Check and tighten all fittings. 3. Ensure proper grounding of the instrument. |
| Inconsistent Results | 1. Variability in sample preparation. 2. Unstable electrospray. 3. Fluctuation in instrument performance. | 1. Ensure consistent and reproducible sample preparation steps. 2. Check the spray needle position and for any blockages. 3. Run system suitability tests to monitor instrument performance. |
Proposed Experimental Protocols
The following are proposed starting points for analytical method development for this compound. These methods require validation for your specific application.
Proposed HPLC-UV Method
| Parameter | Condition |
| Column | C18, 150 x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile: 0.05M Potassium Dihydrogen Phosphate buffer (pH 4.0 adjusted with phosphoric acid) (30:70 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 298 nm |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Retention Time (approx.) | ~4-6 minutes |
Sample Preparation (for Pharmaceutical Formulations):
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Weigh and finely powder a representative number of tablets.
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Accurately weigh a portion of the powder equivalent to a known amount of this compound and transfer to a volumetric flask.
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Add a suitable diluent (e.g., a mixture of mobile phase components) to dissolve the drug.
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Sonicate for 15 minutes to ensure complete dissolution.
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Dilute to volume with the diluent.
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Filter the solution through a 0.45 µm syringe filter before injection.
Proposed LC-MS/MS Method
| Parameter | Condition |
| Column | C18, 50 x 2.1 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 10% B to 90% B over 5 minutes, hold for 1 minute, then re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | To be determined by direct infusion of an this compound standard |
Sample Preparation (for Plasma/Serum):
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To 100 µL of plasma/serum, add an internal standard.
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Add 300 µL of acetonitrile to precipitate proteins.
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Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
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Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
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Reconstitute the residue in 100 µL of the initial mobile phase.
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Inject into the LC-MS/MS system.
Quantitative Data Summary (Hypothetical for Proposed Methods)
The following table presents hypothetical but realistic performance characteristics for the proposed analytical methods. These values should be established during method validation.
| Parameter | Proposed HPLC-UV Method | Proposed LC-MS/MS Method |
| Linearity Range | 1 - 100 µg/mL | 0.1 - 100 ng/mL |
| Limit of Detection (LOD) | 0.3 µg/mL | 0.03 ng/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL | 0.1 ng/mL |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% |
| Precision (%RSD) | < 2.0% | < 15% |
Visualizations
Caption: Experimental workflow for the proposed HPLC-UV analysis of this compound.
Caption: A decision tree for troubleshooting common HPLC issues.
References
- 1. researchgate.net [researchgate.net]
- 2. UPLC-MS/MS determination of 71 neuropsychotropic drugs in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Spectrophotometric determination of some drugs for osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 5. bib.irb.hr:8443 [bib.irb.hr:8443]
Technical Support Center: Bayesian Optimization for Oxetorone Fumarate Experimental Design
This technical support center provides guidance for researchers, scientists, and drug development professionals utilizing Bayesian optimization for the experimental design of Oxetorone Fumarate. Here, you will find troubleshooting advice and frequently asked questions to navigate common challenges in applying this powerful machine learning technique.
Frequently Asked Questions (FAQs)
Q1: What is Bayesian optimization and why is it beneficial for experiments with this compound?
Bayesian optimization is a sequential, model-based approach to find the optimal conditions for an objective, such as maximizing the yield of a chemical reaction or achieving a desired formulation property.[1] It is particularly advantageous for experiments involving complex molecules like this compound where each experiment can be costly and time-consuming.[1][2] The primary benefit is its sample efficiency, meaning it can identify optimal conditions in fewer experiments compared to traditional methods like grid search or one-factor-at-a-time.[1][3] The process involves building a probabilistic surrogate model of the experimental landscape, which is then used to intelligently select the next most informative experiment to perform. This balances exploring unknown parameter regions with exploiting areas already known to produce good results.
Q2: What are the key components of a Bayesian optimization workflow?
A Bayesian optimization workflow consists of a few key components:
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Objective Function: The metric you aim to optimize (e.g., reaction yield, purity, dissolution rate).
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Decision Variables: The experimental parameters you can control (e.g., temperature, pH, concentration of reactants, stirring speed).
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Surrogate Model: A probabilistic model, often a Gaussian Process, that approximates the objective function based on the experimental data collected so far.
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Acquisition Function: A heuristic used to decide the next set of experimental conditions to test. It balances the trade-off between exploring uncertain regions and exploiting regions with high predicted performance.
Q3: How do I format my experimental data for use with Bayesian optimization software?
Proper data formatting is crucial for the successful implementation of Bayesian optimization. Your data should be organized in a structured format, such as a CSV file. Each row should represent a single experiment, and each column should correspond to a decision variable or the measured outcome.
Table 1: Example Data Formatting for this compound Synthesis Optimization
| Experiment ID | Temperature (°C) | pH | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |
| 1 | 80 | 6.5 | 0.5 | 12 | 65.3 |
| 2 | 90 | 7.0 | 1.0 | 8 | 78.9 |
| 3 | 75 | 6.8 | 0.75 | 10 | 72.1 |
| ... | ... | ... | ... | ... | ... |
For categorical variables, such as the choice of solvent or catalyst type, you may need to use numerical encoding (e.g., one-hot encoding or integer encoding) as required by your specific Bayesian optimization software.
Troubleshooting Guides
Issue 1: The optimization is not converging, or the results are not improving.
If the optimization process seems stalled, consider the following:
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Insufficient Exploration: The acquisition function may be too focused on exploiting known good regions. Try increasing the exploration parameter in your acquisition function to encourage sampling in less-explored areas of the parameter space.
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Inaccurate Surrogate Model: The surrogate model may not be accurately capturing the underlying experimental landscape. This could be due to a poor choice of kernel for your Gaussian Process or incorrect hyperparameter settings. Consider trying a different kernel (e.g., Matérn instead of RBF) or adjusting the kernel's lengthscale.
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"Flat" Acquisition Function: If the acquisition function plot appears flat, it suggests the model is either very certain about its predictions everywhere or believes no single point will offer a significant improvement. This can happen late in the optimization or if the model is overly confident. Adjusting the kernel or increasing the exploration parameter can help.
Issue 2: The software is returning numerical stability errors.
Numerical instability can arise during the fitting of the Gaussian Process model. Here are some potential solutions:
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Add "Jitter": A small amount of noise, often called "jitter" or a "nugget," can be added to the diagonal of the kernel matrix to improve its numerical stability. Many Bayesian optimization libraries have a parameter for this.
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Check Initial Samples: Ensure that your initial experimental data points are not too close to each other, as this can lead to a poorly conditioned kernel matrix.
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Increase Assumed Noise Level: If your experimental measurements have a high degree of variability, increasing the assumed noise level in your Gaussian Process model can improve stability.
Table 2: Troubleshooting Summary
| Symptom | Potential Cause | Suggested Action |
| Stalled Optimization | Insufficient exploration | Increase exploration parameter in the acquisition function. |
| Inaccurate surrogate model | Try a different kernel (e.g., Matérn) or adjust kernel hyperparameters. | |
| "Flat" acquisition function | Adjust kernel or increase exploration. | |
| Numerical Errors | Poorly conditioned kernel matrix | Add "jitter" or a nugget term. |
| Initial samples are too close | Ensure a good spread of initial experimental conditions. | |
| High experimental noise | Increase the assumed noise level in the Gaussian Process model. |
Experimental Protocols
Protocol: Optimizing the Final Synthesis Step of this compound Using Bayesian Optimization
This protocol outlines the general steps for optimizing the yield of the final synthetic step in the production of this compound.
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Define the Optimization Problem:
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Objective: Maximize the percentage yield of this compound.
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Decision Variables & Ranges:
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Temperature: 70-100 °C
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pH: 6.0-8.0
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Catalyst Loading: 0.1-1.5 mol%
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Reaction Time: 6-18 hours
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-
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Initial Experimental Design:
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Determine the number of initial experiments. A good starting point is twice the number of variables (in this case, 2 * 4 = 8 experiments).
-
Use a space-filling design, such as Latin Hypercube Sampling, to generate the initial set of experimental conditions.
-
-
Execution of Experiments:
-
Perform the initial set of 8 experiments according to the conditions generated in the previous step.
-
Carefully measure and record the yield for each experiment.
-
-
Data Formatting and Input:
-
Organize the experimental data into a CSV file as shown in Table 1.
-
-
Bayesian Optimization Loop:
-
Input the initial data into your chosen Bayesian optimization software.
-
The software will train a surrogate model (e.g., Gaussian Process) on this data.
-
The acquisition function will then suggest the next set of experimental conditions that are most likely to improve the yield.
-
Perform the suggested experiment and record the outcome.
-
Add the new data point to your dataset and re-run the optimization to get the next suggestion.
-
Repeat this iterative process until the experimental budget is exhausted or the optimization converges to a satisfactory yield.
-
-
Analysis of Results:
-
Plot the optimization trace to visualize the progress of the yield improvement over the course of the experiments.
-
Examine the final surrogate model to understand the relationship between the experimental variables and the yield. The point with the best-observed outcome is your optimized condition.
-
Visualizations
Caption: A flowchart illustrating the iterative nature of the Bayesian optimization workflow.
Caption: The mechanism of action of this compound.
Caption: A decision tree for troubleshooting a stalled Bayesian optimization process.
References
Validation & Comparative
A Comparative Analysis of the Side Effect Profiles of Oxetorone and Other Serotonin Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the side effect profiles of Oxetorone and other selected serotonin antagonists, namely Ketanserin, Ritanserin, and Cyproheptadine. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective understanding of the relative safety profiles of these compounds. This analysis is based on a review of available clinical trial data, post-marketing surveillance, and toxicological studies.
Comparative Side Effect Profiles
The following table summarizes the known side effects of Oxetorone, Ketanserin, Ritanserin, and Cyproheptadine. It is important to note that direct head-to-head comparative clinical trials with quantitative incidence rates for all side effects are limited. The frequency of adverse events can vary depending on the patient population, dosage, and study design.
| Side Effect Category | Oxetorone | Ketanserin | Ritanserin | Cyproheptadine |
| Common Side Effects | Drowsiness, dry mouth, dizziness, gastrointestinal disturbances (nausea, constipation)[1] | Dizziness (especially orthostatic hypotension), headache, fatigue, edema, dry mouth, weight gain[2][3][4] | Somnolence, fatigue, headache, insomnia[5] | Sedation/drowsiness, increased appetite and weight gain, dizziness, dry mouth |
| Less Common Side Effects | Significant weight gain, hypotension, exacerbation of depression | Nausea, stomach pain, constipation, skin reactions (rash, itching), mood changes (sadness, anxiety) | Weight gain | Nausea, diarrhea, leg pain, ankle swelling, excitability (especially in children) |
| Serious Side Effects | In overdose: coma, convulsions, QTc prolongation, QRS widening, ventricular tachycardia, arterial hypotension, cardiogenic shock | QT interval prolongation, ventricular arrhythmias, syncope | Intensification of psychotic symptomatology in schizophrenic patients | Confusion, hallucinations, tremors, seizures, difficulty urinating, fast/irregular heartbeats |
| Primary Therapeutic Use | Migraine Prophylaxis | Hypertension | Anxiety, Depression, Schizophrenia (adjunctive) | Allergic reactions, Migraine Prophylaxis (especially in children) |
Experimental Protocols
The methodologies for assessing the side effect profiles of these serotonin antagonists in clinical trials generally follow established guidelines for pharmacovigilance and adverse event reporting. Below is a generalized protocol synthesized from standard clinical trial practices.
Protocol for Assessing Adverse Events in a Double-Blind, Placebo-Controlled Clinical Trial:
-
Patient Population: A well-defined patient population with the target indication (e.g., migraine, hypertension) is recruited. Inclusion and exclusion criteria are strictly followed to ensure homogeneity and patient safety.
-
Randomization and Blinding: Participants are randomly assigned to receive the active drug (e.g., Oxetorone) or a placebo in a double-blind fashion, where neither the participants nor the investigators know the treatment allocation.
-
Data Collection:
-
Spontaneous Reporting: Patients are instructed to report any new or worsening symptoms to the clinical staff at any time during the trial.
-
Systematic Inquiry: At regular study visits, investigators use a standardized questionnaire or checklist to systematically inquire about a predefined list of potential adverse events. This includes both general and system-specific questions.
-
Physical Examinations and Vital Signs: Blood pressure, heart rate, weight, and other relevant physical parameters are monitored at baseline and at each study visit.
-
Laboratory Tests: Blood and urine samples are collected at baseline and at specified intervals to monitor hematological, biochemical, and organ function parameters (e.g., liver function tests, renal function tests).
-
Electrocardiograms (ECGs): ECGs are performed at baseline and periodically throughout the study to assess for any cardiac effects, such as QT interval prolongation.
-
-
Adverse Event Classification and Grading: All reported adverse events are documented, and their severity (e.g., mild, moderate, severe), duration, and relationship to the study drug are assessed by the investigator. Standardized criteria, such as the Common Terminology Criteria for Adverse Events (CTCAE), are often used for grading.
-
Statistical Analysis: The incidence of each adverse event is calculated for both the active treatment group and the placebo group. Statistical tests are used to determine if there is a significant difference in the incidence of adverse events between the two groups.
Signaling Pathways and Experimental Workflows
Serotonin (5-HT) Receptor Signaling Pathway
The primary mechanism of action for Oxetorone, Ketanserin, Ritanserin, and Cyproheptadine involves the antagonism of serotonin 5-HT2 receptors. The following diagram illustrates the general signaling pathway of the 5-HT2A receptor, a key target for these drugs.
Caption: General signaling pathway of the 5-HT2A receptor and the inhibitory action of serotonin antagonists.
Experimental Workflow for Comparative Side Effect Analysis
The following diagram outlines a typical workflow for a comparative analysis of the side effect profiles of different drugs in a clinical trial setting.
Caption: A typical workflow for conducting a comparative analysis of drug side effect profiles in a clinical trial.
References
- 1. What is Oxetorone Fumarate used for? [synapse.patsnap.com]
- 2. Ketanserin. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in hypertension and peripheral vascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are the side effects of Ketanserin? [synapse.patsnap.com]
- 4. Ketanserin - Wikipedia [en.wikipedia.org]
- 5. Ritanserin in relapse prevention in abstinent alcoholics: results from a placebo-controlled double-blind international multicenter trial. Ritanserin in Alcoholism Work Group - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro vs. In Vivo Correlation of Oxetorone Fumarate's Pharmacological Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Oxetorone fumarate is recognized for its efficacy in the prophylactic treatment of migraine. Its pharmacological activity is attributed to a multi-target mechanism, primarily centered on the antagonism of serotonin 5-HT2 receptors, with additional contributions from its antihistaminic and calcium channel blocking properties.[1] This guide provides a comparative overview of the in vitro and in vivo pharmacological data for this compound, alongside detailed experimental protocols to facilitate further research and development.
Data Presentation: A Comparative Analysis
A direct quantitative correlation between the in vitro potency and in vivo efficacy of this compound is not extensively documented in publicly available literature. However, based on its known mechanisms of action, a qualitative correlation can be inferred. The tables below summarize the expected parameters for in vitro and in vivo studies. Due to the scarcity of specific published data for this compound, representative data for other compounds with similar mechanisms are included for comparative context.
Table 1: In Vitro Pharmacological Profile of this compound
| Target Receptor/Channel | Assay Type | Parameter | Reported Value for this compound | Representative Value for a 5-HT2A Antagonist (e.g., Ketanserin) |
| Serotonin 5-HT2A Receptor | Radioligand Binding | Ki | Data not available | ~1-2 nM |
| Functional Antagonism | IC50 / pA2 | Data not available | pA2 = 9.35 (Rat Basilar Artery)[2] | |
| Histamine H1 Receptor | Radioligand Binding | Ki | Data not available | Data varies by compound |
| Functional Antagonism | IC50 / pA2 | Data not available | Data varies by compound | |
| L-type Calcium Channel | Radioligand Binding | Ki | Data not available | Data varies by compound |
| Functional Antagonism | IC50 | Data not available | Data varies by compound |
Table 2: In Vivo Pharmacological Profile of this compound
| Animal Model | Efficacy Endpoint | Reported Efficacy for this compound | Representative Efficacy for a Migraine Prophylactic |
| Nitroglycerin (NTG)-Induced Hyperalgesia (Rat) | Reversal of mechanical allodynia | Data not available | Significant reversal of hyperalgesia[3][4] |
| Clinical Trials (Human) | Mean reduction in monthly migraine days | Data not available | 1.2 to 2.5 days reduction vs. placebo[5] |
| 50% Responder Rate | Data not available | 47-62% of patients |
Table 3: Pharmacokinetic Parameters of this compound
| Species | Parameter | Value |
| Rat | Cmax | Data not available |
| AUC | Data not available | |
| T1/2 | Data not available | |
| Human | Cmax | Data not available |
| AUC | Data not available | |
| T1/2 | Data not available |
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide researchers in the evaluation of this compound or similar compounds.
In Vitro Experimental Protocols
1. 5-HT2A Receptor Radioligand Binding Assay
-
Objective: To determine the binding affinity (Ki) of this compound for the 5-HT2A receptor.
-
Materials:
-
Cell membranes expressing human recombinant 5-HT2A receptors.
-
Radioligand: [3H]Ketanserin.
-
Non-specific binding control: Mianserin or another suitable 5-HT2 antagonist.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In a multi-well plate, incubate the cell membranes with a fixed concentration of [3H]Ketanserin and varying concentrations of this compound.
-
Include wells for total binding (only radioligand and membranes) and non-specific binding (radioligand, membranes, and a high concentration of non-labeled antagonist).
-
Incubate at room temperature for a specified time to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding and determine the IC50 value of this compound. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
-
2. Functional Serotonin Antagonism Assay (Calcium Mobilization)
-
Objective: To determine the functional potency (IC50) of this compound in inhibiting serotonin-induced cellular responses.
-
Materials:
-
Cells stably expressing the human 5-HT2A receptor (e.g., HEK293 cells).
-
Serotonin (5-HT) as the agonist.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).
-
Fluorometric imaging plate reader (FLIPR) or similar instrument.
-
-
Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere.
-
Load the cells with the calcium-sensitive dye.
-
Pre-incubate the cells with varying concentrations of this compound.
-
Stimulate the cells with a fixed concentration of serotonin (typically the EC80).
-
Measure the change in intracellular calcium concentration by monitoring fluorescence.
-
Generate concentration-response curves and calculate the IC50 value for this compound.
-
In Vivo Experimental Protocol
1. Nitroglycerin (NTG)-Induced Hyperalgesia Model in Rats
-
Objective: To evaluate the efficacy of this compound in a preclinical model of migraine.
-
Animals: Male Wistar or Sprague-Dawley rats.
-
Materials:
-
Nitroglycerin (NTG) solution.
-
This compound solution for administration (e.g., oral gavage or intraperitoneal injection).
-
Von Frey filaments for assessing mechanical allodynia.
-
-
Procedure:
-
Acclimatize the rats to the testing environment and handling.
-
Establish a baseline for mechanical sensitivity using von Frey filaments on the hind paw or periorbital region.
-
Administer this compound or vehicle at a predetermined time before NTG injection.
-
Induce a migraine-like state by administering NTG (e.g., 10 mg/kg, i.p.).
-
At various time points after NTG administration (e.g., 2, 4, and 6 hours), re-assess the mechanical withdrawal threshold using von Frey filaments.
-
Compare the withdrawal thresholds between the this compound-treated group and the vehicle-treated group to determine the extent of reversal of hyperalgesia.
-
Mandatory Visualizations
To further elucidate the experimental workflow and the underlying pharmacological mechanisms of this compound, the following diagrams are provided.
Caption: Experimental workflow for correlating the in vitro and in vivo activity of this compound.
Caption: Proposed signaling pathway of this compound's action in migraine.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Differential vasomotor action of noradrenaline, serotonin, and histamine in isolated basilar artery from rat and guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NOP receptor agonist attenuates nitroglycerin-induced migraine-like symptoms in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of CGRP receptor antagonism in nitroglycerin-induced hyperalgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Drug Proves Effective in Reducing Migraines [medscape.com]
Replicating Early Findings on Oxetorone Fumarate for Migraine Prophylaxis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Oxetorone Fumarate and other antimigraine agents, with a focus on replicating published findings. Due to the limited availability of detailed quantitative data from the original studies on this compound, this document summarizes the existing information and presents a comprehensive comparison with current, well-documented prophylactic migraine treatments.
This compound: An Overview
This compound, also known by brand names such as Nocertone, is a medication that has been used for the prophylactic treatment of migraine.[1][2] Its therapeutic effect is attributed to a multi-faceted mechanism of action.
Mechanism of Action:
This compound is primarily a serotonin antagonist , with a specific action on the 5-HT2 receptors.[1][2] The dysregulation of serotonin is a key factor in the pathophysiology of migraines, and by blocking these receptors, Oxetorone helps to stabilize the dilation and constriction of blood vessels in the brain.[1] Additionally, it exhibits antihistaminic effects , which can mitigate the inflammatory response associated with migraine symptoms. The drug also functions as a calcium channel inhibitor , further contributing to vascular stabilization. Some sedative properties of Oxetorone may also play a role in reducing neural excitability, which is often heightened in individuals who experience migraines.
Published Findings and Limitations:
Unfortunately, detailed quantitative data and full experimental protocols from these foundational studies are not readily accessible in published literature. This scarcity of recent and detailed clinical data has led to a contemporary view of this compound as having a modest efficacy and an unfavorable benefit-risk profile, as highlighted by sources such as the independent drug bulletin Prescrire.
Comparative Analysis with Alternative Migraine Prophylactics
To provide a framework for understanding the potential efficacy of this compound in the context of modern migraine treatment, this section details the experimental data for several widely used prophylactic agents.
Data Presentation
The following tables summarize the quantitative data from key clinical trials of established antimigraine medications.
Table 1: Efficacy of Prophylactic Migraine Treatments
| Medication | Study | Dosage | Primary Efficacy Endpoint | Result |
| Propranolol | TOP-PRO study | 160 mg/day | Mean change in migraine days per 28 days at 24 weeks | -7.3 ± 1.1 days (non-inferior to topiramate) |
| Topiramate | TOP-PRO study | 100 mg/day | Mean change in migraine days per 28 days at 24 weeks | -5.3 ± 1.2 days |
| OnabotulinumtoxinA | PREEMPT (pooled) | 155-195 U every 12 weeks | Mean change from baseline in frequency of headache days at 24 weeks | -8.4 days (vs -6.6 for placebo) |
| Erenumab | Multiple Studies | 70 mg or 140 mg monthly | Mean change in monthly migraine days | Significant reduction compared to placebo |
| Galcanezumab | Multiple Studies | 120 mg or 240 mg monthly | Mean change in monthly migraine days | Significant reduction compared to placebo |
| Fremanezumab | Multiple Studies | 225 mg monthly or 675 mg quarterly | Mean change in monthly migraine days | Significant reduction compared to placebo |
Table 2: Common Adverse Events of Prophylactic Migraine Treatments
| Medication | Common Adverse Events |
| Propranolol | Fatigue, dizziness, gastrointestinal disturbances |
| Topiramate | Paresthesia, fatigue, nausea, cognitive impairment (e.g., word-finding difficulties) |
| OnabotulinumtoxinA | Neck pain, eyelid ptosis, musculoskeletal stiffness, injection-site pain |
| CGRP Monoclonal Antibodies (Erenumab, Galcanezumab, Fremanezumab) | Injection-site reactions, constipation (with erenumab) |
Experimental Protocols
To facilitate the replication of findings for antimigraine agents, the following are generalized experimental protocols based on modern clinical trial designs for migraine prophylaxis.
General Clinical Trial Design for Migraine Prophylaxis
-
Study Design: A multi-center, randomized, double-blind, placebo-controlled, parallel-group study is the gold standard.
-
Patient Population: Adult patients (18-65 years) with a diagnosis of migraine (with or without aura) according to the International Classification of Headache Disorders (ICHD) criteria. A baseline period of at least 4 weeks is used to establish migraine frequency.
-
Randomization: Patients are randomly assigned to receive the investigational drug or a placebo.
-
Treatment Period: A treatment phase of at least 12 weeks is typical to assess prophylactic efficacy.
-
Outcome Measures:
-
Primary Endpoint: The mean change from baseline in the number of monthly migraine days.
-
Secondary Endpoints:
-
Proportion of patients with a ≥50% reduction in monthly migraine days (responder rate).
-
Change from baseline in the number of monthly headache days of at least moderate severity.
-
Change from baseline in acute headache medication use.
-
Patient-reported outcomes on quality of life and disability (e.g., Migraine Disability Assessment - MIDAS, Headache Impact Test - HIT-6).
-
-
-
Data Collection: Patients typically maintain a daily electronic or paper diary to record headache occurrence, severity, duration, and use of acute medication.
Visualization of Pathways and Workflows
Signaling Pathways
References
A Comparative Pharmacological Study: Oxetorone Fumarate versus Cyproheptadine
A Detailed Examination of Two Serotonergic and Histaminergic Antagonists Used in Migraine Prophylaxis
For researchers and professionals in the field of drug development, a comprehensive understanding of the pharmacological nuances of therapeutic agents is paramount. This guide provides a detailed comparative analysis of oxetorone fumarate and cyproheptadine, two drugs with significant antagonistic activity at serotonin and histamine receptors, primarily utilized in the prevention of migraine headaches. This document synthesizes available experimental data to objectively compare their mechanisms of action, receptor binding affinities, pharmacokinetic profiles, and clinical efficacy.
Mechanism of Action: A Tale of Two Antagonists
Both this compound and cyproheptadine exert their therapeutic effects through the modulation of key neurovascular pathways implicated in the pathophysiology of migraine. Their primary targets are serotonin (5-hydroxytryptamine, 5-HT) and histamine receptors.
This compound is characterized as a potent antagonist of the 5-HT2 receptor .[1] By blocking this receptor, oxetorone is thought to counteract the serotonin-mediated vasodilation of cranial blood vessels, a key event in the generation of migraine pain.[1] Additionally, it possesses antihistaminic properties and exhibits calcium channel blocking activity , which may further contribute to its antimigraine effects by reducing neurogenic inflammation and stabilizing vascular tone.[1]
Cyproheptadine is a first-generation antihistamine with potent antagonistic effects on both H1 and 5-HT2A/2C receptors .[2][3] Its action at 5-HT2 receptors is believed to be central to its efficacy in migraine prophylaxis. Similar to oxetorone, cyproheptadine also demonstrates anticholinergic and calcium channel blocking activities .
The following diagram illustrates the primary signaling pathways modulated by these drugs.
Data Presentation: A Quantitative Comparison
The following tables summarize the available quantitative pharmacological data for this compound and cyproheptadine. It is important to note that direct comparative studies are scarce, and data has been compiled from various sources.
Table 1: Receptor Binding Affinity (Ki, nM)
| Receptor | This compound | Cyproheptadine |
| Serotonin Receptors | ||
| 5-HT2A | Data not available | 0.5 - 8.8 |
| 5-HT2B | Data not available | 0.7 |
| 5-HT2C | Data not available | 4.6 |
| Histamine Receptors | ||
| H1 | Data not available | 1.1 - 2.0 |
| Muscarinic Receptors | ||
| M1-M5 | Data not available | ~10 (non-selective) |
Lower Ki values indicate higher binding affinity.
Table 2: Pharmacokinetic Parameters in Humans (Oral Administration)
| Parameter | This compound | Cyproheptadine |
| Tmax (hours) | Data not available | 1 - 4 |
| Cmax | Data not available | 30.0 µg/L (for an 8 mg dose) |
| Half-life (hours) | Data not available | ~8 - 8.6 |
| Protein Binding (%) | Data not available | 96 - 99 |
| Metabolism | Data not available | Hepatic (primarily glucuronidation) |
| Excretion | Data not available | Urine (~40% as metabolites) and feces (2-20%) |
Table 3: Clinical Efficacy in Migraine Prophylaxis
| Study Design | Drug & Dosage | Key Findings | Reference |
| Retrospective review | Cyproheptadine | In pediatric patients, a 55.3% reduction in mean monthly headache frequency was observed (from 8.4 to 3.75). | |
| Open-label study | Cyproheptadine (4-8 mg/day) | In adult patients refractory to other treatments, migraine frequency decreased from over 10 to 2.6 attacks per month. | |
| Double-blind, controlled trial | Cyproheptadine (4 mg/day) vs. Propranolol (80 mg/day) | Cyproheptadine was found to be as effective as propranolol in reducing migraine frequency, duration, and severity. | |
| Foreign language clinical trial report | This compound | Noted as a treatment for migraine and headache, but specific efficacy data is not readily available in English literature. |
Experimental Protocols
The following sections describe generalized experimental methodologies that are commonly employed to determine the pharmacological properties of compounds like oxetorone and cyproheptadine.
Radioligand Binding Assay for 5-HT2 Receptor Affinity
This in vitro assay quantifies the affinity of a test compound for the 5-HT2 receptor.
Methodology:
-
Membrane Preparation: Cell membranes expressing a high density of 5-HT2 receptors (e.g., from transfected cell lines or specific brain regions) are prepared by homogenization and centrifugation.
-
Assay Incubation: The membranes are incubated in a buffer solution containing a fixed concentration of a radiolabeled ligand that specifically binds to 5-HT2 receptors (e.g., [3H]ketanserin).
-
Competitive Binding: Increasing concentrations of the unlabeled test drug (oxetorone or cyproheptadine) are added to compete with the radioligand for binding to the receptors.
-
Separation: After reaching equilibrium, the mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the test drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
In Vivo Model of Migraine: Nitroglycerin-Induced Hyperalgesia
This animal model is used to assess the potential efficacy of antimigraine drugs.
References
A Comparative Guide to Investigating the Geometric Purity of Synthesized Oxetorone Fumarate
Addressing a Misconception: The Achiral Nature of Oxetorone
Initial investigation into the topic of "enantiomeric purity of synthesized Oxetorone Fumarate" has revealed a critical scientific inaccuracy. Authoritative chemical databases, including PubChem and precisionFDA, classify Oxetorone as an achiral molecule[1][2]. A molecule is chiral if it is non-superimposable on its mirror image, a property that gives rise to enantiomers. As Oxetorone lacks a chiral center and is superimposable on its mirror image, it does not exist as enantiomers. Therefore, the concept of "enantiomeric purity" is not applicable to this compound.
A More Relevant Investigation: Geometric Purity of this compound
However, the chemical structure of Oxetorone features a tetrasubstituted exocyclic double bond. This structural element introduces the possibility of geometric isomerism , specifically E/Z isomerism. The spatial arrangement of the substituent groups around this double bond can differ, leading to two distinct geometric isomers (diastereomers). These isomers can have different physical, chemical, and pharmacological properties. Consequently, ensuring the geometric purity of synthesized this compound is a critical aspect of its quality control.
This guide, therefore, pivots to a more scientifically accurate and relevant topic: Investigating the Geometric Purity of Synthesized this compound . It provides a comparative analysis of the primary analytical techniques used to separate and quantify the E and Z isomers of Oxetorone.
This guide offers a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy for the analysis of E/Z isomers of this compound. It is intended for researchers, scientists, and drug development professionals involved in the synthesis and quality control of this active pharmaceutical ingredient.
Data Presentation: Comparison of Analytical Methods
The following table summarizes the quantitative data and key characteristics of HPLC and NMR spectroscopy for the analysis of this compound geometric isomers.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Primary Output | Chromatogram showing separated peaks for E and Z isomers | Spectrum showing distinct signals for protons and carbons of E and Z isomers |
| Quantitative Analysis | Peak area integration for determining the relative percentage of each isomer | Signal integration for determining the relative ratio of isomers |
| Key Quantitative Metric | Resolution (Rs) between isomer peaks (Target: Rs > 1.5) | Difference in chemical shift (Δδ) between corresponding nuclei of the isomers |
| Limit of Quantification (LOQ) | Typically in the range of 0.05% - 0.1% for the minor isomer | Generally around 1-5% for the minor isomer, depending on the specific nuclei and instrument |
| Advantages | High sensitivity and accuracy for quantifying minor isomers, well-established for purity analysis. | Provides definitive structural information for isomer identification, non-destructive. |
| Disadvantages | Requires reference standards for peak identification, method development can be time-consuming. | Lower sensitivity for quantifying trace-level isomers compared to HPLC. |
Mandatory Visualization
Experimental Workflow for Geometric Purity Analysis
The following diagram illustrates the general workflow for determining the geometric purity of a synthesized batch of this compound.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
This method is designed for the quantitative determination of the E/Z isomer ratio of this compound. The separation is based on the differential polarity of the geometric isomers.
Instrumentation:
-
HPLC system with a UV detector
-
Data acquisition and processing software
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Mobile Phase: A mixture of acetonitrile and a buffer solution (e.g., 0.1% formic acid in water). The exact ratio, for instance, 60:40 (v/v) acetonitrile:buffer, should be optimized to achieve baseline separation.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: UV at a wavelength of maximum absorbance for Oxetorone (to be determined by UV scan, typically around 290 nm).
-
Injection Volume: 10 µL
Sample Preparation:
-
Prepare a stock solution of the synthesized this compound in the mobile phase at a concentration of approximately 1 mg/mL.
-
Ensure complete dissolution, using sonication if necessary.
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.
Data Analysis:
-
Identify the peaks corresponding to the E and Z isomers based on their retention times (preliminary identification may require standards or confirmation by NMR).
-
Integrate the peak areas for both isomers.
-
Calculate the percentage of each isomer using the following formula: % Isomer = (Area of Isomer Peak / Total Area of Both Isomer Peaks) x 100
Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol is for the identification and semi-quantitative analysis of the E/Z isomers of this compound. The differentiation is based on the distinct chemical environments of the nuclei in each isomer.
Instrumentation:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher)
-
NMR data processing software
Experimental Parameters:
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆)
-
Spectra to Acquire: ¹H NMR, ¹³C NMR, and potentially 2D NMR (e.g., NOESY) for unambiguous assignment.
-
¹H NMR Parameters:
-
Spectral width: -2 to 12 ppm
-
Number of scans: 16-64 (depending on sample concentration)
-
Relaxation delay: 2-5 seconds
-
-
¹³C NMR Parameters:
-
Spectral width: 0 to 220 ppm
-
Number of scans: 1024 or more
-
Proton decoupled
-
Sample Preparation:
-
Dissolve 5-10 mg of the this compound sample in approximately 0.6 mL of the chosen deuterated solvent in a 5 mm NMR tube.
-
Ensure the sample is fully dissolved.
Data Analysis:
-
Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Identify pairs of signals in the ¹H and ¹³C spectra that correspond to the E and Z isomers. Protons and carbons closer to the bulky substituent groups in one isomer will experience different shielding effects compared to the other, resulting in different chemical shifts (δ).
-
For quantitative estimation, select well-resolved, non-overlapping signals in the ¹H NMR spectrum that are unique to each isomer.
-
Integrate these signals. The ratio of the integrals will correspond to the molar ratio of the E and Z isomers in the sample.
Logical Relationship of Analytical Techniques
The following diagram illustrates the complementary relationship between HPLC and NMR in the analysis of this compound's geometric purity.
References
A Comparative Analysis of Oxetorone Fumarate's Potency Against Second-Generation Antihistamines
For Immediate Release
Shanghai, China – November 28, 2025 – In the landscape of therapeutic agents targeting histamine and serotonin pathways, a comprehensive understanding of relative potencies is crucial for guiding research and development. This report provides a detailed comparison of the potency of Oxetorone Fumarate against a range of second-generation antihistamines, focusing on their binding affinities for the histamine H1 (H₁) and serotonin 5-HT₂ (5-HT₂) receptors. This objective analysis, supported by experimental data, is intended for researchers, scientists, and drug development professionals.
Introduction to this compound and Second-Generation Antihistamines
This compound is a medication primarily utilized for the prophylactic treatment of migraines.[1] Its therapeutic effect is attributed to its multi-faceted mechanism of action, which includes antagonism of serotonin 5-HT₂ receptors and antihistaminic properties.[2][3] Second-generation antihistamines are a class of drugs widely used to treat allergic conditions such as allergic rhinitis and urticaria.[4] Unlike their first-generation predecessors, they are designed to be more selective for peripheral H₁ receptors and have a reduced ability to cross the blood-brain barrier, resulting in fewer sedative side effects.[4]
Comparative Potency at the Histamine H₁ Receptor
The primary measure of a drug's potency at a specific receptor is its binding affinity, often expressed as the inhibition constant (Ki). A lower Ki value signifies a higher binding affinity and, consequently, greater potency. An extensive review of available data reveals the following Ki values for several prominent second-generation antihistamines at the H₁ receptor:
| Drug | Receptor | Ki (nM) |
| Levocetirizine | H₁ | 3 |
| Cetirizine | H₁ | 6 |
| Fexofenadine | H₁ | 10 |
| Bilastine | H₁ | 44-64 |
| Desloratadine | H₁ | Not explicitly found |
| Loratadine | H₁ | Not explicitly found |
| This compound | H₁ | Data Not Available |
Note: "Data Not Available" indicates that specific Ki values for this compound at the H₁ receptor could not be located in the searched literature.
As the table indicates, Levocetirizine and its racemate Cetirizine exhibit the highest binding affinities for the H₁ receptor among the listed second-generation antihistamines. Bilastine demonstrates a comparatively lower, yet still potent, affinity. Fexofenadine also shows high affinity for the H1 receptor.
Serotonin 5-HT₂ Receptor Antagonism
A key differentiator for this compound is its significant activity as a serotonin 5-HT₂ receptor antagonist, a property central to its anti-migraine efficacy. Second-generation antihistamines are primarily selective for the H₁ receptor and generally exhibit low affinity for other receptors, including serotonin receptors.
| Drug | Receptor | Ki (nM) |
| This compound | 5-HT₂ | Data Not Available |
| Second-Generation Antihistamines | 5-HT₂ | Generally low affinity |
Note: "Data Not Available" indicates that specific Ki values for this compound at the 5-HT₂ receptor could not be located in the searched literature.
The lack of specific Ki values for this compound's interaction with both H₁ and 5-HT₂ receptors in the public domain presents a significant gap in a direct, quantitative comparison of its potency with second-generation antihistamines at a molecular level.
Experimental Protocols
The determination of receptor binding affinity (Ki) is typically conducted through in vitro radioligand binding assays. A generalized protocol for such an assay is outlined below.
General Radioligand Binding Assay Protocol
This experimental design is fundamental to determining the binding affinity of a test compound for a specific receptor.
References
Statistical Validation of Oxetorone Fumarate's Effect in Clinical Trial Data: A Comparative Guide for Researchers
For drug development professionals, researchers, and scientists, this guide provides a comparative analysis of Oxetorone Fumarate's therapeutic profile against other key players in migraine prophylaxis. Due to the limited availability of recent, detailed clinical trial data for this compound, this guide utilizes data from a comparable serotonin antagonist, Pizotifen, to provide a relevant benchmark against modern therapies. This allows for a statistical and mechanistic comparison within the broader context of migraine prevention.
This compound is a serotonin antagonist that has been used for the prophylactic treatment of migraine. Its mechanism of action primarily involves the blockade of 5-HT2 receptors, which are implicated in the vascular changes associated with migraine headaches. By inhibiting these receptors, Oxetorone is believed to stabilize blood vessel tone and reduce the frequency of migraine attacks. Additionally, it exhibits antihistaminic and mild calcium channel blocking properties, which may contribute to its overall therapeutic effect.
Comparative Efficacy of Migraine Prophylactic Treatments
The following table summarizes the efficacy of various migraine prophylactic treatments from placebo-controlled clinical trials. Key endpoints include the mean reduction in monthly migraine days (MMD) and the percentage of patients achieving at least a 50% reduction in MMD (responder rate).
| Drug Class | Drug | Dosage | Mean Reduction in MMD (Drug vs. Placebo) | ≥50% Responder Rate (Drug vs. Placebo) | Key Clinical Trial(s) |
| Serotonin Antagonist | Pizotifen | 0.5-3 mg/day | -0.43 | Favors Pizotifen (RR 6.00) | (Various historical trials)[1][2][3][4] |
| Beta-Blocker | Propranolol | 160 mg/day | -1.3 to -1.5 | 40% vs. 25% (approx.) | (Various historical and recent trials)[4] |
| Anticonvulsant | Topiramate | 100 mg/day | -1.1 to -2.4 | 47-49% vs. 23% | MIGR-001, MIGR-002 |
| CGRP Monoclonal Antibody | Erenumab | 70 mg/140 mg monthly | -2.9 to -3.2 vs. -1.8 (Placebo) | 43.3%/50% vs. 26.6% | STRIVE |
| CGRP Monoclonal Antibody | Galcanezumab | 120 mg monthly | -4.7 vs. -2.8 (Placebo) | 62% vs. 39% | EVOLVE-1 |
| CGRP Monoclonal Antibody | Fremanezumab | 225 mg monthly | -3.7 vs. -2.2 (Placebo) | 48% vs. 28% | HALO EM |
| Oral CGRP Antagonist | Atogepant | 60 mg daily | -4.2 vs. -2.5 (Placebo) | 61% vs. 29% | ADVANCE |
| Oral CGRP Antagonist | Rimegepant | 75 mg every other day | -4.3 vs. -3.5 (Placebo) | 49% vs. 41% | (Phase 2/3 trial) |
Comparative Safety and Tolerability
This table outlines the common adverse events associated with each class of migraine prophylactic treatment.
| Drug Class | Common Adverse Events |
| Serotonin Antagonist (Pizotifen) | Drowsiness, weight gain, fatigue. |
| Beta-Blocker (Propranolol) | Fatigue, dizziness, bradycardia, hypotension. |
| Anticonvulsant (Topiramate) | Paresthesia, fatigue, nausea, cognitive impairment (e.g., word-finding difficulties). |
| CGRP Monoclonal Antibodies | Injection site reactions (pain, erythema), constipation. |
| Oral CGRP Antagonists | Nausea, constipation, fatigue. |
Experimental Protocols of Key Clinical Trials
A standardized approach is crucial for evaluating the efficacy and safety of migraine prophylactic drugs. Modern clinical trials in this field generally adhere to the following principles:
-
Patient Population: Adult patients with a diagnosis of episodic migraine (4-14 migraine days per month) or chronic migraine (≥15 headache days per month, with at least 8 meeting criteria for migraine) according to the International Classification of Headache Disorders (ICHD) criteria.
-
Study Design: Randomized, double-blind, placebo-controlled, parallel-group trials are the gold standard. A baseline period of at least 4 weeks is typically used to establish the frequency and characteristics of migraines for each participant. The treatment phase usually lasts for 12 to 24 weeks.
-
Outcome Measures:
-
Primary Endpoint: The mean change from baseline in the number of monthly migraine days.
-
Secondary Endpoints:
-
The proportion of patients achieving a ≥50%, ≥75%, and 100% reduction in monthly migraine days (responder rates).
-
Change from baseline in the number of days using acute migraine medication.
-
Change from baseline in scores on validated migraine-specific quality of life questionnaires (e.g., MIDAS, HIT-6).
-
-
-
Data Collection: Patients are typically required to maintain a daily electronic diary to record headache occurrence, severity, duration, associated symptoms, and use of acute medication.
Signaling Pathways in Migraine Pathophysiology
The following diagrams illustrate the key signaling pathways implicated in migraine and the points of intervention for different drug classes.
Caption: Serotonin signaling pathway and the antagonistic action of Oxetorone/Pizotifen.
References
- 1. Pizotifen for the treatment of migraine. A systematic review and meta-analysis | Headache Medicine [headachemedicine.com.br]
- 2. A comparison between placebo, pizotifen and 1-isopropyl-3-hydroxy-5-semicarbazono-6-oxo-2.3.5.6-tetrahydroindol (Divascan) in migraine prophylaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Comparative Effectiveness Meta-Analysis of Drugs for the Prophylaxis of Migraine Headache - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Oxetorone Fumarate: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of Oxetorone Fumarate, ensuring the protection of personnel and the environment.
Regulatory Landscape
The disposal of pharmaceutical waste, including this compound, is governed by a multi-tiered regulatory framework. Key agencies involved include the Environmental Protection Agency (EPA), which regulates hazardous waste through the Resource Conservation and Recovery Act (RCRA), and the Drug Enforcement Administration (DEA), which oversees controlled substances.[1][2][3] It is imperative to adhere to all federal, state, and local regulations concerning pharmaceutical waste disposal.[4]
Core Disposal Procedures for this compound
The primary methods for the proper disposal of this compound, as outlined in its Material Safety Data Sheet (MSDS), are as follows:
-
Incineration : The product may be burned in an incinerator equipped with an afterburner and scrubber.[4] This is a common method for destroying pharmaceutical waste, ensuring complete breakdown of the active compounds.
-
Licensed Hazardous Material Disposal : Excess and expired this compound should be offered to a licensed hazardous material disposal company. These companies are equipped to handle and dispose of chemical waste in accordance with all applicable regulations.
Important Considerations:
-
Do Not Dispose in Household Trash or Drains : Under no circumstances should this compound be disposed of in the regular trash or flushed down a sink or toilet. Improper disposal can lead to environmental contamination of soil and water.
-
Contaminated Packaging : Any packaging that has been in contact with this compound should be disposed of in the same manner as the chemical itself.
Personal Protective Equipment (PPE) and Safety Precautions
When handling this compound for disposal, it is crucial to wear appropriate personal protective equipment to minimize exposure risk. While the specific MSDS for this compound does not detail pictograms or specific hazard statements, it is classified as a "pharmaceutical related compound of unknown potency." General best practices for handling potentially hazardous pharmaceutical compounds include:
-
Gloves : Handle with gloves that have been inspected prior to use.
-
Protective Clothing : Wear fire/flame resistant and impervious clothing.
-
Eye Protection : Use safety glasses or goggles.
-
Respiratory Protection : If there is a risk of dust inhalation, wear a self-contained breathing apparatus.
Spill Management
In the event of a spill, the following steps should be taken:
-
Evacuate Unnecessary Personnel : Keep individuals not involved in the cleanup away from the spill area.
-
Ensure Adequate Ventilation : Ventilate the area to disperse any airborne dust.
-
Wear Appropriate PPE : Don the necessary protective equipment before addressing the spill.
-
Contain the Spill : Prevent the material from entering drains, water courses, or the ground.
-
Clean-up : Carefully collect the spilled material and place it in a suitable, labeled container for disposal.
Decision Pathway for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
By adhering to these procedures, research professionals can ensure the safe and compliant disposal of this compound, upholding the highest standards of laboratory safety and environmental responsibility.
References
Safe Handling of Oxetorone Fumarate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical compounds. This document provides essential safety and logistical information for the handling of Oxetorone Fumarate, a serotonin antagonist, antihistamine, and alpha-blocker. Due to the limited publicly available data on its specific occupational exposure limits and handling protocols, a conservative approach based on the principles of handling potent or hazardous pharmaceutical compounds is recommended.
I. Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound in a laboratory setting.
| Operation | Gloves | Eye/Face Protection | Respiratory Protection | Lab Coat/Gown |
| Weighing and preparing solutions (in a ventilated enclosure) | Double nitrile gloves | Safety glasses with side shields or goggles | Recommended if not handled in a certified chemical fume hood or ventilated balance enclosure | Disposable, solid-front gown with tight-fitting cuffs |
| Handling solutions | Nitrile gloves | Safety glasses with side shields | Not generally required if handled in a well-ventilated area | Standard lab coat |
| Cleaning spills | Double nitrile gloves | Chemical splash goggles and face shield | N95 or higher respirator | Impervious gown |
| Waste disposal | Nitrile gloves | Safety glasses with side shields | Not generally required | Standard lab coat |
II. Emergency Procedures
Rapid and correct response to an emergency can significantly mitigate potential harm. The following table outlines immediate actions to be taken in case of exposure or a spill.
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately wash the affected area with soap and water for at least 15 minutes. Remove contaminated clothing. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Minor Spill (powder) | Gently cover the spill with damp paper towels to avoid raising dust. Wearing appropriate PPE, carefully scoop the material into a sealable container labeled as "Hazardous Waste." Clean the area with a suitable detergent and water. |
| Minor Spill (liquid) | Absorb the spill with an inert material (e.g., vermiculite, sand). Wearing appropriate PPE, collect the absorbed material into a sealable container labeled as "Hazardous Waste." Clean the area with a suitable detergent and water. |
| Major Spill | Evacuate the area and restrict access. Alert your institution's environmental health and safety (EHS) office immediately. |
III. Operational and Disposal Plans
A clear and systematic workflow is crucial for the safe handling and disposal of this compound. The following diagram illustrates the key steps from preparation to disposal.
IV. Waste Disposal Plan
Proper disposal of chemical waste is critical to prevent environmental contamination and ensure regulatory compliance. All waste generated from handling this compound should be considered hazardous unless determined otherwise by your institution's EHS office.
| Waste Type | Disposal Container | Disposal Procedure |
| Solid Waste (unused powder, contaminated consumables) | Sealable, labeled hazardous waste container | Segregate from liquid waste. Follow institutional guidelines for hazardous solid waste disposal. |
| Liquid Waste (solutions, rinsates) | Sealable, labeled hazardous waste container | Segregate from solid waste. Do not dispose of down the drain. Follow institutional guidelines for hazardous liquid waste disposal. |
| Empty Containers | Original container or a labeled hazardous waste container | Triple-rinse with a suitable solvent. Collect the rinsate as hazardous liquid waste. Deface the label on the empty container before disposal as hazardous waste. |
| Contaminated PPE | Labeled hazardous waste bag | Dispose of as hazardous solid waste. |
Disclaimer: The information provided in this document is intended as a guide and is based on general principles for handling potent pharmaceutical compounds. It is not a substitute for a comprehensive risk assessment, which should be conducted by qualified personnel for your specific laboratory conditions and procedures. Always consult your institution's safety policies and the manufacturer's Safety Data Sheet (SDS) for the most current and detailed information.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
